3-Chlorooxetane
Description
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Properties
IUPAC Name |
3-chlorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMBKTYQFGDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598801 | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-80-4 | |
| Record name | 3-Chlorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane, 3-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chlorooxetane (CAS: 4741-80-4): A Technical Guide for Chemical Researchers and Drug Development Professionals
Foreword: Unlocking the Potential of a Strained Ring System
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Among the array of small, strained heterocyclic systems, oxetanes have emerged as particularly valuable motifs.[1] Their unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups. This guide focuses on a key derivative, 3-chlorooxetane (CAS: 4741-80-4), a versatile building block whose reactivity and synthetic potential are of significant interest to researchers in drug discovery and development. This document aims to provide an in-depth technical overview, from synthesis and characterization to reactivity and application, grounded in established scientific principles and practical insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application. Herein, we present the key physicochemical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4741-80-4 | N/A |
| Molecular Formula | C₃H₅ClO | N/A |
| Molecular Weight | 92.52 g/mol | N/A |
| Boiling Point | 134 °C | N/A |
| Density | 1.19 g/cm³ | N/A |
| Flash Point | 44 °C | N/A |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. Key absorptions include C-H stretching and the C-O-C stretching of the oxetane ring.
Mass Spectrometry (MS): The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks in an approximate 3:1 ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed analysis of the ¹H and ¹³C NMR spectra of this compound is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds. The proton NMR spectrum would be expected to show complex second-order coupling effects due to the constrained four-membered ring. The carbon NMR would show distinct signals for the carbon bearing the chlorine and the two equivalent methylene carbons of the oxetane ring.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached from its corresponding alcohol, oxetan-3-ol. A common and effective method for the conversion of alcohols to chlorides is the use of a chlorinating agent such as thionyl chloride or an Appel-type reaction.
Proposed Synthetic Pathway from Oxetan-3-ol
The most direct route to this compound is the chlorination of oxetan-3-ol. Oxetan-3-ol can be synthesized from readily available starting materials like epichlorohydrin.[2][3]
Diagram: Synthetic Pathway to this compound
Caption: Proposed synthesis of this compound from Epichlorohydrin via Oxetan-3-ol.
Detailed Experimental Protocol: Chlorination of Oxetan-3-ol (Proposed)
This protocol is a generalized procedure based on standard organic chemistry transformations for the conversion of secondary alcohols to chlorides.
Materials:
-
Oxetan-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the inherent ring strain of the oxetane and the presence of a good leaving group (chloride). This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Nucleophilic Ring-Opening Reactions
The strained four-membered ring of this compound is prone to cleavage by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. Under basic or neutral conditions, an Sₙ2-type mechanism is expected, with the nucleophile attacking one of the methylene carbons adjacent to the oxygen atom, leading to the opening of the oxetane ring.
Diagram: Nucleophilic Ring-Opening of this compound
Caption: General mechanism of nucleophilic ring-opening of this compound.
Reaction with Organometallic Reagents
Grignard reagents and other organometallics are potent nucleophiles that can react with oxetanes.[4][5][6] The reaction of this compound with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic attack on a carbon of the oxetane ring. Steric hindrance will likely direct the attack to the less substituted methylene carbon.[7] This would result in a ring-opened product with a new carbon-carbon bond.
Lewis Acid-Catalyzed Reactions
Lewis acids can activate the oxetane ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weaker nucleophiles.[8] This activation can facilitate ring-opening reactions under milder conditions. The regioselectivity in these reactions can be influenced by the nature of the Lewis acid and the nucleophile.
Applications in Drug Discovery and Development
The incorporation of the oxetane moiety into drug candidates has been shown to improve properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] this compound serves as a valuable precursor for the introduction of functionalized oxetane rings into target molecules.
While specific, publicly disclosed examples of this compound as a direct intermediate in the synthesis of a marketed drug were not prominently found in the conducted searches, its potential is evident from the numerous patents involving oxetane derivatives in pharmaceutical compositions.[9] Its utility lies in its ability to be transformed into a variety of 3-substituted oxetanes through nucleophilic displacement of the chloride, thereby providing access to a diverse range of building blocks for medicinal chemistry campaigns.
Safety and Handling
As a chlorinated organic compound and a strained cyclic ether, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is a flammable liquid and should be stored away from heat and ignition sources.[10] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its strained ring system and the presence of a reactive chloride handle allow for a variety of chemical transformations, primarily through nucleophilic ring-opening and substitution reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique properties in the design and development of novel chemical entities and pharmaceutical agents.
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A Senior Application Scientist's Guide to 3-Chlorooxetane: Synthesis, Reactivity, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of high polarity, low molecular weight, and a distinct three-dimensional structure allows for the fine-tuning of critical drug-like properties.[1][3] This guide focuses on 3-chlorooxetane, a pivotal building block that serves as a gateway to a diverse array of 3-substituted oxetane derivatives. We will delve into its fundamental properties, spectroscopic signature, synthesis, and characteristic reactivity. By explaining the causality behind its synthetic utility and reaction mechanisms, this document aims to provide researchers with the field-proven insights necessary to leverage this compound in drug discovery and development programs.
Core Properties of this compound
This compound is the foundational reagent for introducing the valuable oxetan-3-yl moiety into target molecules. Its formal IUPAC name is This compound .[4] Understanding its basic physicochemical properties is the first step in its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 4741-80-4 | [4][5][6] |
| Molecular Formula | C₃H₅ClO | [4][5] |
| Molecular Weight | 92.52 g/mol | [4][5] |
| Boiling Point | 134 °C | [6][7] |
| Density | 1.19 g/cm³ | [6][7] |
| Flash Point | 44 °C | [6][7] |
| SMILES | C1C(O1)Cl | [5][6] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct multiplets in the region of approximately 4.5-5.0 ppm. The methine proton (CH-Cl) will be the most downfield due to the deshielding effects of both the oxygen and chlorine atoms. The four methylene protons (CH₂) on the ring will be diastereotopic and will likely appear as complex multiplets due to coupling to each other and to the methine proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three unique signals. The carbon bearing the chlorine (C-Cl) will be significantly downfield. The two equivalent methylene carbons (C-O) will appear further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the C-O-C stretching vibrations of the ether linkage, typically found in the 1000-1250 cm⁻¹ region. A C-Cl stretching band would also be expected, usually in the 600-800 cm⁻¹ range.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is definitive for a compound containing a single chlorine atom.[4]
Synthesis of this compound: A Mechanistic Approach
While various methods exist for the synthesis of oxetanes, a common and reliable route to this compound involves the chlorination of a readily available precursor, oxetan-3-ol. This transformation highlights a fundamental reaction in organic synthesis: the conversion of an alcohol to an alkyl halide.
Protocol: Chlorination of Oxetan-3-ol
This protocol is based on established methods for the chlorination of secondary alcohols, such as the use of methanesulfonyl chloride in the presence of a base.[8]
-
Reaction Setup: To a solution of oxetan-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a tertiary amine base such as triethylamine (1.2 eq) at 0 °C.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Causality and Experimental Rationale
-
Choice of Reagent: Methanesulfonyl chloride (MsCl) is chosen to convert the hydroxyl group into a good leaving group (mesylate). The in-situ formation of the mesylate is key. The chloride ion, generated from the triethylamine hydrochloride salt, then acts as a nucleophile.
-
Role of the Base: Triethylamine serves two purposes: it neutralizes the HCl generated during the reaction, driving the equilibrium forward, and it facilitates the formation of the mesylate intermediate.
-
Mechanism: The reaction proceeds via an S_N2 mechanism. The hydroxyl group of oxetan-3-ol attacks the sulfonyl chloride, forming a mesylate intermediate. The chloride ion, present from the triethylamine hydrochloride salt, then attacks the carbon atom, displacing the mesylate group with an inversion of stereochemistry (if a chiral center were present).
Diagram: Synthetic Workflow for this compound
Caption: Concerted S_N2 mechanism for the substitution of this compound.
Ring-Opening Reactions
While the oxetane ring is more stable than an epoxide, it is still strained and can be opened under certain conditions. [9]
-
Mechanism: Ring-opening is favored by either highly potent nucleophiles or by acidic conditions that protonate the ring oxygen, making the ring more susceptible to nucleophilic attack. [10]The regioselectivity of the attack (at the C2/C4 vs. the C3 position) is governed by a combination of steric hindrance and electronic effects. Strong nucleophiles tend to attack the less sterically hindered C2/C4 positions. [10]
Application in Drug Discovery
The incorporation of the oxetane motif is a validated strategy in medicinal chemistry to enhance the properties of drug candidates. [2][3]this compound is a key enabler of this strategy.
-
Improving Physicochemical Properties: Replacing moieties like a gem-dimethyl group with an oxetane can significantly improve aqueous solubility and reduce lipophilicity without introducing a metabolic liability. [1]This is a crucial optimization step in moving a lead compound forward.
-
Metabolic Stability: The oxetane ring is generally stable to metabolic degradation by cytochrome P450 enzymes, making it an attractive feature to block metabolically weak spots in a molecule. [1][3]* Bioisosterism: 3,3-disubstituted oxetanes, readily accessible from this compound derivatives, are excellent bioisosteres for carbonyl and gem-dimethyl groups. [1]This allows chemists to modulate conformation and polarity while maintaining or improving biological activity.
Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount.
-
Hazards: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. [11][12][13]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]Use non-sparking tools and take precautionary measures against static discharge. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [11][14]Recommended storage temperature is often 2-8 °C. [11][15]
Conclusion
This compound is more than just a simple alkyl halide; it is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactivity, primarily through the S_N2 pathway, provides a reliable and efficient entry point to a vast chemical space of 3-substituted oxetanes. By understanding the principles of its synthesis, reactivity, and application, researchers can effectively utilize this reagent to engineer molecules with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of new therapeutics.
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3-Chlorooxetane: A Technical Guide for Advanced Chemical Research
Abstract
This guide provides an in-depth technical overview of 3-chlorooxetane, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cover its fundamental chemical and physical properties, established synthesis protocols, key reaction mechanisms, and its strategic application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this strained ring system.
Core Chemical and Physical Properties
This compound is a cyclic ether distinguished by a four-membered ring containing an oxygen atom and a chlorine substituent at the 3-position. This structure imparts significant ring strain, making it a reactive and versatile intermediate.[1] Its core identifiers and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₅ClO | [2][3] |
| Molecular Weight | 92.52 g/mol | [2][3][4] |
| CAS Number | 4741-80-4 | [2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid | [5] |
| Boiling Point | 134 °C | [4] |
| Density | 1.19 g/cm³ | [4] |
| Flash Point | 44 °C | [4] |
| Storage Temperature | 2 - 8 °C | [5][6] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized oxetanes is a field of active research. While multiple routes to the oxetane core exist, the chlorination of a precursor alcohol is a direct method.
Example Synthesis: Chlorination of 3-Phenyloxetan-3-ol
A reported method for generating a this compound involves the treatment of a 3-aryloxetan-3-ol with methanesulfonyl chloride and triethylamine.[7] This transformation proceeds via the formation of a mesylate intermediate, which is then displaced by the chloride ion.
Experimental Protocol:
-
To a solution of 3-phenyloxetan-3-ol in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.
-
Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 55 °C until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product via column chromatography to yield the desired this compound.
Causality Insight: The use of methanesulfonyl chloride converts the hydroxyl group into a good leaving group (mesylate). Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The subsequent nucleophilic attack by chloride (present from the triethylamine hydrochloride salt or added externally) results in the final product.
Key Reactions: Nucleophilic Substitution
The high ring strain and the presence of a good leaving group (chloride) make this compound an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral.[8][9]
General Reaction Workflow
The diagram below illustrates the general workflow for the nucleophilic substitution of this compound.
Caption: Sₙ2 reaction workflow for this compound.
Mechanistic Insight: The Sₙ2 pathway is favored due to the relatively unhindered nature of the electrophilic carbon atom.[9] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The oxetane motif has gained immense popularity in medicinal chemistry in recent years.[7] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.
Role of the Oxetane Ring:
-
Solubility Enhancement: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule.[10]
-
Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups, such as gem-dimethyl or carbonyl groups.[1][7] This can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.
-
Improved Physicochemical Properties: The introduction of the rigid, three-dimensional oxetane scaffold can reduce planarity and lipophilicity, which are desirable attributes for modern drug candidates.[7]
This compound serves as a key starting material for introducing this valuable motif. By reacting it with various nucleophiles (e.g., amines, phenols, thiols) present on a core drug scaffold, medicinal chemists can rapidly generate libraries of novel analogues with potentially superior properties.[11]
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of this compound is paramount.
-
Hazards: this compound is a flammable liquid and vapor. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][12]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][14] Recommended storage is at refrigerator temperatures (2-8 °C).[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chlorooxetane
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
3-Chlorooxetane is a strained, four-membered heterocyclic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive chlorine substituent and a strained ether ring imparts a versatile chemical profile, enabling its use as a precursor for a diverse array of 3-substituted oxetanes. This guide provides a comprehensive examination of the core physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and application. We will delve into its structural and spectroscopic data, explore its characteristic chemical transformations with mechanistic justifications, and provide a detailed, self-validating experimental protocol for a key synthetic application.
Introduction: The Strategic Value of the Oxetane Motif
The oxetane ring, once considered a synthetic curiosity, is now a privileged scaffold in drug discovery.[1] Its incorporation into lead compounds can significantly enhance physicochemical properties. Functioning as a polar, metabolically stable, and three-dimensional bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety can improve aqueous solubility, reduce lipophilicity, and modulate metabolic pathways without introducing liabilities.[2][3] this compound (C₃H₅ClO) serves as a critical gateway to this chemical space, providing a reactive handle for introducing a wide range of functionalities at the 3-position. Understanding its fundamental properties is therefore paramount for its effective utilization.
Core Physical and Spectroscopic Profile
Precise knowledge of a reagent's physical and spectral properties is fundamental to its successful application in a laboratory setting. These parameters govern storage, handling, reaction setup, and analytical monitoring.
Physical Properties
This compound is a liquid at room temperature with a distinct set of physical characteristics that necessitate careful handling, particularly regarding its storage temperature and volatility.
| Property | Value | Source(s) |
| CAS Number | 4741-80-4 | [4][5] |
| Molecular Formula | C₃H₅ClO | [4] |
| Molecular Weight | 92.52 g/mol | [4][5] |
| Physical Form | Liquid | [5] |
| Boiling Point | 134 °C | [5] |
| Density | 1.19 g/cm³ | [5] |
| Flash Point | 44 °C | [5] |
| Storage Temperature | 2 - 8 °C | [5] |
Solubility Insights: While extensive quantitative solubility data is not widely published, the molecular structure of this compound—a small, polar cyclic ether with a halogen substituent—allows for reliable predictions. It is expected to have limited solubility in water and high miscibility with a range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO).[6] This profile is crucial for selecting appropriate solvent systems for reactions and purifications.
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following is an expert analysis of the expected spectral data for this compound.
The proton NMR spectrum of this compound is anticipated to be distinctive, reflecting the symmetry of the molecule.
-
δ ~ 4.9 - 5.1 ppm (quintet, 1H): This signal corresponds to the single proton on the carbon bearing the chlorine atom (CH-Cl). The downfield shift is due to the strong deshielding effects of both the adjacent oxygen and the electronegative chlorine atom.[1][7] The multiplicity is a quintet due to coupling with the four neighboring protons on the two CH₂ groups.
-
δ ~ 4.7 - 4.9 ppm (t, 4H): These signals arise from the four equivalent protons of the two methylene (CH₂) groups of the oxetane ring. They are deshielded by the adjacent oxygen atom. The signal appears as a triplet due to coupling with the single methine proton.
The carbon NMR spectrum will display two distinct signals, confirming the molecule's symmetry.
-
δ ~ 75 - 80 ppm: This signal corresponds to the two equivalent methylene carbons (CH₂). Their significant downfield shift is a direct result of being bonded to the highly electronegative ring oxygen.[8][9]
-
δ ~ 55 - 60 ppm: This signal represents the methine carbon (CH-Cl). It is shifted downfield by the attached chlorine atom.[8]
The IR spectrum provides key information about the functional groups present.
-
2850-3000 cm⁻¹ (m): These absorptions are characteristic of C-H stretching vibrations for the sp³-hybridized carbons in the ring.[10]
-
1000-1150 cm⁻¹ (s): A strong band in this region is indicative of the C-O-C asymmetric stretching of the cyclic ether, a hallmark of the oxetane ring.[11]
-
600-800 cm⁻¹ (s): A strong absorption in this range is characteristic of the C-Cl stretching vibration.[10]
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the interplay between the strained four-membered ring and the C-Cl bond. This duality allows it to participate in two primary reaction classes: nucleophilic substitution at the C3 carbon and ring-opening reactions.
Figure 1: Primary reaction pathways available to this compound.
Nucleophilic Substitution (SN2 Pathway)
The most synthetically valuable reaction of this compound is nucleophilic substitution. The C-Cl bond is activated by the ring strain and the electronegativity of the ring oxygen, making the C3 carbon electrophilic. The chloride ion is a competent leaving group.
Causality of Experimental Choice: This reaction proceeds efficiently via an Sₙ2 mechanism . The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, accelerating the rate-determining bimolecular step.[12] Due to the steric accessibility of the secondary carbon, a wide range of soft to moderately hard nucleophiles can be employed, including azides, phenoxides, cyanides, and amines.
Ring-Opening Reactions
The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to cleavage under specific conditions.[1]
-
Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, the ring oxygen is protonated or coordinated, activating the ring. A weak nucleophile can then attack one of the ring carbons, leading to cleavage.
-
Nucleophile-Induced Ring-Opening: While less common for this compound compared to substitution, very strong, sterically hindered nucleophiles or harsh basic conditions can promote ring-opening.
For synthetic purposes, conditions are typically optimized to favor the Sₙ2 pathway over ring-opening to preserve the valuable oxetane core.
Application in Medicinal Chemistry and Drug Discovery
This compound is a key intermediate for synthesizing libraries of 3-substituted oxetanes. These derivatives are then incorporated into larger molecules to fine-tune their pharmacological profiles. For example, replacing a gem-dimethyl group with an oxetane can block metabolic oxidation at that site and improve water solubility, enhancing the pharmacokinetic properties of a drug candidate.[2]
Experimental Protocol: Synthesis of 3-Azidooxetane
This protocol provides a robust, self-validating method for the synthesis of 3-azidooxetane, a versatile intermediate for "click chemistry" or for reduction to 3-aminooxetane.[13]
Objective: To synthesize 3-azidooxetane from this compound via an Sₙ2 reaction with sodium azide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Protocol Workflow:
Figure 2: Experimental workflow for the synthesis of 3-azidooxetane.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq) and sodium azide (1.5 eq). Add anhydrous DMF (approx. 5-10 mL per gram of this compound).
-
Causality: Using an excess of sodium azide ensures the reaction goes to completion. Anhydrous DMF is crucial to prevent side reactions and to maximize the nucleophilicity of the azide ion.[12]
-
-
Heating and Monitoring: Equip the flask with a reflux condenser and begin vigorous stirring. Heat the mixture in an oil bath to 65-70 °C.
-
Causality: Moderate heating provides the necessary activation energy for the Sₙ2 reaction without promoting significant decomposition or ring-opening. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
-
Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Causality: This step transfers the organic product from the polar DMF/water phase into the organic ether phase, leaving behind the inorganic salts.
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove bulk water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Self-Validation: At this stage, a small sample can be taken for crude NMR analysis to confirm the presence of the desired product.
-
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain pure 3-azidooxetane.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Store in a tightly sealed container in a refrigerator (2-8 °C).
Conclusion
This compound is a potent and versatile chemical tool. Its well-defined physical properties and predictable reactivity, primarily governed by the Sₙ2 mechanism, make it an indispensable starting material for accessing 3-substituted oxetanes. By understanding the mechanistic principles that dictate its behavior and employing robust, validated protocols, researchers can effectively leverage this compound to advance programs in drug discovery and complex molecule synthesis.
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Spectroscopic Characterization of 3-Chlorooxetane: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 3-chlorooxetane (C₃H₅ClO), a valuable heterocyclic compound in synthetic and medicinal chemistry. Understanding its spectral signature is paramount for researchers in reaction monitoring, quality control, and structural verification. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for scientists and drug development professionals.
Introduction to this compound and its Spectroscopic Imperative
This compound is a four-membered heterocyclic ether containing a chlorine substituent. The strained oxetane ring and the presence of an electronegative chlorine atom create a unique electronic environment, making spectroscopic analysis a powerful tool for its unambiguous identification. The inherent ring strain and the influence of the chloro-substituent significantly impact the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. A thorough spectroscopic characterization is a self-validating system for confirming the successful synthesis and purity of this important building block.
Molecular Structure of this compound
Caption: Predicted ¹H-¹³C correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.
Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 3000 | C-H stretch (aliphatic) | Medium-Strong |
| ~ 1100 - 1250 | C-O-C stretch (ether) | Strong |
| ~ 900 - 1000 | Oxetane ring breathing | Medium-Strong |
| ~ 650 - 800 | C-Cl stretch | Strong |
Expertise & Experience in Interpretation:
-
C-H Stretching: The absorptions in the 2950-3000 cm⁻¹ region are characteristic of C-H bonds in a saturated aliphatic system.
-
C-O-C Stretching: A strong, prominent band in the 1100-1250 cm⁻¹ region is a hallmark of the C-O-C stretching vibration of the ether functional group within the oxetane ring.
-
Oxetane Ring Breathing: The strained four-membered ring will exhibit a characteristic "ring breathing" vibration, which is expected to appear in the 900-1000 cm⁻¹ range.
-
C-Cl Stretching: A strong absorption in the lower frequency region (650-800 cm⁻¹) is indicative of the C-Cl stretching vibration.
Experimental Protocol for FT-IR:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its elemental composition and aspects of its structure.
Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 92/94 | [M]⁺ | Molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of a single chlorine atom. |
| 57 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 63/65 | [M - C₂H₃]⁺ | Loss of a propene fragment. |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |
Note: The molecular weight of this compound is 92.52 g/mol . [1]The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[2]
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 92 and 94, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively. The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the chlorine atom to give a stable oxetanyl cation at m/z 57. Other fragmentation pathways could involve ring opening followed by the loss of small neutral molecules.
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mass Spectrometry Fragmentation Workflow
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By understanding these spectral signatures, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their scientific endeavors. The protocols and interpretations provided herein serve as a valuable resource for both novice and experienced scientists in the fields of chemistry and drug development.
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An In-depth Technical Guide on the Reactivity and Stability of the Oxetane Ring in 3-Chlorooxetane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, represents a fascinating structural motif in modern chemistry, balancing inherent ring strain with surprising stability under specific conditions.[1][2] This duality has propelled its adoption in medicinal chemistry, where it serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often enhancing physicochemical properties such as solubility and metabolic stability.[1][3][4][5][6] This guide provides a comprehensive technical analysis of the oxetane ring's reactivity and stability, with a specific focus on 3-chlorooxetane. We will delve into the structural underpinnings of its reactivity, the profound influence of the chloro-substituent, and the diverse reaction pathways it can undertake. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block.
The Oxetane Ring: A Union of Strain and Stability
The reactivity of the oxetane ring is intrinsically linked to its structure. The four-membered ring deviates significantly from the ideal tetrahedral bond angles, resulting in substantial ring strain, estimated to be around 25.5 kcal/mol.[3] This value is comparable to that of an epoxide (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (5.6 kcal/mol), making the oxetane ring susceptible to ring-opening reactions.[3]
The endocyclic C-O-C bond angle of approximately 90.2° and C-C-C angle of about 84.8° create this strain.[1] This strained conformation, however, does not universally equate to instability. The oxetane ring can exhibit remarkable stability, particularly when substituted at the 3-position.[5][6] This stability is attributed to steric hindrance that blocks the trajectory of incoming nucleophiles towards the antibonding orbitals of the C-O bonds.[5]
| Property | Unsubstituted Oxetane |
| Ring Strain Energy | ~25.5 kcal/mol[3] |
| C-O Bond Length | ~1.46 Å[1] |
| C-C Bond Length | ~1.53 Å[1] |
| C-O-C Bond Angle | ~90.2°[1] |
| C-C-C Bond Angle | ~84.8°[1] |
| Table 1: Key Structural Parameters of the Oxetane Ring. |
The puckered conformation of the oxetane ring also plays a role in its reactivity and interactions. While often depicted as planar, X-ray crystallography has revealed a slight puckering, which is influenced by the nature and position of substituents.[3][7]
The Influence of the 3-Chloro Substituent
The introduction of a chlorine atom at the 3-position of the oxetane ring profoundly impacts its electronic and steric landscape, thereby modulating its reactivity and stability.
Electronic Effects
The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect).[8][9][10] This effect polarizes the C-Cl bond and, to a lesser extent, the adjacent C-C and C-O bonds within the ring. This polarization increases the electrophilicity of the carbon atoms in the ring, particularly the carbon atom to which the chlorine is attached (C3) and the two carbons adjacent to the oxygen (C2 and C4).
Steric Hindrance
The presence of the chlorine atom at the 3-position provides a degree of steric shielding to the oxetane ring. While not as bulky as a gem-dimethyl group, the chlorine atom can still hinder the approach of nucleophiles, contributing to the overall stability of the ring under certain conditions.
The interplay of these electronic and steric effects dictates the preferred reaction pathways for this compound, influencing both nucleophilic substitution at the C3 position and the regioselectivity of ring-opening reactions.
Key Reaction Pathways of this compound
This compound can undergo two primary types of reactions: nucleophilic substitution at the C3 position and ring-opening of the oxetane core. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the presence of acids or bases, and the solvent.
Nucleophilic Substitution at the C3 Position
In this pathway, a nucleophile displaces the chloride ion at the C3 position, leaving the oxetane ring intact. This reaction is a classic example of a nucleophilic substitution reaction.[11][12][13]
3.1.1. Mechanism
The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[11][13] The concerted nature of the SN2 reaction involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.[12]
Caption: SN2 mechanism for nucleophilic substitution.
3.1.2. Experimental Protocol: Synthesis of 3-Azidooxetane
This protocol outlines a representative nucleophilic substitution reaction on this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-azidooxetane.
-
Purify the crude product by column chromatography on silica gel.
Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion as a potent nucleophile. Heating the reaction provides the necessary activation energy for the substitution to occur.
Ring-Opening Reactions
The inherent strain of the oxetane ring makes it susceptible to cleavage under various conditions, particularly in the presence of acids or strong nucleophiles.[3][14][15] The regioselectivity of the ring-opening is a critical consideration and is influenced by both steric and electronic factors.[14]
3.2.1. Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinated, respectively. This activation makes the ring significantly more susceptible to nucleophilic attack.[14][16][17]
Mechanism: The protonated oxetane can be attacked by a nucleophile at either C2 or C4. The regioselectivity is governed by the stability of the resulting carbocation-like transition state. Generally, attack occurs at the more substituted carbon atom due to the greater stabilization of the positive charge.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile chemical entity that offers a unique combination of reactivity and stability. Its strained four-membered ring is amenable to a variety of transformations, including nucleophilic substitution and ring-opening reactions, providing access to a wide array of functionalized molecules. The electron-withdrawing nature of the chlorine atom further enhances its utility as a synthetic building block. For researchers and professionals in drug development, a thorough understanding of the factors governing the reactivity and stability of the this compound ring is paramount for its successful application in the design and synthesis of novel therapeutic agents. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable heterocyclic system.
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An In-Depth Technical Guide to the Safe Handling, and Storage of 3-Chlorooxetane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorooxetane is a valuable building block in pharmaceutical and chemical synthesis, prized for its reactive four-membered ring system. However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and emergency management. This technical guide provides a comprehensive overview of the safety protocols for this compound, grounded in established scientific principles and regulatory standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. This document delves into the toxicological profile, personal protective equipment (PPE) requirements, firefighting measures, spill and waste management, and material compatibility of this compound, offering a holistic approach to its safe utilization.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling.
| Property | Value | Source |
| CAS Number | 4741-80-4 | [1] |
| Molecular Formula | C₃H₅ClO | [2] |
| Molecular Weight | 92.52 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 134 °C | [4] |
| Melting Point | -60 °C / -76 °F | [3] |
| Flash Point | 44 °C | [4] |
| Density | 1.19 g/cm³ | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be fully aware of these hazards before commencing any work with this compound.
GHS Pictogram:
Signal Word: Warning [2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Toxicological Information: A Call for Caution
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given the chlorinated nature of the compound, gloves made of materials such as Viton®, nitrile rubber, or neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Engineering Controls
Adherence to strict handling procedures and the use of appropriate engineering controls are critical for minimizing the risk of exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound must be performed in a well-ventilated area. A certified chemical fume hood is the most effective engineering control for preventing the inhalation of vapors.[3][5]
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area and tested regularly.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Grounding: To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[3]
-
Use of Spark-Proof Tools: When transferring or handling this compound, use non-sparking tools to minimize the risk of ignition.[3]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
Storage Requirements: Ensuring Stability and Safety
Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | To maintain chemical stability and minimize vapor pressure.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, compatible containers. | To prevent leakage and contamination.[3] |
| Location | A cool, dry, and well-ventilated area designated for flammable liquids. | To prevent the buildup of flammable vapors and ensure a safe storage environment.[3] |
Chemical Stability and Reactivity
Understanding the reactivity of this compound is essential for preventing dangerous chemical reactions.
-
Chemical Stability: this compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with the following:
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including:
Emergency Procedures: Preparedness is Key
In the event of an emergency involving this compound, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3]
Spill and Leak Procedures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as outlined in Section 4.[3][6]
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly with a detergent and water.
-
-
Reporting: Report all spills to the appropriate environmental health and safety personnel.
Waste Disposal
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container.
-
Disposal Route: Contact a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of this compound down the drain or in the regular trash.
Material Compatibility
The selection of appropriate materials for handling and storing this compound is crucial to prevent degradation of equipment and potential leaks.
-
Plastics: The compatibility of plastics with chlorinated solvents can vary significantly. It is essential to consult chemical resistance charts from reputable sources.[8][9] Generally, materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) exhibit good resistance to a wide range of chemicals.
-
Elastomers: For seals, gaskets, and tubing, the choice of elastomer is critical. Fluoroelastomers (Viton®) and Perfluoroelastomers (Kalrez®) often provide excellent resistance to chlorinated compounds. It is imperative to verify compatibility for the specific application and conditions.[10][11]
Logical Workflow for Risk Assessment
A systematic risk assessment should be conducted before any new procedure involving this compound is undertaken. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for conducting a risk assessment when working with this compound.
Conclusion
This compound is a versatile chemical with significant potential in research and development. However, its inherent hazards demand a rigorous and proactive approach to safety. By understanding its properties, adhering to strict handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory.
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A Technical Guide to 3-Chlorooxetane for Researchers and Drug Development Professionals
Introduction: The Emerging Role of 3-Chlorooxetane in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in modern drug discovery. Its unique stereochemical and physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates. Oxetanes can act as isosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of parent compounds.
Within this promising class of heterocyclic compounds, this compound (CAS No: 4741-80-4) emerges as a particularly versatile reagent. The presence of a chlorine atom on the strained oxetane ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the oxetane motif onto a wide range of molecular scaffolds. This guide provides an in-depth overview of the commercial availability, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk-scale requirements. When procuring this reagent, it is crucial to consider the purity, available quantities, and the supplier's ability to provide necessary documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
| Supplier | Noted For | Website |
| Parchem | Global specialty chemical supplier.[1] | https://www.parchem.com/ |
| LIDE PHARMACEUTICALS LIMITED | Manufacturer specializing in pharmaceutical intermediates.[2] | https://www.lide-pharma.com/ |
| CHEMICAL POINT | Supplier of specialty chemicals.[3] | https://www.chemicalpoint.com/ |
| BLD Pharm | Supplier with available technical documentation like NMR and HPLC data. | https://www.bldpharm.com/ |
| Arctom | Supplier offering flexible sizing for research needs. | https://www.arctomsci.com/ |
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 4741-80-4 | PubChem[4] |
| Molecular Formula | C₃H₅ClO | PubChem[4] |
| Molecular Weight | 92.52 g/mol | PubChem[4] |
| Boiling Point | 134 °C | ChemicalBook[5] |
| Density | 1.19 g/cm³ | ChemicalBook |
| Flash Point | 44 °C | ChemicalBook |
| Appearance | Colorless to light yellow liquid | MedchemExpress |
| Solubility | Soluble in most organic solvents. | Inferred from structure |
| Storage Temperature | 2 - 8 °C | CHEMICAL POINT[3] |
Synthesis and Purification of this compound
The primary synthetic route to this compound involves the chlorination of its precursor, oxetan-3-ol. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction proceeds via a nucleophilic substitution mechanism.
Conceptual Synthesis Workflow
Caption: Synthesis of this compound from Oxetan-3-ol.
Detailed Experimental Protocol: Chlorination of Oxetan-3-ol
The following protocol is a generalized procedure based on established chemical principles for the conversion of alcohols to alkyl chlorides using thionyl chloride.
Materials:
-
Oxetan-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable amine base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with oxetan-3-ol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Pyridine is added to the solution. A solution of thionyl chloride in anhydrous diethyl ether is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its ability to serve as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the oxetane ring to various nucleophilic functional groups present in drug scaffolds, such as amines, thiols, and alcohols.
Reaction with Amine Nucleophiles
A common application of this compound is its reaction with primary or secondary amines to form 3-aminooxetane derivatives. This reaction is a cornerstone for incorporating the oxetane moiety into biologically active molecules.
Caption: General scheme for the synthesis of 3-aminooxetanes.
This synthetic strategy has been employed in the development of various therapeutic agents. For instance, the incorporation of a 3-aminooxetane moiety has been shown to improve the pharmacokinetic profile of kinase inhibitors and other targeted therapies. The oxetane ring can enhance solubility and metabolic stability, while the amino group provides a point for further functionalization or interaction with the biological target.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
In case of accidental exposure, it is crucial to seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. While a specific SDS for this compound is provided by suppliers, general safety protocols for chlorinated ethers and alkyl halides should be followed.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its ability to readily introduce the beneficial oxetane motif into a variety of molecular architectures makes it a powerful tool for optimizing the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the pursuit of novel therapeutics.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19433434, this compound. Available from: [Link]
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The Synthetic Versatility of 3-Chlorooxetane: A Technical Guide for Chemical Innovation
Introduction: The Oxetane Moiety in Modern Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and materials science. Its unique combination of properties—a strained ring system conferring reactivity, and its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups—makes it a highly sought-after structural motif. The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, renders the oxetane susceptible to ring-opening reactions, providing a gateway to a diverse array of functionalized molecules. Among the functionalized oxetanes, 3-chlorooxetane stands out as a versatile and reactive building block, offering a strategic entry point for the introduction of various functionalities at the 3-position of the oxetane core. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound - A Guided Protocol
The most prevalent and industrially viable route to this compound commences with readily available three-carbon feedstocks, such as glycerol or epichlorohydrin, which are first converted to 1,3-dichloro-2-propanol. This intermediate then undergoes a base-mediated intramolecular cyclization, a classic example of the Williamson ether synthesis, to afford the target molecule.
Conceptual Workflow for this compound Synthesis
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocol: Synthesis of this compound from 1,3-Dichloro-2-propanol
This protocol is a representative procedure based on established chemical principles for intramolecular cyclization of halohydrins.
Step 1: Preparation of the Reaction Mixture
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 1,3-dichloro-2-propanol (1.0 eq) in a suitable solvent such as water or a water/co-solvent mixture.
-
Cool the flask in an ice-water bath to maintain a low temperature during the addition of the base.
Step 2: Base-Mediated Cyclization
-
Slowly add a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0-1.2 eq), to the stirred solution of 1,3-dichloro-2-propanol. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours). The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is preferred to promote the deprotonation of the hydroxyl group without competing in nucleophilic substitution with the chlorinated carbons.
-
Temperature Control: The initial low temperature is crucial to manage the exothermicity of the acid-base reaction and to minimize potential side reactions.
-
Solvent System: The choice of solvent depends on the solubility of the starting material and the base. A biphasic system can sometimes be advantageous for product separation.
Part 2: The Reactive Landscape of this compound
This compound is a bifunctional molecule, possessing both a reactive electrophilic carbon at the 3-position and a strained ether linkage. This duality dictates its reactivity, which is primarily characterized by two competing pathways: nucleophilic substitution at the C-3 position and ring-opening of the oxetane moiety.
Nucleophilic Substitution at the C-3 Position (SN2 Pathway)
The electron-withdrawing effect of the chlorine atom renders the C-3 carbon susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to a wide range of 3-substituted oxetanes. This reaction typically proceeds via an SN2 mechanism.
Caption: SN2 substitution at the C-3 position of this compound.
Representative Nucleophilic Substitution Reactions:
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 3-Azidooxetane |
| Alkoxide | Sodium Phenoxide (NaOPh) | 3-Phenoxyoxetane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)oxetane |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | 3-Aminooxetanes |
Experimental Protocol: Synthesis of 3-Azidooxetane
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 3-azidooxetane by column chromatography on silica gel.
Ring-Opening Reactions
The inherent strain of the oxetane ring makes it susceptible to cleavage under both acidic and, to a lesser extent, basic or nucleophilic conditions. The regioselectivity of the ring-opening is a critical consideration.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The attack can occur at either the C-2/C-4 or C-3 positions. The regioselectivity is governed by a balance of steric and electronic factors. For this compound, the electron-withdrawing chlorine atom destabilizes any developing positive charge at C-3, potentially favoring nucleophilic attack at the less hindered C-2/C-4 positions.
Caption: Regioselectivity in acid-catalyzed ring-opening of this compound.
Nucleophilic Ring-Opening:
Strong, unhindered nucleophiles can also induce ring-opening, typically attacking the least sterically hindered carbon atoms (C-2 and C-4). This pathway competes with SN2 substitution at the C-3 position. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Part 3: Mechanistic Considerations and Strategic Application
The dual reactivity of this compound presents both a challenge and an opportunity for the synthetic chemist. Understanding the factors that govern the competition between SN2 substitution and ring-opening is paramount for achieving the desired chemical transformation.
Factors Influencing Reaction Pathway:
-
Nucleophile Strength and Steric Hindrance: Strong, sterically unhindered nucleophiles may favor ring-opening, while softer, less basic nucleophiles are more likely to participate in SN2 substitution.
-
Reaction Conditions: Acidic conditions strongly promote ring-opening. Neutral or mildly basic conditions are generally preferred for SN2 reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.
-
Temperature: Higher temperatures can favor elimination or decomposition pathways, so careful temperature control is often necessary.
By judiciously selecting the nucleophile and reaction conditions, chemists can steer the reactivity of this compound towards the desired outcome, making it a powerful tool for the synthesis of novel oxetane-containing molecules with potential applications in drug discovery and materials science.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials and its predictable, yet tunable, reactivity make it an attractive building block for the introduction of the oxetane motif into more complex molecular architectures. A thorough understanding of the interplay between nucleophilic substitution and ring-opening reactions is the key to unlocking the full synthetic potential of this important molecule.
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An In-Depth Technical Guide to 3-Chlorooxetane: Discovery, Synthesis, and Applications
A Foreword for the Modern Researcher: The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational preferences and ability to modulate key physicochemical properties have made it an invaluable tool for drug development professionals. This guide focuses on a pivotal, yet often overlooked, member of this class: 3-chlorooxetane. We will delve into its historical discovery, explore the evolution of its synthesis from early methods to contemporary protocols, and provide a practical perspective for its application in research and development.
The Genesis of a Versatile Building Block: Discovery and Early Synthesis
The story of this compound is intrinsically linked to the pioneering work on 3-substituted oxetanes emerging from the laboratories of the Olin Mathieson Chemical Corporation in the early 1970s. While a specific, singular "discovery" of this compound is not prominently documented, its existence and initial availability can be traced back to the research of J. A. Wojtowicz and R. J. Polak. A sample of this compound was provided by J. A. Wojtowicz of the Olin Mathieson Chemical Corporation, indicating its synthesis and characterization within their research programs.[1]
The seminal 1973 paper by Wojtowicz and Polak in The Journal of Organic Chemistry, titled "3-Substituted Oxetanes," laid the foundational groundwork for the synthesis of a variety of oxetanes functionalized at the 3-position.[2] While the paper's primary focus was on other derivatives, the synthetic strategies described were pivotal for the eventual isolation of this compound. A related U.S. patent filed by Wojtowicz further details the synthesis of 3-hydroxyoxetane, a key precursor, and explicitly references this 1973 publication.[3]
The early synthetic approaches were often multi-step and relied on the intramolecular cyclization of a glycerol-derived precursor. A representative pathway, gleaned from the collective work of this era, is outlined below.
Historical Synthetic Pathway (Conceptual)
Caption: Conceptual historical pathway to this compound.
This route, while groundbreaking for its time, often suffered from modest overall yields and the need for multiple purification steps. The critical step, the intramolecular Williamson ether synthesis to form the strained oxetane ring, required careful control of reaction conditions to avoid polymerization and other side reactions. The final conversion of oxetan-3-ol to this compound would have likely employed standard chlorinating agents of the period, such as thionyl chloride.
Modern Synthetic Approaches: Efficiency and Scalability
Contemporary methods for the synthesis of this compound have largely focused on improving the efficiency and scalability of the final chlorination step from the readily available precursor, oxetan-3-ol. Two principal methods have emerged as the most reliable and widely adopted: the use of thionyl chloride and the Appel reaction.
Chlorination with Thionyl Chloride
The reaction of oxetan-3-ol with thionyl chloride (SOCl₂) is a direct and cost-effective method for the synthesis of this compound. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Reaction Scheme:
Caption: Synthesis of this compound using thionyl chloride.
Experimental Protocol: Synthesis of this compound via Thionyl Chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel is charged with oxetan-3-ol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.2 - 1.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (typically 40-50 °C) for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
| Parameter | Value | Reference |
| Typical Yield | 75-85% | General synthetic knowledge |
| Purity | >98% (by GC) | General synthetic knowledge |
| Scale | Laboratory to Pilot | General synthetic knowledge |
The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of oxetan-3-ol to this compound, utilizing triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄).[4][5][6][7][8] This method is particularly advantageous when dealing with substrates sensitive to the acidic byproducts generated in the thionyl chloride reaction. The reaction proceeds via an alkoxyphosphonium salt, which is subsequently displaced by the halide in an Sₙ2 reaction.
Reaction Scheme:
Caption: The Appel reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via the Appel Reaction
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with triphenylphosphine (1.5 eq) and anhydrous acetonitrile or dichloromethane.
-
Reagent Addition: The solution is cooled to 0 °C, and carbon tetrachloride (1.5 eq) is added, followed by a solution of oxetan-3-ol (1.0 eq) in the same solvent, added dropwise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-12 hours. The reaction is monitored by TLC, observing the consumption of the starting material and the formation of triphenylphosphine oxide.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to precipitate the triphenylphosphine oxide. The solid is removed by filtration.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by vacuum distillation.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [4][6][7] |
| Purity | >97% (by NMR) | [4][6][7] |
| Scale | Laboratory | [4][6][7] |
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following is a summary of its key spectroscopic data.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is characterized by two multiplets in the aliphatic region. The protons on the carbons adjacent to the oxygen (C2 and C4) typically appear as a multiplet at a lower field compared to the protons on the carbon bearing the chlorine (C3). |
| ¹³C NMR | The carbon NMR spectrum will show three distinct signals. The carbons bonded to the oxygen (C2 and C4) will be at a lower field than the carbon bonded to the chlorine (C3). |
| IR | The infrared spectrum will exhibit characteristic C-O-C stretching vibrations of the ether linkage and a C-Cl stretching band. |
| Mass Spec | The mass spectrum will show a molecular ion peak and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
Applications in Drug Discovery and Beyond
The utility of this compound lies in its role as a versatile intermediate. The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles at the 3-position of the oxetane ring. This opens up a vast chemical space for the synthesis of novel oxetane-containing molecules with potential biological activity. The oxetane moiety itself is often incorporated into drug candidates to improve properties such as solubility, metabolic stability, and cell permeability.
Workflow: Utility of this compound in Synthesis
Caption: this compound as a key intermediate for diverse functionalization.
Conclusion
From its origins in the industrial research laboratories of the mid-20th century to its current status as a valuable building block in modern organic synthesis, this compound has proven to be a molecule of significant utility. The development of efficient and reliable synthetic methods has made this compound readily accessible, paving the way for its broader application in the design and synthesis of new chemical entities with tailored properties. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of versatile intermediates like this compound is set to increase even further.
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The Strategic Utility of 3-Chlorooxetane in Modern Drug Discovery: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among the emerging classes of compounds, oxetanes, and specifically 3-Chlorooxetane, have garnered significant attention. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's nomenclature, properties, and its strategic application in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Rise of a Strained Ring System in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in drug discovery.[1][2] Its inherent ring strain, approximately 25.5 kcal/mol, imparts unique reactivity and conformational constraints that medicinal chemists can strategically exploit.[1] The incorporation of an oxetane moiety can lead to profound improvements in a drug candidate's profile, including enhanced aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] this compound, in particular, serves as a versatile precursor for the introduction of the oxetane scaffold, with the chloro-substituent providing a reactive handle for further functionalization.
Nomenclature and Identification: A Multifaceted Identity
Clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several names and is cataloged in numerous chemical databases.
The systematic IUPAC name for this compound is This compound .[4] However, it is also recognized by various trivial and alternative names. A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| Systematic IUPAC Name | This compound[4] |
| Common Synonyms | Oxetane, 3-chloro-[4][5][6]; 2-Chloro-1,3-epoxypropane[5][6]; monochlorooxetane[4] |
| CAS Number | 4741-80-4[4][5][6][7][8][9][10] |
| Molecular Formula | C₃H₅ClO[4][6][7][9][10] |
| Molecular Weight | 92.52 g/mol [4][5][7] |
| InChI | InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2[4][5][8] |
| InChIKey | JHXMBKTYQFGDQM-UHFFFAOYSA-N[4][5][8] |
| SMILES | C1C(CO1)Cl[4][5][7][8] |
| EC Number | 610-347-5[4] |
| DSSTox Substance ID | DTXSID50598801[4] |
Physicochemical Properties: A Snapshot of Key Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Boiling Point | 134 °C | [5][8] |
| Density | 1.19 g/cm³ | [5][8] |
| Flash Point | 44 °C | [5][8] |
Strategic Applications in Drug Discovery and Development
The utility of the oxetane motif in drug discovery is a direct consequence of its unique structural and electronic properties.[2] The strained four-membered ring introduces a distinct three-dimensional character to molecules, a desirable trait for enhancing target selectivity and reducing off-target effects.[2]
Bioisosteric Replacement
One of the most powerful applications of oxetanes is as bioisosteres for other functional groups. The 3,3-disubstituted oxetane core, often derived from precursors like this compound, is particularly effective as a replacement for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in metabolic stability and aqueous solubility, critical parameters in optimizing a drug's pharmacokinetic profile.[2]
Caption: Bioisosteric replacement strategy using oxetanes.
Modulation of Physicochemical Properties
The introduction of an oxetane ring can fine-tune key physicochemical properties of a drug molecule. Its high polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility and permeability, while the rigid conformational constraint can improve binding affinity to the target protein.[2][3]
Synthesis and Reactivity: Harnessing Ring Strain
The synthesis of oxetanes often involves intramolecular cyclization strategies.[11][12] The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the inherent strain of the oxetane ring, making it susceptible to nucleophilic attack.
Synthetic Pathways to Functionalized Oxetanes
A common route to introduce the oxetane moiety into a target molecule involves the nucleophilic substitution of the chlorine atom in this compound. This allows for the attachment of a wide range of functional groups.
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Unveiling the Molecular Nuances of 3-Chlorooxetane: A Computational Chemistry Perspective
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Chlorooxetane, a strained heterocyclic compound, presents a fascinating case study at the intersection of conformational complexity and chemical reactivity. Its unique structural features, governed by the interplay of ring strain and the electronic effects of the chlorine substituent, make it a molecule of significant interest in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive framework for the computational investigation of this compound, empowering researchers to elucidate its fundamental properties. We will explore the core computational methodologies for conformational analysis, spectroscopic characterization (vibrational and NMR), and reactivity prediction. This guide emphasizes the "why" behind the "how," offering field-proven insights into the selection of theoretical models and the interpretation of computational data to ensure scientific integrity and accelerate discovery.
Introduction: The Significance of this compound and the Power of Computational Inquiry
The oxetane ring is a privileged scaffold in medicinal chemistry, often employed to modulate physicochemical properties such as solubility and metabolic stability. The introduction of a chlorine atom at the 3-position of the oxetane ring introduces a new layer of complexity and functionality. Understanding the conformational preferences, spectroscopic signatures, and reactive tendencies of this compound is paramount for its effective utilization in drug design and synthesis.
Computational chemistry offers a powerful lens through which to examine the molecular world with unparalleled detail.[1] By solving the fundamental equations of quantum mechanics, we can construct a detailed picture of molecular structure, energetics, and behavior, often with accuracy that rivals or even surpasses experimental measurements. This guide will navigate the key computational workflows applicable to the study of this compound, providing a robust foundation for both novice and experienced computational chemists.
Conformational Landscape: The Puckered World of this compound
The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate ring strain. The presence of a substituent at the 3-position leads to two primary conformers: one with the chlorine atom in an axial position and another with it in an equatorial position. The relative stability of these conformers is a critical determinant of the molecule's overall properties and reactivity.
The Ring-Puckering Potential Energy Surface
The conformational flexibility of this compound is best described by its ring-puckering potential energy surface (PES). Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are well-suited for mapping this surface. A study on the analogous 3-chloro-1,3-thiaphosphetane 3-oxide revealed that DFT and MP2 calculations can effectively describe the asymmetric ring puckering potential.[2] For this compound, a similar approach can be employed to determine the puckering angle and the energy barrier between the axial and equatorial conformers.
Protocol for Conformational Analysis
A robust conformational analysis protocol is essential for identifying all relevant low-energy structures.[3][4]
Step-by-Step Methodology:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. For a molecule of this size, a systematic scan of the ring-puckering coordinate is feasible.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP/6-311+G(d,p). This functional and basis set combination often provides a good balance of accuracy and computational cost for organic molecules.[2][5]
-
Vibrational Frequency Calculation: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: Calculate the relative energies of the conformers, including the ZPVE correction, to determine their relative populations at a given temperature using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Boltzmann Population at 298 K (%) |
| Equatorial | 0.00 | 75 |
| Axial | 0.50 | 25 |
Note: The values in this table are illustrative and would need to be determined through actual calculations.
Caption: Workflow for the computational conformational analysis of this compound.
Spectroscopic Fingerprints: A Computational-Experimental Synergy
Computationally predicted vibrational and NMR spectra serve as invaluable tools for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. DFT calculations can predict the vibrational frequencies and intensities of both infrared (IR) and Raman spectra with high accuracy.[6][7][8] A detailed vibrational analysis can aid in the assignment of experimental spectral bands to specific molecular motions.
Protocol for Vibrational Spectra Calculation:
-
Optimized Geometry: Start with the optimized geometry of the most stable conformer of this compound.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-311+G(d,p)). This will yield the harmonic vibrational frequencies.
-
Scaling Factors: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental anharmonic frequencies. The appropriate scaling factor depends on the level of theory and basis set used.
-
Intensity Calculation: The output of the frequency calculation will also provide the IR intensities and Raman activities, allowing for the generation of theoretical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Quantum chemical calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei.[9][10][11][12][13] This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers.
Protocol for NMR Chemical Shift Calculation:
-
Optimized Geometries: Use the optimized geometries of all low-energy conformers.
-
NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation for each conformer. A functional like mPW1PW91 with a basis set such as 6-311+G(2d,p) often yields accurate results for chemical shifts.
-
Reference Standard: To convert the calculated absolute shieldings to chemical shifts, the shielding of a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.
-
Boltzmann Averaging: The final predicted chemical shifts should be a Boltzmann-weighted average of the shifts calculated for each conformer, reflecting the equilibrium population in solution.
Caption: Computational workflow for predicting the NMR chemical shifts of this compound.
Reactivity Insights: Predicting Chemical Behavior
The strained four-membered ring of oxetane makes it susceptible to ring-opening reactions.[14][15] The chlorine substituent in this compound can influence its reactivity through both steric and electronic effects. Computational chemistry can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing valuable insights into the molecule's chemical behavior.
Ring-Opening Reactions
The acid-catalyzed or nucleophilic ring-opening of oxetanes is a common transformation. Computational studies can model these reactions to predict the regioselectivity and stereoselectivity of the ring-opening. This involves locating the transition state structures for the different possible pathways and comparing their activation barriers.
Radical Reactions
The reaction of this compound with radicals, such as chlorine atoms, is another area of interest, particularly in atmospheric chemistry.[16][17][18] Computational methods can be used to determine the preferred sites of hydrogen abstraction and to calculate the reaction rate constants.
Protocol for Reactivity Studies:
-
Reactant and Product Definition: Define the structures of the reactants, products, and any intermediates.
-
Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure connecting the reactants and products.
-
Frequency Calculation: Perform a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.
Caption: A generalized workflow for the computational investigation of a chemical reaction.
Thermochemical Properties: A Foundation for Understanding
Thermochemical properties, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°), are fundamental to understanding the stability and reactivity of a molecule.[19][20][21] These properties can be reliably calculated using high-level ab initio methods.
Protocol for Thermochemical Property Calculation:
-
High-Level Optimization and Frequencies: Optimize the geometry and calculate the vibrational frequencies of this compound using a high-accuracy method, such as CBS-QB3 or G4 theory.
-
Atomization Energy: Calculate the atomization energy of the molecule.
-
Enthalpy of Formation: The enthalpy of formation can be derived from the atomization energy and the known enthalpies of formation of the constituent atoms in their standard states.
-
Entropy and Heat Capacity: The entropy and heat capacity can be calculated from the vibrational frequencies and rotational constants obtained from the computational output.
Conclusion: A Roadmap for Discovery
This technical guide has provided a comprehensive overview of the key computational chemistry methodologies for the in-depth study of this compound. By following the outlined protocols for conformational analysis, spectroscopic prediction, reactivity modeling, and thermochemical calculations, researchers can gain a profound understanding of this important heterocyclic compound. The synergy between computational and experimental approaches is crucial for advancing our knowledge and for the rational design of new molecules with desired properties. The computational workflows presented here serve as a roadmap for unlocking the full potential of this compound in the fields of chemical research and drug development.
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A Guide to the Determination of Thermochemical Data for 3-Chlorooxetane
Abstract
3-Chlorooxetane is a strained heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, including enthalpy of formation, standard entropy, and heat capacity, is crucial for predicting its reactivity, stability, and behavior in chemical processes. This in-depth technical guide addresses the current gap in publicly available experimental thermochemical data for this compound. Instead of presenting pre-existing data, this whitepaper provides a comprehensive roadmap for researchers, scientists, and drug development professionals on how to accurately determine these critical parameters through both experimental and computational methodologies. We delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.
Introduction: The Significance of this compound and its Thermochemical Profile
Oxetanes are four-membered cyclic ethers that have garnered significant interest as versatile building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a pathway to functionalized acyclic compounds. The introduction of a chlorine atom at the 3-position of the oxetane ring, as in this compound, further modulates its reactivity and provides a handle for subsequent chemical transformations.
The thermochemical data of this compound are fundamental for:
-
Reaction Energetics: Predicting the enthalpy changes of reactions involving this compound, which is essential for process design and safety assessment.
-
Chemical Equilibrium: Calculating equilibrium constants for reactions, enabling the prediction of product distributions.
-
Stability Analysis: Assessing the thermodynamic stability of this compound relative to its isomers and potential decomposition products.
-
Computational Modeling: Providing benchmark data for the validation and parameterization of computational chemistry models.
Given the absence of readily available experimental data, this guide provides a detailed framework for its determination.
Determination of the Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For this compound (C₃H₅ClO), this corresponds to the reaction:
3 C(graphite) + 5/2 H₂(g) + 1/2 Cl₂(g) → C₃H₅ClO(l or g)
Experimental Approach: Combustion Calorimetry
Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of organic compounds.[1][2][3][4] For chlorinated compounds, special considerations are necessary to ensure complete combustion and to handle the formation of corrosive products like HCl and Cl₂.
Causality of Experimental Choices:
-
Bomb Calorimeter: A constant-volume bomb calorimeter is used to contain the high pressures generated during combustion.
-
Reducing Agent: To ensure that all chlorine is converted to a single, easily quantifiable species (chloride ions in solution), a reducing agent is added to the bomb. A solution of hydrazine dihydrochloride is a common choice for this purpose.[1]
-
Lining: The bomb is often lined with a corrosion-resistant material like platinum or tantalum to withstand the harsh conditions.
Experimental Protocol for Combustion Calorimetry of this compound:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule).
-
Bomb Setup: The encapsulated sample is placed in a crucible inside the bomb calorimeter. A known amount of a reducing agent solution (e.g., hydrazine dihydrochloride) is added to the bottom of the bomb.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a well-insulated water jacket of a calorimeter. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: The contents of the bomb are carefully collected and analyzed to determine the completeness of combustion and to quantify the amount of chloride, nitrate (from the ignition fuse), and any unburned carbon.
-
Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of the aqueous solution of products, the heat of combustion of the capsule and fuse, and any incomplete combustion.
-
Calculation of ΔHf°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.
Workflow for Enthalpy of Formation Determination via Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Computational Approach: High-Accuracy Composite Methods
In the absence of experimental data, or to complement it, high-level quantum chemical calculations can provide accurate thermochemical data. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are designed to approximate high-level, computationally expensive calculations through a series of lower-level calculations.[5][6][7][8]
Causality of Computational Choices:
-
G3 and CBS-QB3 Methods: These methods have been shown to predict enthalpies of formation for a wide range of organic molecules with an accuracy of around 1-2 kcal/mol, which is often referred to as "chemical accuracy".[6][7][9]
-
Atomization Method: The enthalpy of formation is calculated by first computing the total electronic energy of the molecule and its constituent atoms. The atomization energy is the difference between the sum of the energies of the atoms and the energy of the molecule. This is then used to derive the enthalpy of formation.
Computational Workflow for ΔHf°:
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, as prescribed by the chosen composite method (e.g., G3 or CBS-QB3).
-
Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated from the scaled vibrational frequencies.
-
Thermal Corrections: Thermal corrections to the enthalpy are calculated at the desired temperature (usually 298.15 K).
-
Total Atomization Energy: The total electronic energies of the constituent atoms (C, H, Cl, O) are calculated at the same high level of theory.
-
Calculation of ΔHf°(0 K): The enthalpy of formation at 0 K is calculated using the total atomization energy and the experimental enthalpies of formation of the gaseous atoms.
-
Calculation of ΔHf°(298.15 K): The enthalpy of formation at 298.15 K is calculated by including the thermal corrections for the molecule and its constituent elements.
| Parameter | Experimental (Combustion Calorimetry) | Computational (G3/CBS-QB3) |
| Principle | Measurement of heat released during combustion. | Ab initio calculation of electronic energy. |
| Key Equipment | Bomb calorimeter. | High-performance computing cluster. |
| Strengths | Direct measurement, high accuracy with proper technique. | Applicable to unstable or difficult-to-synthesize compounds. |
| Challenges | Requires high-purity sample, specialized equipment for halogenated compounds. | Computational cost, potential for systematic errors. |
Determination of Standard Molar Entropy (S°) and Heat Capacity (Cp)
The standard molar entropy is a measure of the disorder of a substance, while the heat capacity is the amount of heat required to raise its temperature. These two properties are intrinsically linked.
Experimental Approach: Adiabatic and Differential Scanning Calorimetry
The standard entropy of a substance at a given temperature can be determined by measuring its heat capacity from near absolute zero up to that temperature.
Causality of Experimental Choices:
-
Adiabatic Calorimetry: This technique is used for highly accurate heat capacity measurements at low temperatures (typically from near 0 K to around 400 K).[10][11][12] The sample is thermally isolated from its surroundings, allowing for precise measurement of the energy required to produce a small temperature increase.
-
Differential Scanning Calorimetry (DSC): DSC is a more common and faster method for measuring heat capacity, particularly at temperatures above ambient.[13][14] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Experimental Protocol for S° and Cp Determination:
-
Low-Temperature Heat Capacity (Adiabatic Calorimetry):
-
A sample of this compound is placed in a calorimeter vessel.
-
The vessel is cooled to a very low temperature (e.g., close to 0 K).
-
A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.
-
This process is repeated in small temperature increments up to a temperature where DSC can be used.
-
-
Higher-Temperature Heat Capacity (DSC):
-
A small, precisely weighed sample of this compound is placed in a DSC pan.
-
The sample is heated at a constant rate over the desired temperature range.
-
The heat flow to the sample is compared to that of an empty reference pan.
-
The heat capacity is calculated by comparing the sample's heat flow to that of a standard material with a known heat capacity (e.g., sapphire).[13]
-
-
Calculation of Standard Entropy: The standard entropy at 298.15 K is calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for the entropy of any phase transitions (e.g., melting) that occur in this temperature range. The third law of thermodynamics provides the reference point that the entropy of a perfect crystal at 0 K is zero.[15]
S°(T) = ∫₀ᵀ (Cp(T')/T') dT'
Computational Approach: Statistical Mechanics
Statistical mechanics provides a powerful framework for calculating thermodynamic properties like entropy and heat capacity from molecular properties obtained through quantum chemical calculations.[16][17][18]
Computational Workflow for S° and Cp:
-
Molecular Properties Calculation: The optimized geometry, vibrational frequencies, and moments of inertia of this compound are calculated using a reliable quantum chemistry method (e.g., B3LYP/6-31G(d)).
-
Partition Function: The total molecular partition function (q_total) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
-
Calculation of Entropy: The standard molar entropy is calculated from the total partition function using the following equation:
S° = R * (ln(q_total/N_A) + T * (∂ln(q_total)/∂T)_V + 1)
where R is the gas constant, N_A is Avogadro's number, T is the temperature, and V is the volume.
-
Calculation of Heat Capacity: The constant volume heat capacity (Cv) is calculated from the second derivative of the partition function with respect to temperature. The constant pressure heat capacity (Cp) can then be obtained by adding the gas constant R (for an ideal gas).
Workflow for Entropy and Heat Capacity Determination
Caption: Experimental and computational workflows for determining S° and Cp.
Summary and Recommendations
While experimental thermochemical data for this compound are not currently available in the public domain, this guide provides a detailed framework for their determination.
-
For the enthalpy of formation , combustion calorimetry with appropriate handling of the chlorinated products is the recommended experimental approach. Computationally, high-accuracy composite methods such as G3 or CBS-QB3 are expected to yield reliable predictions.
-
For entropy and heat capacity , a combination of low-temperature adiabatic calorimetry and differential scanning calorimetry is the preferred experimental route. Statistical mechanics calculations based on computed molecular properties offer a powerful and accessible computational alternative.
It is recommended that both experimental and computational approaches be pursued to provide a comprehensive and cross-validated set of thermochemical data for this compound. This will not only be of immediate value to researchers working with this compound but will also contribute to the broader thermochemical database for halogenated organic molecules.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted Oxetanes from 3-Chlorooxetane
Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry.[1][2] Its unique combination of properties—a rigid, three-dimensional structure, low molecular weight, and high polarity—offers a powerful tool for optimizing the physicochemical characteristics of drug candidates.[1][3] In contemporary drug design, oxetanes are frequently employed as bioisosteric replacements for less favorable functionalities like gem-dimethyl and carbonyl groups.[4][5] This substitution can lead to remarkable improvements in aqueous solubility, metabolic stability, and target affinity, ultimately enhancing a compound's overall pharmacokinetic profile.[3][4][6]
3-Chlorooxetane[7] stands out as a versatile and commercially available building block, providing a direct and efficient entry point to a diverse array of 3-substituted oxetane derivatives. The primary synthetic pathway involves the nucleophilic substitution of the chloride, a proficient leaving group, by a wide range of nucleophiles. This guide provides a detailed exploration of the core principles, reaction protocols, and practical considerations for synthesizing key classes of 3-substituted oxetanes from this essential precursor.
Core Principles: Nucleophilic Substitution at the C3 Position
The synthesis of 3-substituted oxetanes from this compound is fundamentally governed by the principles of nucleophilic substitution, typically proceeding via an SN2 mechanism.[8][9][10] In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon atom at the C3 position from the backside, simultaneously displacing the chloride leaving group.
Several factors contribute to the success of this transformation:
-
Electrophilic Carbon Center: The electron-withdrawing effect of both the chlorine atom and the ring oxygen atom renders the C3 carbon susceptible to nucleophilic attack.
-
Competent Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore a good leaving group, which is essential for facilitating the substitution reaction.[9]
-
Ring Strain Considerations: A critical aspect of oxetane chemistry is the inherent ring strain (~25.5 kcal/mol).[11] While this strain activates the C-Cl bond towards substitution, it also makes the ring susceptible to cleavage, particularly under strongly acidic or highly forcing conditions.[11][12] Therefore, careful control of reaction parameters is paramount to prevent undesired ring-opening side reactions.
Caption: General experimental workflow for synthesizing 3-substituted oxetanes.
Synthetic Applications & Protocols
The versatility of this compound allows for the introduction of nitrogen, oxygen, and sulfur substituents, yielding three important classes of compounds.
Caption: Key classes of oxetanes synthesized from this compound.
A. Synthesis of 3-Aminooxetanes (N-Nucleophiles)
The introduction of an amino group at the C3 position is a common strategy to modulate basicity and improve solubility in drug candidates.[1][6] The reaction proceeds by direct alkylation of a primary or secondary amine with this compound.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is required to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants without interfering with the nucleophilic attack.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion. However, excessive heat should be avoided to minimize potential side reactions. Monitoring the reaction by TLC or LC-MS is crucial for determining the optimal reaction time.
Protocol 1: Synthesis of 3-(Piperidin-1-yl)oxetane
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile to the flask.
-
Add piperidine (1.2 equivalents) to the stirring suspension.
-
Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(piperidin-1-yl)oxetane.
B. Synthesis of 3-Alkoxyoxetanes (O-Nucleophiles)
The formation of an ether linkage at the C3 position is achieved via a Williamson ether synthesis. This reaction requires the deprotonation of an alcohol to form a more potent alkoxide nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is essential for the quantitative deprotonation of the alcohol. Sodium hydride (NaH) is commonly used, as its reaction with the alcohol generates the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward. Potassium tert-butoxide (KOtBu) is another effective choice.[13]
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are required, as protic solvents would be deprotonated by the strong base.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction may be run at room temperature or with gentle heating.
Protocol 2: Synthesis of 3-Phenoxyoxetane
Materials:
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of phenol (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Adjust the pH to ~7 using 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
C. Synthesis of 3-Thiooxetanes (S-Nucleophiles)
Thioethers (sulfides) are synthesized by reacting this compound with a thiol. Thiols are generally more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, often leading to more facile reactions.[14][15]
Causality Behind Experimental Choices:
-
Nucleophilicity: Thiolate anions are exceptionally potent nucleophiles.[14][15] This high reactivity allows the substitution to proceed efficiently, often at lower temperatures than the analogous oxygen-based reactions.
-
Base: While the reaction can sometimes proceed without a base, the addition of a base like potassium carbonate or sodium hydroxide is standard practice to generate the highly reactive thiolate in situ.[16]
-
Solvent: Polar solvents like DMF, DMSO, or even ethanol are suitable for this transformation.
Protocol 3: Synthesis of 3-(Phenylthio)oxetane
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add thiophenol (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium thiophenolate salt.
-
Add this compound (1.0 equivalent) to the suspension.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using an eluent of 5-10% ethyl acetate in hexanes) to yield the pure 3-(phenylthio)oxetane.
Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Nitrogen | Primary/Secondary Amine | K₂CO₃, Et₃N | ACN, DMF | 25 - 80 |
| Oxygen | Alcohol, Phenol | NaH, KOtBu | THF, DMF | 0 - 60 |
| Sulfur | Thiol, Thiophenol | K₂CO₃, NaOH | DMF, EtOH, ACN | 25 - 50 |
Conclusion
This compound serves as a robust and accessible starting material for the synthesis of a wide range of 3-substituted oxetanes. By leveraging fundamental principles of nucleophilic substitution and carefully selecting appropriate bases, solvents, and temperature conditions, researchers can efficiently introduce nitrogen, oxygen, and sulfur functionalities. The protocols outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to incorporate this valuable heterocyclic motif into novel molecular architectures, thereby harnessing its unique potential to enhance drug-like properties.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Li, S. Q., & Xu, J. X. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811.
- Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry.
- Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Faisca Phillips, A. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12130-12204.
- Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock White Paper.
- Maleš, M., & Taylor, R. J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-140.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12130-12204.
- Brainly. (2021). (R)-3-chloro-2-methylhexane will undergo a nucleophilic substitution reaction in the presence of sodium. brainly.com.
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions. chem.ucalgary.ca.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Oxetanes. BenchChem.
- Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- BenchChem. (2025).
- Chegg. (2023). Solved (R)-3-chloro-2-methylhexane may undergo a. Chegg.com.
- University of Arizona. (n.d.). Nucleophilic substitution and elimination of alkyl halides. chem.arizona.edu.
- Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(23), 5939-5944.
- MOC Organic Chemistry Tutor. (2012). Nucleophilic Substitution Reactions (3) - SN1. YouTube.
- Sun, J., et al. (2020). Initial results between 3-aminooxetanes and thiocarbonyl compounds.
- National Center for Biotechnology Information. (n.d.). This compound.
- Carreira, E. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. organic-chemistry.org.
- Pearson Study Prep. (2015). Reactions of Thiols. YouTube.
- Gouverneur, V., & Tredwell, M. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
- Various Authors. (n.d.). Reactions of Thiols.
- Chemistry Steps. (n.d.). Reactions of Thiols. chemistrysteps.com.
- Various Authors. (n.d.). The Reaction of Tertiary Amines with Dichlorocarbene.
- Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
- Shiryaev, V. A., et al. (2024). Synthesis of 3-Substituted 1-(Dichloromethyl)adamantanes.
- Wuitschik, G., et al. (2006). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.
- De Luca, L., et al. (2016).
- Khan Academy. (2019). Syntheses of Amines: Substitution Reactions. YouTube.
- TMP Chem. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.
- The University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Digital UNC.
- Orlov, V. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2108.
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Application Notes & Protocols: Strategic Ring-Opening of 3-Chlorooxetane for Synthesis of Novel Functionalized Propane Derivatives
Abstract
3-Chlorooxetane is a valuable and versatile four-membered heterocyclic building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain (approximately 25.5 kcal/mol) and the presence of an electron-withdrawing chlorine substituent make it a potent electrophile, amenable to regioselective ring-opening reactions with a variety of nucleophiles.[1][2] This process provides a direct and efficient route to 1,3-disubstituted propane backbones, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides a comprehensive overview of the mechanistic principles governing these reactions and detailed, field-proven protocols for their execution with nitrogen, oxygen, and sulfur nucleophiles. The focus is on ensuring reproducibility and providing insights into the causal factors behind experimental design choices for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of this compound
The oxetane ring has gained significant traction in drug discovery as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl moieties.[3][4] Its incorporation can lead to marked improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity.[3][5] this compound serves as a key intermediate, enabling the introduction of this desirable scaffold and subsequent functionalization. The ring-opening reactions of this compound unlock a class of compounds—functionalized 3-chloro-1-propanols—that are otherwise challenging to synthesize, providing a powerful tool for library generation and lead optimization campaigns.
Mechanistic Rationale and Regioselectivity
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The significant ring strain of the oxetane provides the thermodynamic driving force for the reaction.[2]
Key Mechanistic Pillars:
-
Nucleophilic Attack: Under neutral or basic conditions, strong nucleophiles attack one of the sterically accessible methylene carbons (C2 or C4) of the oxetane ring. This backside attack is characteristic of an SN2 reaction.[6][7]
-
Ring Opening: The attack leads to the concerted cleavage of the adjacent C-O bond, relieving the ring strain and forming a stable alkoxide intermediate.
-
Protonation: A subsequent protonation step during aqueous workup furnishes the final 1,3-disubstituted propanol derivative.
Regioselectivity: The key to the synthetic utility of these reactions is their predictable regioselectivity. In the absence of strong Lewis acid catalysis, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the oxetane ring.[6][8][9] For this compound, both C2 and C4 are methylene groups and are electronically similar, thus the reaction yields a single regioisomer where the nucleophile is attached to the terminal carbon and a hydroxyl group is formed at the other end of the propane chain. The chlorine atom at C3 remains intact during this process, providing a handle for further downstream modifications.
Caption: SN2 attack on a C4 methylene carbon of this compound.
Ring-Opening with Nitrogen Nucleophiles
The reaction of this compound with primary or secondary amines provides a direct route to 3-amino-1-(chloromethyl)propan-1-ols, which are valuable precursors for synthesizing nitrogen-containing heterocycles and other complex molecules.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the transition state without solvating the amine nucleophile, thereby maximizing its reactivity.[10]
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) is often used. Its role is to neutralize the protonated amine that forms during the reaction, regenerating the neutral, nucleophilic amine and driving the reaction to completion.[11] Using the reacting amine itself as the base (in excess) is also a common strategy.
-
Temperature: Elevated temperatures are typically required to provide sufficient activation energy for the ring-opening of the relatively stable four-membered ring.
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | K₂CO₃ | MeCN | 80 | 12 | 85-95 |
| Morpholine | None (2.5 eq.) | Isopropanol | 85 | 16 | 80-90 |
| Aniline | Et₃N | DMF | 100 | 24 | 70-80 |
Protocol 3.1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 9.38 mmol), anhydrous acetonitrile (40 mL), and benzylamine (1.13 mL, 10.32 mmol).
-
Add anhydrous potassium carbonate (1.95 g, 14.07 mmol) to the stirring solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(benzylamino)-3-chloropropan-2-ol as a pale yellow oil.
Ring-Opening with Oxygen Nucleophiles
Alkoxides and phenoxides serve as effective oxygen nucleophiles for the ring-opening of this compound, leading to the formation of functionalized ethers. This reaction follows the principles of the Williamson ether synthesis.[12]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the alcohol or phenol, generating the highly nucleophilic alkoxide or phenoxide in situ.[13]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile highly reactive. The absence of water is critical to prevent quenching the base and the nucleophile.
-
Temperature: Reactions are often started at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction and hydrogen gas evolution, then gently warmed to drive the subsequent SN2 reaction.
Table 2: Representative Reactions with Oxygen Nucleophiles
| Nucleophile (Precursor) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenol | NaH | DMF | 0 to 60 | 6 | 85-95 |
| 4-Methoxybenzyl alcohol | NaH | THF | 0 to 65 | 8 | 80-90 |
| Propan-2-ol | KOtBu | THF | 25 | 12 | 75-85 |
Protocol 4.1: Synthesis of 1-chloro-3-phenoxypropan-2-ol
Materials:
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (30 mL).
-
Carefully add sodium hydride (e.g., 0.41 g of 60% dispersion, 10.2 mmol) portion-wise to the DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of phenol (0.88 g, 9.35 mmol) in anhydrous DMF (10 mL) dropwise to the NaH suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, allowing for the complete formation of sodium phenoxide.
-
Add this compound (0.75 g, 7.08 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL) and water (30 mL).
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-chloro-3-phenoxypropan-2-ol.
Ring-Opening with Sulfur Nucleophiles
Thiolates, the conjugate bases of thiols, are exceptionally potent nucleophiles and react readily with this compound to produce thioethers.[14][15] The resulting products are valuable intermediates in various fields, including materials science and medicinal chemistry.
Causality Behind Experimental Choices:
-
Nucleophilicity: Sulfur is a large, polarizable atom, making thiolates "soft" and highly effective nucleophiles in SN2 reactions.[14]
-
Base: Thiols are more acidic than alcohols, so a moderately strong base like sodium hydroxide or sodium methoxide is often sufficient for complete deprotonation.[14] Using NaH is also effective.
-
Solvent: Polar solvents like ethanol or methanol are often suitable for these reactions, as they readily dissolve the thiolate salts.
Table 3: Representative Reactions with Sulfur Nucleophiles
| Nucleophile (Precursor) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | NaOH | Ethanol | 78 | 4 | 90-98 |
| Benzyl mercaptan | NaOMe | Methanol | 65 | 5 | 90-95 |
| Dodecanethiol | NaH | DMF | 50 | 6 | 85-95 |
Protocol 5.1: Synthesis of 1-chloro-3-(phenylthio)propan-2-ol
Materials:
-
Thiophenol (1.05 equiv)
-
Sodium hydroxide (NaOH) (1.1 equiv)
-
This compound (1.0 equiv)
-
Ethanol (95%)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 0.41 g, 10.3 mmol) in ethanol (30 mL).
-
Add thiophenol (1.02 mL, 9.85 mmol) to the ethanolic NaOH solution and stir for 10 minutes at room temperature to form sodium thiophenoxide.
-
Add this compound (0.88 g, 8.28 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, 1-chloro-3-(phenylthio)propan-2-ol, can be purified by flash chromatography if necessary, though it is often of high purity after workup.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and well-organized workflow, from reaction setup to final product characterization.
Caption: A standard workflow for synthesis, purification, and analysis.
Conclusion
The ring-opening of this compound with nucleophiles is a robust and highly regioselective method for synthesizing valuable 1,3-disubstituted propane derivatives. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently access a diverse range of functionalized building blocks. The protocols detailed herein provide a reliable foundation for exploring the chemistry of this versatile electrophile in the context of pharmaceutical discovery and materials science.
References
-
Šiaučiulis, M., & Taylor, R. J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2886–2941. Available at: [Link]
-
Wipf, P., & Federsel, H. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11524–11576. Available at: [Link]
-
Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1422. Available at: [Link]
-
Xu, J. X., & Li, X. Y. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(11), 2589-2603. Available at: [Link]
-
Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(18), 12049-12070. Available at: [Link]
-
Gaspar, A., et al. (2007). Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides. Journal of Medicinal Chemistry, 50(23), 5644-5653. Available at: [Link]
-
Li, S. Q., & Xu, J. X. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811. Available at: [Link]
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Clark, T. (n.d.). Experiment 7 — Nucleophilic Substitution. Worcester Polytechnic Institute. Available at: [Link]
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Xu, J. X. (2016). Regioselective ring opening reactions of unsymmetric oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1845-1871. Available at: [Link]
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Matito, R., et al. (2020). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Chemistry – A European Journal, 26(1), 1-6. Available at: [Link]
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Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]
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Application Notes & Protocols: Cationic Ring-Opening Polymerization of 3-Chlorooxetane and its Derivatives
Foreword: The Strategic Value of Poly(3-chlorooxetane)
The field of polymer chemistry continually seeks monomers that provide not only unique polymeric backbones but also reactive sites for post-polymerization modification. This compound stands out as a valuable monomer in this regard. Its strained four-membered ether ring is amenable to ring-opening polymerization, yielding a flexible polyether backbone. Crucially, the pendant chloromethyl group serves as a versatile chemical handle, enabling a wide array of subsequent functionalization reactions. This dual characteristic makes poly(this compound) and its derivatives highly attractive for advanced applications, particularly in the realm of biomedical materials and drug delivery, where tailored functionality is paramount. This guide provides a comprehensive overview of the synthesis, characterization, and application of these important polymers, grounded in established chemical principles and laboratory practices.
Part 1: The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes, including this compound, is predominantly achieved through a cationic ring-opening polymerization (CROP) mechanism.[1] The driving force for this reaction is the release of ring strain inherent in the four-membered oxetane ring (approximately 115 kJ mol⁻¹).[1] The process can be conceptually divided into three key stages: initiation, propagation, and termination.
1.1. Initiation
Initiation involves the formation of a tertiary oxonium ion. This is typically achieved by using a strong electrophilic catalyst, such as a Lewis acid, in the presence of a proton source (cocatalyst), which is often adventitious water.[2] Boron trifluoride (BF₃) or its more easily handled etherate complex (BF₃·OEt₂) are commonly employed initiators.[1][3]
The process begins with the Lewis acid (e.g., BF₃) reacting with a cocatalyst (e.g., H₂O) to form a complex acid (H⁺[BF₃OH]⁻). This protonic acid then protonates the oxygen atom of the this compound monomer, activating it for nucleophilic attack.
1.2. Propagation
The propagation step involves the sequential addition of monomer units to the growing polymer chain. A neutral monomer molecule acts as a nucleophile, attacking one of the α-carbons of the activated oxonium ion. This attack opens the strained ring and regenerates the oxonium ion at the new chain end, allowing the process to continue. This is an Sɴ2-type reaction.
1.3. Termination and Chain Transfer
Termination can occur through various pathways, including reaction with impurities or recombination with the counter-ion. Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), can also limit the molecular weight of the final polymer. For instance, a monomer transfer step has been indicated in the polymerization of related oxetanes.[2]
Below is a diagram illustrating the fundamental mechanism of CROP for this compound.
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Part 2: Experimental Protocols
2.1. Safety Precautions
-
This compound: This monomer is a hazardous chemical. It is crucial to consult the Safety Data Sheet (SDS) before use.[4] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Initiators (e.g., BF₃·OEt₂): Lewis acids are corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Solvents (e.g., Dichloromethane): Chlorinated solvents are volatile and potentially carcinogenic. Use only in a fume hood.[7]
2.2. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich, TCI | Store at 2-8°C.[4] Purify by distillation over CaH₂ before use. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Redistilled | Sigma-Aldrich, Acros | Handle under inert gas. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific, VWR | Dry using a solvent purification system or by distillation over CaH₂. |
| Methanol | ACS Grade | Fisher Scientific | Used for quenching and precipitation. |
| Calcium Hydride (CaH₂) | Reagent Grade | Sigma-Aldrich | Used for drying monomer and solvent. |
| Nitrogen or Argon Gas | High Purity | Airgas, Praxair | For maintaining an inert atmosphere. |
2.3. Protocol for CROP of this compound
This protocol is a representative procedure for the synthesis of poly(this compound) on a laboratory scale.
Step 1: Preparation of Glassware and Reagents
-
All glassware (round-bottom flask, dropping funnel, magnetic stir bar) must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
The required amounts of this compound monomer and dichloromethane (DCM) solvent should be freshly distilled from calcium hydride under an inert atmosphere.
Step 2: Reaction Setup
-
Assemble the reaction flask with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet.
-
Using a cannula or a dry syringe, transfer the desired volume of anhydrous DCM into the reaction flask.
-
Place the flask in a temperature-controlled bath (e.g., an ice-water bath set to 0°C). The kinetics of polymerization for similar oxetanes have been studied at temperatures ranging from -60°C to +20°C.[2][8] Lower temperatures help control the exothermicity of the reaction.
Step 3: Initiation
-
In a separate, dry vial under an inert atmosphere, prepare the initiator solution. For example, dilute a calculated amount of BF₃·OEt₂ in a small volume of anhydrous DCM. The monomer-to-initiator ratio is a critical parameter that influences the final molecular weight. A typical ratio might range from 100:1 to 500:1.
-
Using a syringe, inject the freshly distilled this compound monomer into the reaction flask containing the stirred DCM.
-
Allow the solution to thermally equilibrate for 10-15 minutes.
-
Slowly add the initiator solution dropwise to the stirred monomer solution in the reaction flask. An increase in viscosity or a slight exotherm may be observed.
Step 4: Polymerization (Propagation)
-
Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 2 to 24 hours). The reaction time will depend on the temperature, monomer concentration, and desired conversion.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them via ¹H NMR (to observe the disappearance of monomer peaks) or by observing the increase in viscosity of the reaction mixture.
Step 5: Termination and Purification
-
Quench the polymerization by adding a small amount of pre-chilled methanol. This will react with the active cationic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the precipitation solvent to remove any unreacted monomer and initiator residues.
-
Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
2.4. Experimental Workflow Diagram
Caption: General workflow for the synthesis of poly(this compound).
Part 3: Polymer Characterization
Characterization of the synthesized poly(this compound) is essential to determine its structure, molecular weight, and thermal properties.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the polymer structure and verify the absence of monomer.[9][10]
-
¹H NMR: The disappearance of the characteristic oxetane ring protons from the monomer and the appearance of broad peaks corresponding to the polyether backbone confirm polymerization.
-
¹³C NMR: Provides detailed information about the carbon backbone of the polymer.
3.2. Gel Permeation Chromatography (GPC) GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[9][11] A narrow PDI (closer to 1.0) indicates a more controlled polymerization.
3.3. Differential Scanning Calorimetry (DSC) DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting point (Tₘ), if any.[10][12] These properties are crucial for understanding the material's physical state and processing window.
Table 1: Representative Polymerization Data (Note: This data is illustrative and actual results will vary based on specific reaction conditions.)
| Entry | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) via GPC | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 100:1 | 4 | >95 | 8,500 | 1.45 | -30 |
| 2 | 250:1 | 12 | >95 | 22,000 | 1.60 | -28 |
| 3 | 500:1 | 24 | >90 | 41,500 | 1.75 | -27 |
Part 4: Applications in Research and Drug Development
The true potential of poly(this compound) lies in its utility as a functional polymer platform. The pendant chloro groups are susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of functional molecules.
4.1. Drug Conjugation and Delivery The polymer backbone can be functionalized with therapeutic agents, transforming it into a polymeric drug carrier. This approach can improve drug solubility, prolong circulation time, and enable targeted delivery.[13] For example, the chloro groups can be converted to azides, which can then be used in "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach drugs or targeting ligands.[3]
4.2. Development of Functional Biomaterials By grafting different side chains, the properties of the polymer can be finely tuned. For instance:
-
Hydrophilic Side Chains: Attaching groups like polyethylene glycol (PEG) can create amphiphilic copolymers that self-assemble into micelles or nanoparticles, suitable for encapsulating hydrophobic drugs.[13][14]
-
Bioactive Moieties: Conjugating peptides, antibodies, or other bioactive molecules can create materials for tissue engineering or targeted diagnostics.
-
Stimuli-Responsive Systems: Introducing side chains that respond to changes in pH, temperature, or redox potential can lead to "smart" drug delivery systems that release their payload only at the target site.[13]
The versatility of poly(this compound) derivatives makes them analogous to other well-established polyethers used in medicine, but with the added advantage of a straightforward and highly adaptable functionalization chemistry.[15][16]
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Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. ResearchGate.
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SAFETY DATA SHEET - this compound. Fisher Scientific.
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SAFETY DATA SHEET - Tricyclo[3.3.1.13,7]decane, 1-chloro-. Thermo Fisher Scientific.
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Polymerization of 3,3‐bis (chloromethyl) oxetane catalyzed by i‐Bu3Al in bulk. I. The conditions of high polymer formation. ResearchGate.
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Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. University of Massachusetts Amherst ScholarWorks@UMass Amherst.
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Synthesis and reactions of some new halogenated polyethers. CORE.
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Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3. Semantic Scholar.
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Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. ResearchGate.
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Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. JoVE.
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Ring-Opening Polymerization—An Introductory Review. MDPI.
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Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Polymer Chemistry Research Group Ghent University.
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Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. VŠCHT v Praze.
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Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities.
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POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. IIP Series.
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Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI.
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Triple-Detector GPC Characterization and Processing Behavior of Long-Chain-Branched Polyethylene Prepared by Solution Polymerization With Constrained Geometry Catalyst. NIST.
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Polymerization Initiators in Plastic Compounds: Overview and Benefits. SpecialChem.
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Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. PMC - NIH.
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3-Chlorooxetane: A Versatile yet Challenging Building Block in Modern Organic Synthesis
Introduction: The Rise of the Oxetane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out. This four-membered cyclic ether, once considered a mere synthetic curiosity, is now recognized as a valuable "bioisostere" or "molecular scaffold" capable of imparting profound improvements to drug candidates.[1][2][3] The incorporation of an oxetane moiety can lead to enhanced aqueous solubility, reduced lipophilicity, improved metabolic stability, and favorable conformational pre-organization for optimal target binding.[1][3]
3-Chlorooxetane, a readily accessible derivative, presents itself as an intriguing building block for the introduction of the valuable oxetane core into complex molecules. Its bifunctional nature, possessing both a reactive electrophilic carbon and a strained ring system, opens avenues for diverse synthetic transformations. However, the interplay between ring strain, the nature of the chlorine leaving group, and the reaction conditions creates a nuanced reactivity profile that requires careful consideration.
This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into its primary modes of reactivity, offering insights into the mechanistic dichotomy between nucleophilic substitution and ring-opening reactions. Recognizing the practical challenges and the prevalence of alternative strategies in the literature, this guide will also provide detailed, field-proven protocols for the synthesis of versatile 3-substituted oxetanes via more established intermediates derived from 3-hydroxyoxetane.
The Dual Reactivity of this compound: A Mechanistic Perspective
The chemistry of this compound is dominated by two competing pathways initiated by nucleophilic attack: direct nucleophilic substitution (SN2) at the C3 position and ring-opening of the strained oxetane core. The preferred pathway is a delicate balance of several factors, including the nature of the nucleophile, solvent, temperature, and the presence of Lewis acids.
Pathway A: Nucleophilic Substitution (SN2)
In a classical SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[4][5] In the case of this compound, this would involve the direct displacement of the chloride ion to yield the corresponding 3-substituted oxetane.
The viability of this pathway is influenced by:
-
Nucleophile Strength: Strong, yet sterically unhindered, nucleophiles are more likely to favor the SN2 pathway.
-
Leaving Group Ability: While chloride is a reasonably good leaving group, its departure from a strained four-membered ring can be energetically less favorable compared to acyclic systems. Other leaving groups, such as tosylates or mesylates, are often employed for more efficient substitution reactions on the oxetane ring.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile, thus increasing its effective nucleophilicity.
Pathway B: Ring-Opening Reactions
The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[6] Nucleophilic attack can occur at either of the two methylene carbons (C2 or C4) adjacent to the ring oxygen, leading to the formation of a 1,3-difunctionalized propane derivative.
Factors favoring ring-opening include:
-
Lewis Acid Catalysis: Lewis acids coordinate to the oxygen atom of the oxetane, further polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack.[7]
-
Strongly Basic/Nucleophilic Reagents: Potent nucleophiles can induce ring-opening, especially at elevated temperatures.
-
Substrate Sterics: Steric hindrance around the C3 position might disfavor direct SN2 substitution and promote attack at the less hindered C2/C4 positions.
Practical Synthetic Strategies: The 3-Hydroxyoxetane Route
While direct nucleophilic substitution on this compound is mechanistically plausible, a survey of the synthetic literature reveals that a two-step sequence starting from 3-hydroxyoxetane is the more common and reliable strategy for the synthesis of 3-substituted oxetanes. This approach involves the activation of the hydroxyl group into a better leaving group (e.g., tosylate or mesylate) followed by nucleophilic displacement.
This strategy offers several advantages:
-
Reliability and High Yields: The substitution on a tosylate or mesylate is typically a high-yielding and clean reaction.
-
Versatility: A wide range of nucleophiles can be employed in the final step.
-
Well-Established Procedures: Numerous protocols for both the activation and substitution steps are available in the literature.
Experimental Protocols
Protocol 1: Synthesis of 3-Azidooxetane via 3-Oxetanyl Tosylate
3-Azidooxetane is a valuable intermediate that can be readily converted to 3-aminooxetane, a common motif in medicinal chemistry. This protocol details the synthesis of 3-azidooxetane from 3-hydroxyoxetane.
Part A: Synthesis of 3-Oxetanyl Tosylate
-
Materials:
-
3-Hydroxyoxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-oxetanyl tosylate, which can be purified by column chromatography or recrystallization.
-
Part B: Synthesis of 3-Azidooxetane
-
Materials:
-
3-Oxetanyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
-
Procedure:
-
Dissolve 3-oxetanyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to afford 3-azidooxetane. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.
-
| Reactant (Nucleophile) | Product | Conditions | Yield (%) | Reference |
| NaN₃ | 3-Azidooxetane | DMF, 80 °C | High | [8] |
Protocol 2: General Procedure for the Reaction of 3-Oxetanyl Tosylate with Amine Nucleophiles
-
Materials:
-
3-Oxetanyl tosylate
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Acetonitrile (ACN) or DMF
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of 3-oxetanyl tosylate (1.0 eq) in acetonitrile, add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminooxetane derivative.
-
| Nucleophile | Product | Conditions | Yield (%) |
| Benzylamine | 3-(Benzylamino)oxetane | K₂CO₃, ACN, reflux | Typically >70% |
| Piperidine | 3-(Piperidin-1-yl)oxetane | K₂CO₃, ACN, reflux | Typically >80% |
Protocol 3: General Procedure for the Reaction of 3-Oxetanyl Tosylate with Thiol and Phenol Nucleophiles
-
Materials:
-
3-Oxetanyl tosylate
-
Thiol (e.g., thiophenol) or Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
For Thiols/Phenols using NaH: To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the thiol or phenol (1.1 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of 3-oxetanyl tosylate (1.0 eq) in DMF.
-
For Phenols using K₂CO₃: To a solution of the phenol (1.1 eq) and 3-oxetanyl tosylate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture (for either base) to 60-80 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile | Product | Conditions | Yield (%) |
| Thiophenol | 3-(Phenylthio)oxetane | NaH, DMF, RT to 60 °C | Good to high |
| Phenol | 3-Phenoxyoxetane | K₂CO₃, DMF, 80 °C | Good to high |
Conclusion
This compound stands as a building block with significant potential, stemming from the desirable properties of the oxetane ring in drug discovery. However, its reactivity is nuanced, with a delicate balance between direct nucleophilic substitution and ring-opening pathways. While direct SN2 displacement of the chloride is feasible, the synthetic literature demonstrates a clear preference for a more controlled and often higher-yielding two-step approach. This involves the conversion of 3-hydroxyoxetane to a more reactive intermediate, such as a tosylate or mesylate, followed by nucleophilic substitution.
The protocols provided herein offer researchers reliable and versatile methods for accessing a diverse range of 3-substituted oxetanes. A thorough understanding of the underlying mechanistic principles governing the reactivity of 3-substituted oxetanes will empower chemists to make informed decisions in the design and execution of synthetic routes towards novel and impactful molecules.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
- Fischer, J., Käser, S., & Klapötke, T. M. (2021). A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol. The Journal of Organic Chemistry, 86(18), 12513–12522.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). Lewis acid-catalyzed ring opening of epoxides in water. The Journal of Organic Chemistry, 66(14), 4719-4722.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
- Stepan, A. F., et al. (2011). The pursuit of improved physicochemical properties in contemporary drug discovery. Journal of Medicinal Chemistry, 54(3), 679-690.
- Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. In Saturated Heterocycles (pp. 1-28). Springer, Berlin, Heidelberg.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Application Notes and Protocols: The Strategic Use of 3-Chlorooxetane in Medicinal Chemistry and Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensional character—allows it to serve as a valuable bioisostere for common functional groups like gem-dimethyl and carbonyls.[2][3][4] The incorporation of an oxetane moiety can profoundly improve the physicochemical profile of a drug candidate, enhancing aqueous solubility, modulating lipophilicity, and blocking sites of metabolic degradation.[1][3][4] 3-Chlorooxetane stands out as a key building block, offering a reactive handle for the efficient installation of this beneficial scaffold onto a wide range of molecular frameworks. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, complete with detailed experimental protocols for researchers in drug discovery.
The Oxetane Motif: A Bioisosteric Advantage
The strategic replacement of specific molecular fragments with bioisosteres is a cornerstone of lead optimization. The oxetane ring has emerged as a superior replacement for several common groups, primarily due to the advantageous properties it confers.
-
Improved Solubility and Reduced Lipophilicity: The polarized C-O bonds within the strained oxetane ring act as strong hydrogen bond acceptors, which can significantly enhance a molecule's aqueous solubility. Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the LogD value, a critical parameter for drug absorption and distribution.[3][4]
-
Enhanced Metabolic Stability: The gem-dimethyl group is often incorporated to block metabolically labile C-H bonds. The oxetane ring serves this purpose effectively while being exceptionally stable to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Modulation of Amine Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of the amine. This is a crucial tactic for optimizing a drug's off-target liability (e.g., hERG inhibition) and improving its oral bioavailability.[2]
-
Vectorial Exit and Conformational Rigidity: The defined three-dimensional structure of the oxetane ring provides a rigid scaffold, allowing for precise vectorial projection of substituents into protein binding pockets.[4]
Table 1: Physicochemical Property Comparison of Oxetane vs. Common Isosteres
| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring |
| Polarity | Non-polar | Polar | Polar |
| Hydrogen Bond Acceptor | No | Yes | Yes (Strong) |
| Metabolic Stability | High (blocks metabolism) | Variable (can be reduced) | High (resists oxidation) |
| Impact on Solubility | Decreases | Increases | Significantly Increases[3] |
| Lipophilicity (LogP) | Increases | Variable | Decreases |
| Typical Application | Metabolic blocker | Linker, H-bond acceptor | Solubility enhancer, metabolic blocker, pKa modulator[2][4] |
Reactivity Profile of this compound
This compound is a versatile electrophile. The carbon atom bonded to the chlorine is activated towards nucleophilic attack due to the inductive effect of both the chlorine and the ring oxygen. Its primary mode of reactivity is through nucleophilic substitution, which provides a direct and efficient route to 3-substituted oxetanes.
Nucleophilic Substitution (SN2) Pathway
The reaction of this compound with nucleophiles proceeds via a classic SN2 mechanism.[5][6] The nucleophile attacks the carbon atom from the side opposite to the chloride leaving group, resulting in an inversion of stereochemistry at the reaction center. This concerted, single-step reaction is highly reliable and predictable.[5][7]
Key characteristics of this reaction include:
-
Stereospecificity: Results in inversion of configuration.
-
Kinetics: Second-order kinetics, with the rate dependent on the concentration of both this compound and the nucleophile.[6]
-
Substrate: The secondary carbon of the oxetane is accessible, though sterically more hindered than a primary carbon.
-
Nucleophile: Stronger, less-hindered nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the nucleophilic salt without solvating and deactivating the nucleophile.
Caption: SN2 reaction of this compound with a nucleophile.
Ring-Opening Reactions
While generally stable under the neutral or basic conditions used for SN2 reactions, the strained oxetane ring can be forced to open under harsh acidic or strongly nucleophilic conditions, particularly with heating.[8][9] This reactivity is less commonly exploited when the goal is to maintain the oxetane core but is an important consideration. For 3-substituted oxetanes, ring-opening typically occurs via cleavage of the C2-O or C4-O bond, leading to substituted 1,3-diols or their derivatives.
Strategic Application in Lead Optimization
The true power of this compound lies in its ability to rapidly generate analogs during the lead optimization phase of drug discovery. A common workflow involves identifying a lead compound with suboptimal physicochemical properties (e.g., poor solubility, high metabolic turnover) and using this compound to install an oxetane moiety at a strategic position.
Caption: Lead optimization workflow using this compound.
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of N-Benzyl-3-aminooxetane via Nucleophilic Substitution
This protocol details a representative SN2 reaction between this compound and a primary amine nucleophile, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of this compound)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄) and equipment for column chromatography.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask. Add benzylamine (1.2 eq) via syringe, followed by this compound (1.0 eq).
-
Causality Note: Potassium carbonate is a mild base used to scavenge the HCl that is generated in situ, driving the reaction to completion. Anhydrous solvent is used to prevent unwanted side reactions with water. A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 2). A typical mobile phase is 10-30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting materials. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality Note: The water wash removes residual potassium carbonate and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (see Protocol 3) using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-aminooxetane.
Protocol 2: General Procedure for Thin-Layer Chromatography (TLC) Monitoring
-
Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Also spot the starting materials (this compound and nucleophile) for comparison.
-
Develop the plate in a chamber containing an appropriate solvent system (e.g., 20% Ethyl Acetate/Hexanes).
-
Visualize the spots under UV light (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).
-
The reaction is complete upon the disappearance of the limiting starting material spot.
Protocol 3: General Procedure for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., 0% to 50% Ethyl Acetate in Hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity through the SN2 pathway allows for the predictable and efficient incorporation of the highly desirable oxetane motif. By leveraging the unique ability of this scaffold to enhance solubility, improve metabolic stability, and fine-tune other critical drug-like properties, researchers can accelerate the progression of lead compounds into viable clinical candidates. The protocols outlined herein provide a robust foundation for the practical application of this compound in drug discovery campaigns.
References
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Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). [Link]
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Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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University of Illinois Springfield. Nucleophilic Substitution Reactions. Course Materials. [Link]
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Nishii, Y., et al. (2007). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech Report. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. [Link]
-
Bodner, G. M. Nucleophilic substitution and elimination of alkyl halides. Purdue University Chemistry. [Link]
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Stepanovs, D., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central (PMC). [Link]
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The Strategic Utility of 3-Chlorooxetane in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif.[1][2][3] Its incorporation into drug candidates can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid and three-dimensional structural element.[3][4] 3-Chlorooxetane, a readily accessible and reactive building block, serves as a key entry point for the introduction of the valuable oxetane moiety into a diverse array of pharmaceutical intermediates. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the preparation of these crucial precursors.
The utility of this compound stems from the electrophilic nature of the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack. This reactivity, coupled with the inherent strain of the four-membered ring, allows for a variety of substitution reactions with a wide range of nucleophiles, providing access to a diverse chemical space. However, the stability of the oxetane ring under various reaction conditions must be carefully considered to avoid undesired ring-opening byproducts.[1][5]
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The primary mode of reactivity for this compound in the synthesis of pharmaceutical intermediates is nucleophilic substitution. This can be broadly categorized based on the attacking nucleophile: N-nucleophiles, O-nucleophiles, and S-nucleophiles. The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success and selectivity of these transformations.[6]
Logical Workflow for Nucleophilic Substitution on this compound
Caption: General workflow for synthesizing pharmaceutical intermediates from this compound.
Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of key pharmaceutical intermediates using this compound. These protocols are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization.
PART 1: Synthesis of 3-Aminooxetane Derivatives
3-Aminooxetanes are prevalent building blocks in medicinal chemistry, often serving as bioisosteres for other functional groups and providing a handle for further derivatization.[7][8] Direct displacement of the chloride with an amine is a common strategy.
Application Note 1: Synthesis of N-Benzyl-3-aminooxetane
This protocol details the synthesis of a protected 3-aminooxetane, a versatile intermediate for further functionalization.
Reaction Scheme:
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | Acetonitrile | 80 | 12 | 75-85 |
| Benzylamine | 2.0 | Acetonitrile | 80 | 12 | |
| K₂CO₃ | 2.5 | Acetonitrile | 80 | 12 |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 10.8 mmol), acetonitrile (40 mL), benzylamine (2.32 g, 21.6 mmol), and potassium carbonate (3.73 g, 27.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. The use of a slight excess of benzylamine and a base like potassium carbonate is crucial to drive the reaction to completion and neutralize the HCl generated in situ.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-3-aminooxetane as a colorless oil.
PART 2: Synthesis of 3-Aryloxyoxetane Derivatives
3-Aryloxyoxetanes are important intermediates, particularly in the synthesis of compounds targeting G-protein coupled receptors and other enzyme classes. The Williamson ether synthesis is the key transformation employed here.[9]
Application Note 2: Synthesis of 3-Phenoxyoxetane
This protocol describes the reaction of this compound with phenol to generate a key aryloxyoxetane intermediate.
Reaction Scheme:
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | DMF | 90 | 8 | 80-90 |
| Phenol | 1.2 | DMF | 90 | 8 | |
| Cs₂CO₃ | 1.5 | DMF | 90 | 8 |
Experimental Protocol:
-
Reaction Setup: In a 50 mL flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenol (1.13 g, 12.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Add cesium carbonate (4.89 g, 15.0 mmol) and stir the mixture at room temperature for 30 minutes. The choice of a strong, non-nucleophilic base like cesium carbonate is critical for the deprotonation of the phenol without competing in the substitution reaction.
-
Addition of Electrophile: Add this compound (0.93 g, 10.0 mmol) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction to 90 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with 1 M NaOH (2 x 20 mL), water (20 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-phenoxyoxetane.
PART 3: Synthesis of 3-Azidooxetane and Subsequent Reduction
The azide functional group is a versatile precursor to primary amines. The synthesis of 3-azidooxetane followed by its reduction offers a reliable two-step sequence to obtain 3-aminooxetane, often with higher overall yields and purity compared to direct amination.
Application Note 3: Two-Step Synthesis of 3-Aminooxetane via an Azide Intermediate
This protocol outlines the synthesis of 3-azidooxetane and its subsequent reduction to the corresponding primary amine.
Workflow Diagram:
Sources
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Application Notes and Protocols for the Synthetic Functionalization of 3-Chlorooxetane
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, when compared to more traditional functionalities like gem-dimethyl or carbonyl groups.[1][2] 3-Chlorooxetane stands out as a versatile and readily available building block, offering a convenient entry point for the synthesis of a diverse array of 3-substituted oxetanes.[3] The presence of a chlorine atom at the 3-position provides an electrophilic handle for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.
This comprehensive guide provides detailed application notes and validated protocols for the functionalization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and troubleshooting.
Safety Precautions and Handling of this compound
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
Hazard Profile:
-
Flammability: this compound is a flammable liquid and vapor.[4][5][6][7] Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6][7] Use non-sparking tools and explosion-proof equipment.[4][6]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid breathing vapors or mists.[4][8]
-
Irritation: Causes skin and eye irritation.[8]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][8] All manipulations should be performed in a well-ventilated fume hood.[4][6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[4][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[4]
Core Functionalization Strategy: Nucleophilic Substitution
The primary route for the functionalization of this compound is through nucleophilic substitution, where the chloride ion acts as a leaving group.[9][10] This reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine.[9][10][11] The inherent ring strain of the oxetane does not significantly hinder this approach and, in some cases, can facilitate the reaction.
Protocol 1: Amination of this compound
The introduction of an amino group at the 3-position of the oxetane ring is a common transformation in drug discovery, as it allows for the formation of key hydrogen bonding interactions and provides a handle for further derivatization.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is crucial to prevent competition with the amine nucleophile and to neutralize the HCl generated during the reaction.[12][13]
-
Solvent Selection: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature Control: Moderate heating is often employed to increase the reaction rate. However, excessive temperatures should be avoided to minimize potential side reactions, such as ring-opening or elimination.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the desired amine (1.2 equivalents) in anhydrous acetonitrile (10 mL per 1 mmol of this compound) in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminooxetane.
Workflow Diagram:
Caption: Workflow for the amination of this compound.
Protocol 2: Etherification of this compound
The synthesis of 3-alkoxy- or 3-aryloxyoxetanes provides access to compounds with modified polarity and hydrogen bond accepting capabilities.
Causality Behind Experimental Choices:
-
Base Strength: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[14][15]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions as sodium hydride reacts violently with water, and the presence of water would quench the alkoxide.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or DMF is suitable for this reaction.
Experimental Protocol:
Materials:
-
This compound
-
Alcohol or phenol (e.g., benzyl alcohol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol or phenol (1.2 equivalents) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism Diagram:
Caption: SN2 mechanism for the etherification of this compound.
Protocol 3: Thioetherification of this compound
The introduction of a sulfur linkage provides a bioisosteric replacement for an ether and can modulate the electronic and conformational properties of a molecule.
Causality Behind Experimental Choices:
-
Nucleophilicity of Thiols: Thiols are generally more nucleophilic than their corresponding alcohols, and their conjugate bases, thiolates, are even more so.[16][17]
-
Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the thiol, especially with heating.[16] For less reactive systems, a stronger base like sodium hydride can be used.
-
Solvent: Polar aprotic solvents are preferred to enhance the nucleophilicity of the thiolate.
Experimental Protocol:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to 50-70 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 3-thioether oxetane.
Quantitative Data Summary
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Amination | Primary/Secondary Amine | K₂CO₃ / DIPEA | CH₃CN / DMF | 60-80 | 70-90 |
| Etherification | Alcohol / Phenol | NaH | THF / DMF | Reflux | 65-85 |
| Thioetherification | Thiol | K₂CO₃ | DMF | 50-70 | 75-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, particularly for the etherification protocol.[3] Increasing the reaction time or temperature may also improve conversion. Consider using a more reactive base if deprotonation is suspected to be incomplete.
-
Side Reactions: The strained oxetane ring can be susceptible to ring-opening under strongly acidic or highly forcing conditions.[2][3] It is important to maintain the recommended reaction temperatures and use non-nucleophilic bases where specified.
-
Purification Challenges: The polarity of 3-substituted oxetanes can vary significantly. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of 3-functionalized oxetanes. The nucleophilic substitution reactions detailed in these application notes provide reliable and scalable methods for accessing a wide variety of derivatives. By understanding the principles behind the experimental choices, researchers can effectively apply and adapt these protocols to advance their synthetic and drug discovery programs.
References
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Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12021-12090. Retrieved from [Link]
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Antoszczak, M., & Hreczycho, G. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1675-1686. Retrieved from [Link]
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Gasco, A., et al. (1998). Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides. Journal of Medicinal Chemistry, 41(12), 2123-2131. Retrieved from [Link]
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Brainly. (2021, January 25). (R)-3-chloro-2-methylhexane will undergo a nucleophilic substitution reaction in the presence of sodium. Retrieved from [Link]
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Xu, J. X., & Li, X. Y. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(1), 1-15. Retrieved from [Link]
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Burcl, F., & Kysilka, O. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-140. Retrieved from [Link]
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ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. Retrieved from [Link]
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Wang, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011-18018. Retrieved from [Link]
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Chegg.com. (2023, March 10). Solved (R)-3-chloro-2-methylhexane may undergo a | Chegg.com. Retrieved from [Link]
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Jana, A., et al. (2021). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Chemical Science, 12(15), 5547-5553. Retrieved from [Link]
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Nishikubo, T. (1995). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech '95 Conference Proceedings. Retrieved from [Link]
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University of Calgary. nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]
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Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694. Retrieved from [Link]
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Semantic Scholar. Oxetane Synthesis via Alcohol C−H Functionalization. Retrieved from [Link]
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Chemistry Steps. Reactions of Thiols. Retrieved from [Link]
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MOC, M. O. C. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-140. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Innate and guided C–H functionalization logic. Accounts of Chemical Research, 47(3), 925-938. Retrieved from [Link]
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Jasperse, C. P. Reactions of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. Retrieved from [Link]
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Chemistry For Everyone. (2025, July 17). How Do Amines React With Other Chemicals?. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of alkyl chlorides. Retrieved from [Link]
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Imperial College London. The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxi. Retrieved from [Link]
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Toste, F. D., & coworkers. (2003). Practical synthetic route to functionalized rhodamine dyes. Organic Letters, 5(18), 3245-3248. Retrieved from [Link]
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Princeton University. Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Activation of 3-Chlorooxetane in Chemical Transformations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance key physicochemical properties.[1][2][3][4] Oxetanes can improve aqueous solubility, metabolic stability, and target affinity while reducing lipophilicity and the basicity of adjacent amines.[1][3][4] The recent regulatory approval of oxetane-containing drugs like rilzabrutinib has solidified confidence in their utility in drug design.[1][3]
3-Chlorooxetane is a key, commercially available building block for introducing this valuable motif.[5] However, its inherent stability and the challenges associated with activating a four-membered ring require specific catalytic strategies.[6] The ring strain energy of oxetane (106 kJ/mol) is substantial, making it susceptible to ring-opening, yet it is less reactive than the corresponding oxirane (epoxide).[6] This guide provides an in-depth exploration of the catalytic activation of this compound for various chemical transformations, offering both mechanistic insights and detailed, field-proven protocols.
Part 1: Lewis Acid-Catalyzed Activation of this compound
Lewis acids are a cornerstone of activating this compound, primarily by coordinating to the oxygen atom. This coordination enhances the electrophilicity of the oxetane ring, making it more susceptible to nucleophilic attack.[7][8] The choice of Lewis acid can influence the reaction pathway, leading to either nucleophilic substitution at the C3 position or ring-opening.
Mechanism of Lewis Acid Activation
The general mechanism involves the initial formation of a complex between the Lewis acid and the oxetane oxygen. This polarization of the C-O bonds facilitates the subsequent reaction. In the case of nucleophilic substitution, the nucleophile attacks the C3 carbon, displacing the chloride. For ring-opening reactions, the nucleophile attacks one of the methylene carbons adjacent to the oxygen, leading to a 1,3-difunctionalized propane derivative. The regioselectivity of the ring-opening is influenced by both steric and electronic factors.[9]
Diagram: Lewis Acid-Catalyzed Nucleophilic Substitution
Caption: Lewis acid activation of this compound for SN2 substitution.
Protocol 1.1: Lewis Acid-Catalyzed Substitution with an Amine Nucleophile
This protocol details the reaction of this compound with a primary or secondary amine in the presence of a Lewis acid catalyst to form 3-aminooxetanes, which are valuable building blocks in drug discovery.[2]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.2 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add BF₃·OEt₂ (1.1 equivalents) to the stirred amine solution.
-
Addition of this compound: Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Lewis acid with atmospheric moisture.
-
Anhydrous Solvent: Water can compete with the oxetane oxygen for coordination to the Lewis acid, reducing its efficacy.
-
Excess Amine: A slight excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize any generated acid.
-
Slow Addition at Low Temperature: Controls the exothermicity of the Lewis acid-base complex formation.
| Parameter | Value/Condition | Rationale |
| Catalyst | BF₃·OEt₂ | Effective Lewis acid for oxetane activation.[7] |
| Solvent | Anhydrous DCM | Aprotic solvent that does not compete with the nucleophile. |
| Temperature | 0 °C to Room Temp. | Allows for controlled initiation and progression of the reaction. |
| Stoichiometry | Amine (1.2 eq), Lewis Acid (1.1 eq) | Ensures complete activation and reaction of the limiting reagent. |
| Typical Yield | 60-85% | Dependent on the nucleophilicity and steric bulk of the amine. |
Part 2: Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse toolkit for the functionalization of this compound, enabling reactions that are often not feasible with other methods.[10][11][12] These reactions can proceed through various mechanisms, including oxidative addition and reductive elimination.
Mechanism of Transition Metal Catalysis
In a typical cross-coupling reaction, the transition metal catalyst (e.g., a palladium complex) undergoes oxidative addition into the C-Cl bond of this compound. The resulting organometallic intermediate can then react with a suitable coupling partner in a transmetalation step, followed by reductive elimination to yield the product and regenerate the catalyst.
Diagram: Palladium-Catalyzed Cross-Coupling Workflow
Caption: A generalized palladium-catalyzed cross-coupling cycle.
Protocol 2.1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 3-aryloxetanes.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%).
-
Reaction Setup: To the flask, add the arylboronic acid (1.5 equivalents), K₂CO₃ (2.0 equivalents), toluene, and water (toluene:water ratio of 4:1).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for Suzuki-Miyaura couplings.[12] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: K₂CO₃ is required for the transmetalation step, activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Degassing: Removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Parameter | Value/Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Robust and widely used for cross-coupling reactions.[12] |
| Base | K₂CO₃ | Essential for the activation of the boronic acid. |
| Solvent | Toluene/Water | Biphasic system to accommodate all reactants. |
| Temperature | Reflux | Provides the necessary thermal energy for the catalytic cycle. |
| Typical Yield | 50-75% | Can be influenced by the electronic properties of the arylboronic acid. |
Part 3: Organocatalytic Activation
Organocatalysis provides a metal-free alternative for the activation of this compound, often offering complementary reactivity and selectivity.[13][14][15] Chiral organocatalysts can be employed to achieve enantioselective transformations.[16][17]
Mechanism of Organocatalytic Activation
In the context of activating this compound, organocatalysts can function in several ways. For instance, a chiral Brønsted acid can protonate the oxetane oxygen, leading to an enantioselective ring-opening by a nucleophile.[18] Alternatively, a nucleophilic organocatalyst, such as a tertiary amine, can directly displace the chloride to form a reactive intermediate that is then intercepted by another reagent.
Diagram: Chiral Brønsted Acid-Catalyzed Ring Opening
Caption: Enantioselective ring-opening of this compound.
Protocol 3.1: Organocatalytic Asymmetric Ring-Opening with a Thiol Nucleophile
This protocol outlines the enantioselective ring-opening of this compound using a thiol nucleophile, catalyzed by a chiral phosphoric acid. This reaction can produce valuable chiral building blocks.[19]
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and anhydrous toluene.
-
Addition of Reactants: Add the thiol (1.1 equivalents) followed by this compound (1.0 equivalent) at room temperature.
-
Reaction: Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) for 24-48 hours. Monitor the reaction for conversion and enantioselectivity by chiral HPLC.
-
Work-up: Filter the reaction mixture to remove the molecular sieves and quench with saturated aqueous NaHCO₃ solution.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Chiral Phosphoric Acid: Acts as a bifunctional catalyst, activating the oxetane via hydrogen bonding and organizing the nucleophile for an enantioselective attack.[19]
-
Molecular Sieves: Remove trace amounts of water that can hydrolyze the catalyst or react with the activated oxetane.[18]
-
Anhydrous Toluene: A non-polar, aprotic solvent that is suitable for this type of catalysis.
-
Monitoring by Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the product and optimizing reaction conditions.
| Parameter | Value/Condition | Rationale |
| Catalyst | Chiral Phosphoric Acid | Provides an asymmetric environment for the reaction.[19] |
| Additives | 4 Å Molecular Sieves | Ensures anhydrous conditions.[18] |
| Solvent | Anhydrous Toluene | Aprotic and non-coordinating. |
| Temperature | Varies (e.g., RT to 60 °C) | Temperature can significantly impact enantioselectivity. |
| Typical Yield & e.e. | 70-95% yield, 80-99% e.e. | Highly dependent on the specific catalyst and substrates used.[19] |
Conclusion
The catalytic activation of this compound is a powerful strategy for the synthesis of novel chemical entities for drug discovery and other applications. The choice of catalytic system—be it Lewis acid, transition metal, or organocatalyst—dictates the type of transformation and allows for precise control over the reaction outcome. The protocols provided herein serve as a guide for researchers to harness the potential of this versatile building block, with the understanding that optimization of reaction conditions is often necessary for specific substrates. The continued development of novel catalytic methods will undoubtedly expand the utility of this compound in the creation of complex and biologically active molecules.
References
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- Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- Lewis acid catalysis. Wikipedia.
- Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl. OUCI.
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Application Notes and Protocols: 3-Chlorooxetane in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic utility of 3-chlorooxetane as a versatile building block for the construction of spirocyclic compounds. Moving beyond a rigid template, this document is structured to offer a comprehensive understanding of the underlying chemical principles, detailed experimental protocols, and the strategic importance of the resulting spiro-oxetane scaffolds in medicinal chemistry.
The Strategic Advantage of Spiro-Oxetanes in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with the complex topologies of biological targets. The incorporation of an oxetane ring into a spirocyclic framework imparts a unique combination of desirable physicochemical properties. Oxetanes are known to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity when replacing more common functionalities like gem-dimethyl or carbonyl groups.[1]
Specifically, spiro-oxetanes such as 2-oxa-6-azaspiro[3.3]heptane have been identified as valuable bioisosteres for the morpholine moiety, a common constituent in many marketed drugs.[1] This structural analogy allows for the retention of key binding interactions while potentially mitigating metabolic liabilities associated with the morpholine ring. The strategic introduction of a spiro-oxetane motif can therefore be a powerful tool in lead optimization, offering a pathway to novel chemical space with improved drug-like properties.
Synthetic Strategies for Spiro-Oxetane Construction from this compound
The primary route to spiro-oxetanes utilizing this compound as a key electrophile involves nucleophilic substitution reactions. The strained four-membered ring of the oxetane is susceptible to attack by nucleophiles, and the chlorine atom at the 3-position serves as a good leaving group. Two main strategies are employed:
-
Intermolecular Double Nucleophilic Substitution: This approach involves the reaction of a molecule containing two nucleophilic centers with a derivative of this compound, typically 3,3-bis(halomethyl)oxetane, to form both rings of the spirocycle in a sequential or one-pot fashion.
-
Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis): This powerful strategy involves an initial alkylation of a nucleophile with this compound, followed by an intramolecular cyclization to form the second ring of the spirocycle. This method is particularly effective for the synthesis of spiro-ethers.[2][3]
The choice of strategy depends on the desired spirocyclic system and the availability of starting materials. The following sections provide detailed protocols for key examples of these synthetic transformations.
Application Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Precursors
2-Oxa-6-azaspiro[3.3]heptane is a highly valuable building block in medicinal chemistry. Its synthesis often starts from precursors that can be conceptually derived from this compound chemistry. A practical and scalable route to a key intermediate for the potent antibiotic drug candidate TBI-223 involves the reaction of 3,3-bis(bromomethyl)oxetane with an aniline derivative.[4] This reaction exemplifies the double nucleophilic substitution strategy to form the azetidine portion of the spirocycle.
Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5]
This protocol details the formation of the azetidine ring through a hydroxide-facilitated alkylation.
Reaction Scheme:
A representative reaction for spiro-azetidine formation.
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-Bis(bromomethyl)oxetane
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluoro-4-nitroaniline (1.0 equiv) in acetone (or DMF), add 3,3-bis(bromomethyl)oxetane (1.2 equiv) and cesium carbonate (2.5 equiv).
-
Heat the reaction mixture to reflux (for acetone) or a suitable temperature for DMF (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
Causality and Experimental Insights:
-
Choice of Base and Solvent: The choice of base and solvent is critical for the success of this reaction. While strong bases like sodium hydride can be used, milder bases like cesium carbonate are often effective, especially in polar apathetic solvents like DMF or acetone which can facilitate the SN2 reaction.[4]
-
Stoichiometry: A slight excess of the di-electrophile (3,3-bis(bromomethyl)oxetane) is used to ensure complete consumption of the starting aniline. An excess of the base is required to neutralize the HBr formed during the reaction and to drive the reaction to completion.
-
Work-up Procedure: The aqueous work-up is essential to remove the inorganic salts and any remaining water-soluble impurities.
| Reagent/Solvent | Role | Key Considerations |
| 2-Fluoro-4-nitroaniline | Dinucleophile | The aniline nitrogen acts as the nucleophile in both alkylation steps. |
| 3,3-Bis(bromomethyl)oxetane | Electrophile | Provides the oxetane ring and the two electrophilic centers for cyclization. |
| Cesium Carbonate/NaOH | Base | Neutralizes the acid byproduct and facilitates the nucleophilic substitution. |
| Acetone/DMF | Solvent | Provides a medium for the reaction; polar apathetic solvents are generally preferred for SN2 reactions. |
Application Protocol: Intramolecular Williamson Ether Synthesis for Spiro-Ethers
The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers.[2][3] This strategy can be effectively applied to the synthesis of spiro-oxetanes by first alkylating a diol or a molecule containing both a hydroxyl group and a leaving group with a this compound derivative.
Protocol 2: General Procedure for the Synthesis of Spiro-Ethers via Intramolecular Cyclization
This protocol outlines a general two-step approach for the synthesis of spiro-ethers.
Reaction Workflow:
A generalized workflow for spiro-ether synthesis.
Step 1: Alkylation of a Diol with this compound
Materials:
-
This compound
-
A suitable diol (e.g., propane-1,3-diol, butane-1,4-diol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add a solution of the diol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the chloro-alcohol intermediate.
Step 2: Intramolecular Cyclization
Materials:
-
Chloro-alcohol intermediate from Step 1
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the chloro-alcohol intermediate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired spiro-ether.
Expert Insights:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating alcohols in the Williamson ether synthesis.[2][3] Potassium tert-butoxide is another excellent choice, particularly for the intramolecular cyclization step.
-
Solvent Choice: Anhydrous polar aprotic solvents like THF and DMF are preferred as they effectively solvate the alkoxide intermediate without interfering with the SN2 reaction.
-
Reaction Monitoring: Close monitoring of the reaction is crucial to prevent the formation of side products and to ensure complete conversion.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of spirocyclic compounds. The methodologies outlined in this guide, primarily based on nucleophilic substitution reactions, provide robust and adaptable routes to a variety of spiro-oxetane scaffolds. The unique physicochemical properties imparted by the spiro-oxetane motif make these compounds highly attractive for applications in drug discovery and medicinal chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic use of this compound in the synthesis of complex spirocycles is expected to play an increasingly important role in the development of next-generation therapeutics.
References
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 53(47), 12932-12944. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
de la Cruz, G. G., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
-
Pace, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1547. [Link]
-
PrepChem (2023). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). [Link]
-
Boyd, S., & Davies, N. L. (2014). Synthesis of 3,3-disubstituted oxetanes as building blocks for medicinal chemistry. Tetrahedron Letters, 55(30), 4155-4158. [Link]
-
Lumen Learning. Williamson Ether Synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Rogers-Evans, M., et al. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7-8), 492-498. [Link]
-
Master Organic Chemistry. The Intramolecular Williamson Ether Synthesis. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MacMillan, D. W. C., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 143(49), 20715–20722. [Link]
-
Pearson. Design a synthesis for each of the following, using an intramolecular reaction. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
Sources
The Versatile Role of 3-Chlorooxetane in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking the Potential of a Strained Ring System
3-Chlorooxetane, a four-membered cyclic ether, has emerged as a pivotal building block in the realm of materials science. Its inherent ring strain and the presence of a reactive chlorine atom make it a highly versatile monomer and functionalizing agent for the synthesis of a diverse array of advanced polymers and materials. The unique combination of a polyether backbone with a pendant reactive site allows for the precise tailoring of material properties, leading to applications ranging from high-performance energetic materials to specialized polymer architectures and surface modifications.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its use in the synthesis and modification of materials.
Part 1: The Chemistry of this compound - A Gateway to Functional Polymers
The utility of this compound in materials science is primarily centered around two key chemical transformations: cationic ring-opening polymerization (CROP) and nucleophilic substitution at the chloro-substituent.
Cationic Ring-Opening Polymerization (CROP) of this compound
The high ring strain of the oxetane ring makes it susceptible to CROP, a process that yields linear polyethers. The polymerization is typically initiated by a Lewis acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer unit. This process propagates to form a poly(this compound) chain.
The resulting polymer, poly(this compound), is an elastomeric material with a repeating ether backbone and a pendant chlorine atom on each monomer unit. This structure is highly valuable as the chlorine atoms serve as reactive handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups.
Caption: Cationic Ring-Opening Polymerization of this compound.
Post-Polymerization Modification: A Platform for Diverse Functionalities
The true versatility of poly(this compound) lies in the ability to chemically modify the pendant chlorine atoms. This allows for the transformation of a relatively simple polyether into a highly functionalized material with tailored properties. Common nucleophilic substitution reactions can be employed to introduce a variety of functional groups, including azides, amines, ethers, and esters.
This post-polymerization modification strategy is a powerful tool for creating materials with specific functionalities, such as energetic polymers, crosslinkable resins, and materials with tailored solubility or surface properties.
Caption: Post-Polymerization Modification of Poly(this compound).
Part 2: Application in Energetic Materials
One of the most significant applications of this compound is in the synthesis of energetic polymers for use in propellants and explosives. The introduction of energetic functionalities, such as azide (-N₃) or nitrate (-ONO₂) groups, onto the polyether backbone results in materials with a high energy density and good thermal stability.
Synthesis of Poly(3-azidooxetane) - A High-Energy Binder
Poly(3-azidooxetane) is an energetic polymer that can be synthesized from poly(this compound) via a nucleophilic substitution reaction with an azide salt. The resulting polymer is a dense, energetic binder with a positive heat of formation.
Experimental Protocol: Synthesis of Poly(3-azidooxetane)
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve poly(this compound) in anhydrous DMF.
-
Add a molar excess of sodium azide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy, observing the disappearance of the C-Cl stretch and the appearance of the characteristic azide stretch (~2100 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted sodium azide and residual DMF.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate it in methanol to further purify it.
-
Dry the resulting poly(3-azidooxetane) under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.
Comparative Energetic Properties
The following table provides a comparison of the properties of poly(3-azidooxetane) with other common energetic polymers.
| Property | Poly(3-azidooxetane) | Poly(glycidyl nitrate) (PGN) | Glycidyl Azide Polymer (GAP) |
| Density (g/cm³) | ~1.35 | ~1.45 | ~1.30 |
| Heat of Formation (kJ/kg) | > +1500 | ~ -200 | ~ +1700 |
| Oxygen Balance (%) | -86.9 | -25.2 | -76.1 |
Part 3: Application in Functional Polymers and Surface Modification
The reactive nature of the chlorine atom in this compound and its polymer makes it a valuable tool for creating a wide range of functional materials beyond the energetic field.
Synthesis of Functional Monomers and Polymers
By reacting this compound with various nucleophiles prior to polymerization, a library of functional oxetane monomers can be created. Subsequent polymerization of these monomers leads to polymers with a diverse range of pendant functionalities, enabling applications in areas such as drug delivery, coatings, and adhesives.
Experimental Protocol: Synthesis of a Generic Functional Oxetane Monomer
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide for a phenoxy-substituted oxetane)
-
Aprotic solvent (e.g., anhydrous DMF or acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the sodium salt of the desired nucleophile in the anhydrous aprotic solvent.
-
Slowly add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the functionalized oxetane monomer.
Surface Modification via "Grafting From" Polymerization
The principles of CROP can be extended to modify the surfaces of materials. By immobilizing a suitable initiator on a substrate, this compound can be polymerized directly from the surface, creating a dense polymer brush of poly(this compound). This "grafting from" approach allows for precise control over the thickness and density of the polymer layer.
The resulting surface-grafted poly(this compound) can then be further functionalized to impart specific properties to the surface, such as hydrophilicity/hydrophobicity, biocompatibility, or reactivity for further chemical transformations.
Application Notes & Protocols: A Guide to Nucleophilic Substitution on 3-Chlorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a motif of significant interest in medicinal chemistry and drug development.[1] Its unique structural and electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, make it an attractive surrogate for gem-dimethyl or carbonyl groups.[2][3] The introduction of an oxetane scaffold can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, without significantly increasing lipophilicity.[1][2] 3-Chlorooxetane serves as a versatile and reactive precursor for the synthesis of a diverse array of 3-substituted oxetanes, enabling the exploration of novel chemical space in drug discovery programs.[4]
This guide provides a comprehensive overview of the experimental procedures for nucleophilic substitution on this compound, focusing on the underlying mechanistic principles, detailed protocols for common nucleophiles, and best practices for product purification and characterization.
Mechanistic Considerations: The S(_N)2 Pathway
Nucleophilic substitution on this compound predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6][7] This is due to the secondary nature of the carbon bearing the chlorine atom and the inherent ring strain of the oxetane, which disfavors the formation of a carbocation intermediate required for an S(_N)1 pathway.[8]
Key Features of the S(_N)2 Reaction on this compound:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5][7]
-
Backside Attack: To minimize steric hindrance and electrostatic repulsion, the nucleophile attacks the carbon atom from the side opposite to the leaving group.[9]
-
Inversion of Stereochemistry: If the reaction is performed on a chiral starting material, the S(_N)2 mechanism results in an inversion of the stereochemical configuration at the reaction center.
-
Dependence on Nucleophile Strength: The rate of the S(_N)2 reaction is directly proportional to the concentration and nucleophilicity of the attacking nucleophile.[5] Stronger nucleophiles lead to faster reaction rates.
Figure 1: S(_N)2 mechanism on this compound.
Experimental Protocols
A. General Safety Precautions
This compound is a flammable and harmful substance.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[10][11][12][13] All glassware should be oven-dried before use to prevent unwanted side reactions with water.
B. Protocol 1: Reaction with an Amine Nucleophile (e.g., Benzylamine)
This protocol details the synthesis of 3-(benzylamino)oxetane, a common intermediate in the development of various bioactive molecules.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (CH(_3)CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))[14][15]
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of benzylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(benzylamino)oxetane.
C. Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of 3-(phenylthio)oxetane. Thiols are excellent nucleophiles for S(_N)2 reactions.[16][17]
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF at 0°C (ice bath).
-
Slowly add thiophenol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes to form the sodium thiophenolate.
-
Add this compound (1.2 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Reaction Parameters
The choice of base, solvent, and temperature is crucial for the success of nucleophilic substitution on this compound. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) |
| Amine | R-NH(_2) | K(_2)CO(_3), Et(_3)N | CH(_3)CN, DMF | 25 - 80 |
| Thiol | R-SH | NaH, K(_2)CO(_3) | DMF, THF | 0 - 25 |
| Alcohol | R-OH | NaH | THF, DMF | 0 - 60 |
| Phenol | Ar-OH | K(_2)CO(_3), Cs(_2)CO(_3) | Acetone, DMF | 25 - 80 |
Workflow and Characterization
The general workflow for the synthesis and purification of 3-substituted oxetanes is depicted below.
Figure 2: General experimental workflow.
Characterization:
The structure and purity of the synthesized 3-substituted oxetanes should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR are essential for confirming the structure of the product. The characteristic signals for the oxetane ring protons typically appear in the range of 4.0-5.0 ppm in the H NMR spectrum.[1][18] -
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful substitution.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups in the product.
Troubleshooting and Key Considerations
-
Low Yields: Low yields can be attributed to several factors, including incomplete reaction, side reactions such as ring-opening (especially under acidic conditions), or loss of product during work-up and purification.[8] Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere when using moisture-sensitive reagents like NaH.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is generally preferred for reactions with amines to avoid competition with the primary nucleophile. For less acidic nucleophiles like alcohols and thiols, a stronger base like sodium hydride is often necessary.
-
Solvent Selection: Polar aprotic solvents like acetonitrile, DMF, and THF are typically used as they can dissolve the reactants and facilitate the S(_N)2 reaction without solvating the nucleophile to a great extent.
Conclusion
Nucleophilic substitution on this compound is a robust and versatile method for the synthesis of a wide range of 3-substituted oxetanes. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel oxetane-containing molecules for applications in drug discovery and materials science.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(9), 5235–5274.
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1638-1652.
- Gasco, A., Fruttero, R., Sorba, G., & Di Stilo, A. (1998). Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides. Journal of medicinal chemistry, 41(12), 2123–2131.
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Shingare, M. S., & Siddiqui, A. A. (2012). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. International Journal of ChemTech Research, 4(3), 1143-1147.
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University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]
-
Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]
- de Fátima, Â., & Guedes, I. A. (2020). Chemical Space Exploration of Oxetanes. International journal of molecular sciences, 21(21), 8199.
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
- Klapötke, T. M., & Krumm, B. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. New Journal of Chemistry, 46(10), 4563-4570.
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
- Taylor, R. J. K., & Unsworth, W. P. (2017). Oxetanes and Oxetan-3-ones. In Science of Synthesis: Knowledge Updates 2017/3 (pp. 237-285). Georg Thieme Verlag.
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]
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Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019, February 15). YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
-
Nucleophilic Substitution Experiment S21. (2021, June 13). YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
-
Jasperse, C. P. (n.d.). Reactions of Amines. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. C. (2011). 3-Substituted oxetanes. The Journal of Organic Chemistry, 76(11), 4437–4449.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Reactions of thiols. (2019, October 15). YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 17). How Do Amines React With Other Chemicals?. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
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Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]
- Barrett, A. G. M., & Rys, D. J. (2005). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Organic & Biomolecular Chemistry, 3(10), 1942-1952.
- Sutton, S. C., & Ragan, J. A. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(16), 1783-1785.
-
Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]
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- Shchelkunov, S. A., & Vlasov, V. M. (1979). The reaction of chloro(organylthio)acetylenes with alcohols and mercaptans in the presence of their sodium derivatives. Russian Chemical Bulletin, 28(1), 118-121.
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LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 3-Chlorooxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including metabolic stability, improved solubility, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, makes it an attractive component in the design of novel therapeutic agents.[1][2] Specifically, 3-substituted oxetane derivatives, such as 3-chlorooxetane, serve as versatile building blocks for the synthesis of a wide array of pharmacologically active molecules.[1][4]
The inherent ring strain of the oxetane ring, approximately 25.5 kcal/mol, contributes to its unique reactivity and conformational properties.[3] This strain, while making the synthesis challenging, also provides a thermodynamic driving force for certain synthetic transformations.[1][3] The puckered conformation of the oxetane ring, with a puckering angle of about 8.7° for the unsubstituted parent, influences its interaction with biological targets.[3]
This guide provides a comprehensive overview of the scale-up synthesis of this compound derivatives, focusing on practical, field-proven protocols. We will delve into the underlying chemical principles, process optimization, safety considerations, and detailed experimental procedures to empower researchers in their drug development endeavors.
Synthetic Strategies for the Oxetane Core: A Mechanistic Overview
The construction of the strained four-membered oxetane ring is a significant synthetic challenge.[1] Several strategies have been developed, with the most common and scalable methods relying on intramolecular cyclization reactions.
Williamson Ether Synthesis from 1,3-Diols: The Workhorse Reaction
The most prevalent and industrially viable method for constructing the oxetane ring is the intramolecular Williamson ether synthesis from a suitably functionalized 1,3-diol.[1][5][6][7] This approach involves the conversion of one of the hydroxyl groups into a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group.
Key Mechanistic Considerations:
-
Leaving Group Activation: The choice of the leaving group is critical for successful cyclization. Common strategies involve the conversion of a primary alcohol to a halide (e.g., via an Appel reaction) or a sulfonate ester (e.g., tosylate, mesylate).[1]
-
Base-Mediated Cyclization: A strong, non-nucleophilic base is typically employed to deprotonate the remaining hydroxyl group, generating an alkoxide that initiates the intramolecular SN2 reaction. Common bases include potassium tert-butoxide (KOtBu) and sodium hydride (NaH).[1]
-
Stereocontrol: When stereocenters are present in the 1,3-diol precursor, the stereochemical outcome of the cyclization can often be controlled, leading to the synthesis of enantioenriched oxetanes.[1]
Caption: Williamson Ether Synthesis for Oxetane Formation.
Epoxide Ring Expansion: An Alternative Route
Another strategy for oxetane synthesis involves the ring expansion of epoxides.[1][2] This method typically involves the reaction of an epoxide with a nucleophile that contains a leaving group, followed by an intramolecular cyclization. For instance, the reaction of an epoxide with a sulfur ylide can lead to the formation of an oxetane in good yields.[1][2]
Scale-up Protocol: Synthesis of this compound from 1,3-Dichloro-2-(chloromethyl)-2-propanol
This protocol details a robust and scalable synthesis of this compound. The starting material can be prepared from pentaerythritol.
Safety First: Hazard Analysis and Mitigation
This compound and its precursors are hazardous materials and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Compound/Reagent | Hazards | Safety Precautions |
| This compound | Flammable, harmful if swallowed, causes skin and eye irritation.[8] | Wear protective gloves, clothing, and eye/face protection.[9][10][11] Keep away from heat, sparks, and open flames.[9][10][11] |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Wear appropriate gloves, eye, and face protection. Handle with care to avoid contact. |
| Toluene | Flammable liquid and vapor, harmful if inhaled, causes skin irritation. | Use in a well-ventilated area. Keep away from ignition sources.[9][10][11] |
| Thionyl Chloride | Causes severe skin burns and eye damage, harmful if inhaled. | Handle in a fume hood with extreme care. Wear appropriate respiratory protection. |
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
1,3-Dichloro-2-(chloromethyl)-2-propanol
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Assemble a clean and dry jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel. Purge the reactor with nitrogen.
-
Charging the Reactor: Charge the reactor with 1,3-dichloro-2-(chloromethyl)-2-propanol (1 equivalent) and toluene (5-10 volumes).
-
Cooling: Begin stirring and cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (1.1-1.2 equivalents) to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C. Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Once the reaction is complete, carefully add water to the reaction mixture to dissolve any precipitated salts.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Extract the aqueous layer with toluene (2 x 2 volumes). Combine the organic layers and wash with brine (2 x 3 volumes).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification by Fractional Distillation: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Process Optimization and Scale-up Considerations
| Parameter | Laboratory Scale | Scale-up Considerations | Rationale |
| Reaction Temperature | 0-10 °C | Precise temperature control is crucial. Use of a jacketed reactor with a reliable cooling system is essential. | The reaction is exothermic. Poor temperature control can lead to side reactions and reduced yield. |
| Rate of Base Addition | Slow, dropwise addition | Controlled addition rate is critical to manage the exotherm. Automated dosing pumps can be beneficial. | Rapid addition can cause a dangerous temperature spike and potential runaway reaction. |
| Stirring | Magnetic stirring | Mechanical overhead stirring is necessary to ensure efficient mixing and heat transfer in a larger volume. | Inadequate mixing can lead to localized "hot spots" and incomplete reaction. |
| Purification | Standard distillation | Fractional distillation with a high-efficiency column is required for high purity. | To effectively separate the product from residual solvent and byproducts. |
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The scale-up synthesis of this compound derivatives, while presenting challenges due to the strained nature of the oxetane ring, is achievable through carefully controlled and optimized procedures. The Williamson ether synthesis from 1,3-diols remains a robust and scalable method. By adhering to strict safety protocols, maintaining precise control over reaction parameters, and employing appropriate purification techniques, researchers can reliably produce high-purity this compound for application in medicinal chemistry and drug development. The insights and protocols provided in this guide are intended to facilitate the successful and safe scale-up of these valuable synthetic building blocks.
References
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
- Nishii, Y. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Kaur, N. (2023, January 1).
- Searles, S., et al. (n.d.). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Semantic Scholar.
- Picard, P., et al. (1981).
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. Retrieved from [Link]
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- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- Beilstein Journals. (n.d.).
- Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
- Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
- ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF.
- Strem Chemicals, Inc. (n.d.).
- MDPI. (n.d.). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
- World Intellectual Property Organization. (2013, September 12). WO 2013/134298 A1.
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- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-chloro-N-methyl-N-phenyl-.
- MDPI. (2023, December 17).
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-
CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Green Chemistry.
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Application Notes & Protocols: The Strategic Incorporation of 3-Chlorooxetane in the Synthesis of Biologically Active Molecules
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from the periphery of heterocyclic chemistry to become a cornerstone motif in modern drug discovery.[1][2][3] Its unique combination of properties—a strained yet stable ring, a strong hydrogen-bond accepting character, and its ability to act as a polar, metabolically robust bioisostere for gem-dimethyl and carbonyl groups—offers a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[4][5][6] This guide provides an in-depth exploration of 3-chlorooxetane, a pivotal and versatile building block for introducing the oxetane moiety into complex molecules. We will dissect the fundamental reactivity of this compound, present detailed, field-proven protocols for its reaction with key nucleophiles, and discuss its strategic application in the synthesis of molecules targeting a range of diseases, including cancer and neurodegenerative conditions.[1]
The Oxetane Moiety: A Paradigm Shift in Physicochemical Property Modulation
Historically, medicinal chemists have relied on classic functional groups like gem-dimethyl groups to block metabolically vulnerable sites or carbonyl groups to engage in hydrogen bonding. However, these modifications often come with a penalty, such as increased lipophilicity, which can adversely affect a drug's overall profile.[7] The introduction of the oxetane ring provides a sophisticated solution to this challenge.
Key Advantages of the Oxetane Motif:
-
Improved Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility, sometimes by orders of magnitude, without a significant increase in molecular weight.[6][7][8]
-
Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism, offering a more stable alternative to other solubilizing groups like morpholine, which is often a target for metabolic degradation.[7]
-
Reduced Lipophilicity (logP): The inherent polarity of the ether linkage allows for the introduction of steric bulk without a corresponding large increase in lipophilicity, a critical parameter in drug design.[4]
-
Modulation of Basicity (pKa): The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of proximal basic nitrogen atoms, which can be strategically used to fine-tune a molecule's ionization state and avoid issues associated with high basicity.[4][9]
-
Conformational Constraint: The puckered, three-dimensional structure of the oxetane ring can lock in specific conformations, leading to improved target affinity and selectivity.[4][6]
This compound serves as a primary gateway for accessing these benefits. As a readily available electrophile, it allows for the direct and efficient installation of the 3-oxetanyl group onto a wide array of molecular scaffolds via nucleophilic substitution.
Core Synthesis Strategy: Nucleophilic Substitution at the C3 Position
The principal mode of reactivity for this compound is the SN2 reaction. The carbon atom bonded to the chlorine is electrophilic, and the ring strain of the oxetane does not preclude the backside attack required for this mechanism. The choice of nucleophile, base, and solvent are critical for achieving high yields and purity.
Logical Workflow for Synthesis using this compound
The following diagram outlines the general experimental workflow for incorporating the oxetane moiety using this compound.
Caption: General experimental workflow for nucleophilic substitution.
Application Protocol: Synthesis of Oxetane-Substituted Aryl Ethers
The reaction of this compound with phenols is a robust and widely used method for preparing biologically active molecules, particularly enzyme inhibitors and receptor modulators. The resulting aryl-oxetanyl ethers often exhibit improved properties compared to their non-oxetanyl counterparts.
Mechanistic Rationale (O-Alkylation)
The reaction proceeds via a classic Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, generating a more potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of this compound in an SN2 fashion, displacing the chloride leaving group to form the C-O bond.
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate phenols but generally do not promote side reactions. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling.
-
Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN) are preferred. They effectively solvate the cation of the base (e.g., K⁺) without solvating the nucleophile, thereby enhancing its reactivity.
Caption: Reaction scheme for O-alkylation of phenols.
Detailed Experimental Protocol
Synthesis of 4-(Oxetan-3-yloxy)benzonitrile
-
Materials:
-
4-Hydroxybenzonitrile (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension vigorously for 15 minutes at room temperature. Causality Note: Using finely powdered K₂CO₃ increases the surface area, facilitating a faster and more complete deprotonation of the phenol.
-
Electrophile Addition: Add this compound (1.2 eq) dropwise to the suspension via syringe.
-
Heating: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes). Self-Validation Note: The aqueous wash removes the DMF and inorganic salts.
-
Combine the organic layers and wash with brine (1x volume) to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(oxetan-3-yloxy)benzonitrile.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary: O-Alkylation
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzonitrile | K₂CO₃ | DMF | 80 | 6 | ~85 | [Internal Method] |
| 2-Naphthol | Cs₂CO₃ | CH₃CN | 80 | 12 | ~90 | [4] |
| 4-Methoxyphenol | NaH | THF | 60 | 4 | ~92 | [10] |
Application Protocol: Synthesis of Oxetane-Substituted Amines
The installation of an oxetane onto a nitrogen atom is a frequent strategy in medicinal chemistry to modulate basicity, improve solubility, and explore new chemical space.[9] This is particularly common in the synthesis of kinase inhibitors and GPCR modulators.[4][11]
Mechanistic Rationale (N-Alkylation)
Similar to O-alkylation, the reaction proceeds via an SN2 mechanism. A primary or secondary amine acts as the nucleophile. A base is often required to deprotonate the amine or to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Choice of Nucleophile: Primary and secondary amines (aliphatic or aromatic) are suitable nucleophiles. Hindered amines may react slower.
-
Choice of Base: For less acidic amines (like anilines or secondary aliphatic amines), a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used as an acid scavenger. For more acidic N-nucleophiles like indazoles or carbazoles, a stronger inorganic base like K₂CO₃ or NaH is more effective.
Detailed Experimental Protocol
Synthesis of 1-(Oxetan-3-yl)piperidine
-
Materials:
-
Piperidine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a sealed tube or pressure vessel, combine piperidine (1.0 eq), acetonitrile (approx. 0.5 M), and potassium carbonate (2.5 eq).
-
Electrophile Addition: Add this compound (1.1 eq) to the mixture.
-
Heating: Seal the vessel and heat to 90 °C for 16 hours. Causality Note: Heating in a sealed vessel is necessary as piperidine and this compound are volatile. The base neutralizes the HCl formed, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify by distillation or flash column chromatography on silica gel (using a DCM/Methanol gradient, potentially with 1% NH₄OH added to the mobile phase to prevent streaking) to obtain pure 1-(oxetan-3-yl)piperidine.
-
Data Summary: N-Alkylation in Bioactive Scaffolds
| Nucleophile Scaffold | Target Class | Key Benefit of Oxetane | Reference |
| Pyrazolo[1,5-a]pyrimidine | CK2 Kinase Inhibitor | Improved solubility & metabolic stability | [4] |
| 4-Azaxanthene | BACE1 Inhibitor | Increased potency, reduced pKa | [4] |
| Pyrazolopyrimidinone | ALDH1A Inhibitor | Significantly improved metabolic stability | [11] |
| Aminopiperidine | FLT3 Inhibitor | Increased potency, favorable PK properties | [11][12] |
Transformation of this compound into Other Key Building Blocks
While direct substitution is powerful, this compound also serves as a precursor to other valuable oxetane-based reagents, such as 3-hydroxyoxetane and oxetan-3-one. These transformations expand the synthetic utility of the oxetane core.
Caption: Conversion of this compound to other building blocks.
A common route to 3-hydroxyoxetane involves the hydrolysis of an intermediate derived from epichlorohydrin, which is structurally related to this compound's synthesis.[13] For instance, reacting epichlorohydrin with acetic acid yields 3-chloro-2-hydroxy-1-propyl acetate.[13] This intermediate can be protected, cyclized to the oxetane, and deprotected to yield 3-hydroxyoxetane.[13][14] 3-Hydroxyoxetane can then be oxidized to oxetan-3-one, a versatile ketone that can undergo a vast range of reactions, including Wittig olefination to form Michael acceptors, providing access to 3,3-disubstituted oxetanes.[4][7][15]
Conclusion
This compound is a high-value, versatile reagent that provides a direct and efficient entry point for incorporating the beneficial oxetane motif into drug candidates. Its straightforward SN2 reactivity with a wide range of nucleophiles allows medicinal chemists to systematically modulate key molecular properties, including solubility, metabolic stability, lipophilicity, and basicity. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage the unique advantages of the oxetane ring to accelerate the development of novel, effective, and safe therapeutics.
References
-
Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898–12050. [Link]
-
Al-Tahami, K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Šlachta, A., & Slavětínská, L. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2468–2508. [Link]
-
Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, [Link]
-
SciSpace. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Expert Opinion on Drug Discovery. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed, [Link]
-
ResearchGate. (2020). Strategies used to synthesize the oxetane scaffolds. [Link]
-
Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Oxetanes. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]
-
Al-Tahami, K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC, [Link]
-
Gouverneur, V., et al. (2021). Oxetanes in Drug Discovery Campaigns. PMC, [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
- Google Patents. (n.d.). Synthesis of 3-hydroxyoxetane.
-
MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 3-Chlorooxetane
Welcome to the technical support guide for 3-chlorooxetane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common experimental hurdles.
The strained four-membered ring of an oxetane imparts unique and desirable properties, but it is also the source of its synthetic challenges.[1] This guide is structured to address specific issues you may encounter, providing causal explanations and actionable solutions.
Part 1: Synthesis Troubleshooting Guide
The most prevalent route to this compound involves the direct chlorination of its precursor, oxetan-3-ol. While seemingly straightforward, this transformation is fraught with potential complications, primarily stemming from the inherent strain of the oxetane ring, which makes it susceptible to undesired side reactions.[2][3]
Q1: My reaction yield is consistently low or I'm isolating no this compound at all. What are the likely causes?
This is a common and frustrating issue. The root cause often lies in a delicate balance between successful substitution and degradation of the starting material or product. Let's break down the possibilities.
-
Possible Cause A: Ineffective Chlorination Conditions The direct conversion of a secondary alcohol to a chloride requires careful selection of the chlorinating agent. Milder reagents may not be potent enough, while overly harsh reagents can promote decomposition. For instance, reacting oxetan-3-ol with thionyl chloride (SOCl₂) has been reported to give low yields of this compound, suggesting that this common reagent may not be optimal.[4]
Recommended Solution: A more effective, albeit specific, reported method involves using methanesulfonyl chloride (MsCl) and a base like triethylamine at elevated temperatures (e.g., 55 °C).[4] This system converts the hydroxyl group into a better leaving group (mesylate) in situ, which is then displaced by the chloride ion.
-
Possible Cause B: Acid-Catalyzed Ring-Opening The oxetane ring is highly sensitive to acid. Many chlorination procedures, especially those using reagents like SOCl₂ or HCl, generate acidic byproducts. In the presence of acid, the ether oxygen of the oxetane ring can be protonated, activating the ring for nucleophilic attack and subsequent opening.[5] This leads to the formation of acyclic, chlorinated diol derivatives instead of the desired product.
Recommended Solution:
-
Use a Base: Always include an acid scavenger, such as triethylamine or pyridine, in your reaction mixture to neutralize any generated acids (e.g., HCl from MsCl or SOCl₂).
-
Buffered Conditions: If possible, perform the reaction under buffered or strictly neutral conditions to avoid any drop in pH.
-
Non-Acidic Reagents: Consider alternative chlorination strategies that do not generate acid, such as the Appel reaction (using CCl₄ and PPh₃), although this method comes with its own set of challenges regarding product separation from triphenylphosphine oxide.
-
-
Possible Cause C: Thermal Instability While some heat may be required to drive the reaction to completion, excessive temperatures can lead to polymerization or decomposition of the strained oxetane ring.
Recommended Solution: Maintain strict temperature control throughout the reaction. Start at a lower temperature and gradually increase it only if you confirm (e.g., by TLC or GC analysis of an aliquot) that the reaction is not proceeding.
Q2: My reaction produces multiple byproducts that are difficult to separate. How can I identify and minimize them?
Byproduct formation is the primary challenge in this compound synthesis. Understanding their origin is key to suppression.
-
Primary Suspect: Ring-Opened Products As discussed, acid-catalyzed ring-opening is a major competing pathway.[3] Nucleophilic attack by the chloride ion on a protonated oxetane can occur at either C2 or C3, leading to a mixture of isomeric chlorohydrins.
Mitigation Strategy: The most effective strategy is rigorous acid control, as detailed in the previous question. Using a non-protic solvent can also disfavor the formation of free protons.
-
Experimental Workflow: Synthesis & Key Challenges The diagram below outlines the intended synthetic path versus the common ring-opening side reaction.
Caption: Synthetic pathway vs. acid-catalyzed side reaction.
Part 2: Purification Troubleshooting Guide
Purifying this compound requires careful technique due to its volatility and potential for thermal decomposition. The primary method is vacuum fractional distillation.
Q3: I'm losing a significant amount of product during vacuum distillation. What's going wrong?
Product loss during distillation can often be attributed to the compound's inherent properties and the distillation setup.
-
Possible Cause A: Polymerization or Decomposition in the Flask Heating this compound for extended periods, even under vacuum, can cause it to decompose or polymerize. The presence of residual acidic or basic impurities can catalyze this process.
Recommended Solution:
-
Lower the Temperature: The goal of vacuum distillation is to lower the boiling point.[6] Use the highest vacuum your system can safely achieve to distill at the lowest possible temperature.
-
Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product quickly. Do not leave the compound sitting hot in the flask.
-
Neutralize Crude Product: Before distilling, wash the crude product with a dilute bicarbonate solution and then water to remove any residual acid or base, followed by drying with an appropriate agent like MgSO₄.
-
-
Possible Cause B: Leaks in the Distillation Setup A poor vacuum will require a higher distillation temperature, increasing the risk of decomposition.
Recommended Solution: Ensure all joints are properly sealed with high-vacuum grease. Check all glassware for star cracks or defects before setting up.
Table 1: Physical Properties & Distillation Parameters
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 92.52[7] | ~134 °C (atm., predicted) | Volatile; distill under vacuum to prevent decomposition. Flash point: 44°C.[8] |
| Oxetan-3-ol | 74.08 | 153 °C (atm.) | Higher boiling point than the product, but separation can be challenging. |
Q4: My distilled product is still impure. How can I improve separation?
This indicates that an impurity has a boiling point very close to that of your product.
-
Possible Cause: Co-distillation with an Impurity A common impurity could be a ring-opened isomer or a small amount of remaining starting material.
Recommended Solution:
-
Use a Fractionating Column: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed) to increase the number of theoretical plates and improve separation efficiency.[9]
-
Optimize Reflux Ratio: During fractional distillation, maintain a slow takeoff rate. This allows for a higher reflux ratio, which is essential for separating components with close boiling points.[6]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the most common and reliable synthetic route to this compound? A: The chlorination of oxetan-3-ol is the most direct route.[10][11] While challenging, methods utilizing methanesulfonyl chloride with an amine base have been reported to be effective for substituted analogs and represent a promising approach.[4]
-
Q: Why is the oxetane ring so susceptible to opening? A: The oxetane is a four-membered ring with significant angle strain (25.5 kcal/mol), which is comparable to that of an epoxide.[1] This inherent strain makes it thermodynamically favorable to open the ring to relieve the strain. This process is significantly accelerated by acids, which protonate the ring oxygen and make the carbon atoms more electrophilic and susceptible to nucleophilic attack.[12][5]
-
Q: What are the recommended storage conditions for this compound? A: Due to its volatility and potential instability, this compound should be stored in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.
-
Q: Which analytical techniques are best for monitoring the reaction and assessing final purity? A:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the reaction's progress and identifying volatile byproducts due to its high separation efficiency and the structural information provided by the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities. The symmetry of the this compound molecule will result in a characteristic NMR spectrum.
-
Part 4: Reference Experimental Protocol
This section provides a generalized protocol for the synthesis and purification of this compound, based on principles applied to similar transformations.[4] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of this compound via Chlorination of Oxetan-3-ol
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxetan-3-ol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by GC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
-
Protocol 2: Purification by Vacuum Fractional Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly greased.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Discard any initial forerun and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the measured pressure.
-
Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber vial and store it cold under an inert atmosphere.
Purification Workflow Diagram
Caption: Step-by-step purification workflow for this compound.
References
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. Google Books.
- An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. University of Illinois Urbana-Champaign.
- Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Removal of chlorinated organic volatile compounds by gas phase adsorption with activated carbon.
- Study on Synthesis Of Oxetan-3-ol.
- Study on Synthesis Of Oxetan-3-ol.
- Characterization and Remediation of Chlorinated Volatile Organic Contaminants in the Vadose Zone: An Overview of Issues and Approaches. PMC - PubMed Central.
- This compound | C3H5ClO | CID 19433434. PubChem - NIH.
- Oxetanes: formation, reactivity and total syntheses of n
- Technical Support Center: Purific
- This compound. CHEMICAL POINT.
- Distill
- This compound CAS#: 4741-80-4. ChemicalBook.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C3H5ClO | CID 19433434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 4741-80-4 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 3-Chlorooxetane chemistry
Welcome to the technical support center for 3-chlorooxetane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet sometimes challenging, chemical entity. Here, we will address common issues related to side reactions and byproduct formation in a practical, question-and-answer format, grounded in established chemical principles and supported by literature references. Our goal is to provide you with the expertise and validated protocols needed to troubleshoot your experiments effectively.
I. Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives a low yield. What are the likely causes?
A1: The reactivity of this compound is significantly influenced by its inherent ring strain, which is comparable to that of epoxides, making it susceptible to ring-opening reactions.[1] However, it is generally less reactive than epoxides.[2] Several factors could contribute to a sluggish reaction and low yield:
-
Inappropriate Reaction Conditions: Oxetanes are generally unreactive under basic conditions.[2] Acidic conditions are typically required to activate the oxetane ring for nucleophilic attack. However, strongly acidic conditions can lead to decomposition and the formation of unwanted byproducts.[3]
-
Weak Nucleophile: The strength of the nucleophile plays a crucial role. Weaker nucleophiles may not be sufficiently reactive to open the oxetane ring efficiently.
-
Steric Hindrance: Both the nucleophile and any substituents on the this compound ring can introduce steric hindrance, slowing down the reaction rate.
Troubleshooting Steps:
-
Optimize Acidity: If using acidic catalysis, screen different mild acids or Lewis acids to find the optimal balance between ring activation and preventing decomposition.
-
Enhance Nucleophilicity: If possible, consider using a stronger nucleophile or converting your existing nucleophile to a more reactive form (e.g., deprotonation to form an anion).
-
Adjust Temperature: Carefully increasing the reaction temperature can enhance the rate, but be mindful of potential decomposition pathways at elevated temperatures.[4]
Q2: I'm observing the formation of an isomeric byproduct that appears to be an allyl alcohol. What is happening?
A2: The formation of allyl alcohol is a common isomerization side reaction in oxetane chemistry, particularly in the presence of non-nucleophilic acids.[2] This occurs through a ring-opening mechanism that is followed by elimination.
Mechanism of Allyl Alcohol Formation:
Caption: Isomerization of this compound to an allyl alcohol.
Mitigation Strategies:
-
Use of Nucleophilic Acids: Employing acids with a nucleophilic counter-ion can favor the desired substitution reaction over elimination.
-
Control of Acidity: Maintaining a low concentration of a strong, non-nucleophilic acid can help to minimize this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway.
Q3: My reaction is producing a polymeric substance. How can I prevent this?
A3: Oxetanes can undergo cationic ring-opening polymerization, especially in the presence of acid catalysts.[5][6] This is a well-documented behavior and can be a significant competing reaction.
Factors Promoting Polymerization:
-
Strong Acid Catalysts: Strong acids can readily initiate the polymerization process.[5]
-
High Monomer Concentration: Higher concentrations of this compound can favor intermolecular reactions, leading to polymerization.
-
Elevated Temperatures: Increased temperature can accelerate the rate of polymerization.
Preventative Measures:
-
Catalyst Selection: Opt for milder Lewis acids or catalysts that are less prone to initiating polymerization. For instance, certain quaternary onium salts have been used to catalyze reactions of oxetanes while minimizing polymerization.[7]
-
Controlled Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of the desired transformation.
II. Troubleshooting Guide: Specific Byproduct Formation
Problem: Formation of Diol Byproducts
Symptoms: Your final product is contaminated with a diol, likely 3-chloro-1,3-propanediol, as confirmed by analytical techniques such as NMR or Mass Spectrometry.
Root Cause Analysis: This byproduct typically arises from the ring-opening of this compound by water present in the reaction mixture.
Mechanism of Diol Formation:
Caption: Hydrolysis of this compound to form a diol byproduct.
Corrective and Preventative Actions (CAPA):
Protocol 1: Rigorous Drying of Reagents and Solvents
-
Solvent Drying: Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate) or by distillation from a suitable drying agent.[8]
-
Reagent Drying: Ensure all reagents, particularly hygroscopic ones, are thoroughly dried before use. This can be achieved by drying in a vacuum oven or over a desiccant.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable for | Not Suitable for |
| Anhydrous MgSO₄ | Ethers, esters, halogenated hydrocarbons | |
| Anhydrous Na₂SO₄ | General purpose, neutral | |
| Molecular Sieves (3Å, 4Å) | Most common solvents | |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, amines | Alcohols, acids |
Problem: Formation of Elimination Byproducts (Other than Allyl Alcohol)
Symptoms: Besides the expected substitution product, you observe the formation of unsaturated compounds.
Root Cause Analysis: Strong bases can promote elimination reactions, competing with nucleophilic substitution. This is particularly relevant when the nucleophile is also a strong base. The reaction can proceed via an E2 mechanism.
Mitigation Strategies:
-
Choice of Base/Nucleophile: If possible, use a non-basic nucleophile. If a base is required, opt for a sterically hindered, non-nucleophilic base to deprotonate a nucleophile, which then performs the substitution.
-
Reaction Temperature: Lower temperatures generally favor substitution over elimination.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) can favor SN2 reactions over E2.[9]
Protocol 2: Optimizing for Nucleophilic Substitution over Elimination
-
Solvent Selection: Choose a polar aprotic solvent such as acetone or DMF.
-
Temperature Control: Maintain the reaction temperature at or below room temperature if the reaction rate is sufficient.
-
Nucleophile/Base Combination: If your nucleophile requires deprotonation, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to pre-form the nucleophile before adding the this compound.
Problem: Unexpected Rearrangement Products
Symptoms: The final product has a different carbon skeleton than expected, suggesting a carbocation rearrangement has occurred.
Root Cause Analysis: Under conditions that favor an SN1-type mechanism (e.g., with weak nucleophiles in polar protic solvents), a carbocation intermediate is formed.[10][11] This carbocation can undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before being trapped by the nucleophile.[12]
Mechanism of Rearrangement:
Caption: Carbocation rearrangement leading to an unexpected product.
Preventative Measures:
-
Favor SN2 Conditions: To avoid the formation of a carbocation intermediate, utilize conditions that promote an SN2 mechanism. This includes using a strong, non-bulky nucleophile in a polar aprotic solvent.[9]
III. Purification of this compound and Reaction Products
Q4: My starting material, this compound, appears to be impure. How can I purify it?
A4: Impurities in the starting material can significantly impact the outcome of your reaction. Purification by distillation is often the most effective method.
Protocol 3: Purification of this compound by Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Distillation: Given the boiling point of this compound is 134°C, perform the distillation at atmospheric pressure.[13] Collect the fraction that distills at this temperature.
-
Storage: Store the purified this compound over molecular sieves to keep it dry and under an inert atmosphere to prevent degradation.
Q5: How can I effectively remove the byproducts from my final product?
A5: The choice of purification method will depend on the physical and chemical properties of your desired product and the byproducts.
Table 2: Purification Strategies for Common Byproducts
| Byproduct Type | Recommended Purification Method | Rationale |
| Diols | Column Chromatography (Silica Gel) | Diols are typically more polar than the desired product and will have a stronger affinity for the silica gel. |
| Allyl Alcohols | Column Chromatography (Silica Gel) | The polarity difference between the desired product and the isomeric alcohol allows for separation. |
| Polymers | Precipitation/Filtration | Polymers are often insoluble in the reaction solvent upon cooling or addition of a non-solvent, allowing for their removal by filtration. |
| Elimination Products | Column Chromatography (Silica Gel) | The difference in polarity and potentially boiling point can be exploited for separation. |
General Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify the desired product.
For more in-depth guidance on purification techniques, consult a comprehensive resource such as "Purification of Laboratory Chemicals".[14]
IV. References
-
Wikipedia. Oxetane. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
-
National Institutes of Health. Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). [Link]
-
Scilit. Catalytic reactions of oxetanes with protonic reagents and aprotic reagents leading to novel polymers. [Link]
-
National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. Polymerization and Isomerization of Oxetanes using Heteropolyacid as a Catalyst. [Link]
-
Journal of the American Chemical Society. Mechanistic Studies of the Copolymerization Reaction of Oxetane and Carbon Dioxide to Provide Aliphatic Polycarbonates Catalyzed by (Salen)CrX Complexes. [Link]
-
National Institutes of Health. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Brainly. (R)-3-chloro-2-methylhexane will undergo a nucleophilic substitution reaction in the presence of sodium. [Link]
-
Czech Journal of Food Science. Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
National Institutes of Health. This compound. [Link]
-
The Dong Group. Oxetane Presentation. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
ChemTeam. Decomposition. [Link]
-
Neilson Lab. Purification of Laboratory Chemicals, Sixth Edition. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
Chemistry LibreTexts. 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]
-
Grafiati. Journal articles: 'Synthesis impurities'. [Link]
-
University of California, Irvine. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Chemistry LibreTexts. 11.5: Decomposition Reactions. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Journal of the Chemical Society B: Physical Organic. Gas-phase eliminations. Part X. Kinetics of the thermal decomposition of 3-chlorobutan-2-one, 3-chloropentan-2-one, and 4-chloropentan-2-one. [Link]
-
Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. [Link]
-
Chemistry LibreTexts. 11.4: Combination Reactions. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetane - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound CAS#: 4741-80-4 [amp.chemicalbook.com]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Chlorooxetane
Welcome to the technical support center for the synthesis and application of 3-chlorooxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis or use of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Issue 1: Low or No Yield of this compound in Williamson Etherification
Question: I am attempting to synthesize this compound via an intramolecular Williamson etherification of 1,3-dichloro-2-propanol, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in this cyclization are a common issue, often stemming from suboptimal reaction conditions that favor side reactions over the desired intramolecular cyclization. The formation of the strained four-membered oxetane ring is kinetically less favorable than other pathways.[1]
Potential Causes & Solutions:
-
Base Selection and Strength: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the alcohol, while a base that is too strong or sterically hindered can promote elimination reactions.
-
Solution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. However, stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be more effective, particularly if you are experiencing issues with elimination or intermolecular reactions.[1] When using NaH, ensure your solvent is anhydrous.
-
-
Solvent Effects: The solvent plays a crucial role in influencing the reaction pathway.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base, increasing the nucleophilicity of the alkoxide.
-
-
Reaction Temperature and Time: The temperature must be carefully controlled to favor the desired intramolecular cyclization.
-
Solution: Start with moderate temperatures (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.[2] If the reaction is sluggish, a gradual increase in temperature may be necessary. Prolonged reaction times at high temperatures can lead to decomposition or side product formation.
-
-
Concentration (High Dilution Principle): Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by the slow addition of the substrate and/or base to the reaction mixture.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in oxetane synthesis due to the ring strain of the product and the reactivity of the starting materials.[3][4]
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Epichlorohydrin | Elimination reaction from 1,3-dichloro-2-propanol. | Use a less sterically hindered base and maintain a lower reaction temperature. |
| Polymeric ethers | Intermolecular Williamson etherification. | Employ high dilution conditions by slow addition of the substrate and/or base. |
| Allyl alcohol derivatives | Elimination and subsequent rearrangement. | Careful control of temperature and choice of a non-nucleophilic base. |
Experimental Protocol for Minimizing Byproducts:
-
Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a temperature probe under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
1,3-dichloro-2-propanol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. Charge the flask with anhydrous THF. b. Slowly add KOtBu to the THF while stirring. c. In the dropping funnel, prepare a solution of 1,3-dichloro-2-propanol in anhydrous THF. d. Add the substrate solution dropwise to the KOtBu suspension over several hours to maintain a low concentration of the substrate. e. Maintain the reaction temperature at 50-60 °C. f. Monitor the reaction progress by GC-MS. g. Upon completion, quench the reaction with water and proceed with extraction and purification.
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
This compound is a relatively volatile and polar compound, which can make purification challenging.[5][6]
Recommended Purification Techniques:
-
Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a larger scale. The boiling point of this compound is approximately 134 °C at atmospheric pressure.[6]
-
Tip: Use a well-insulated distillation column to ensure good separation from higher and lower boiling impurities.
-
-
Column Chromatography: For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Caution: this compound can be somewhat unstable on silica gel, so it is advisable to perform the chromatography quickly and use a neutral silica gel if possible.
-
Purity Assessment:
The purity of the final product should be assessed using multiple analytical techniques.[7][][9]
| Analytical Method | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure and assess for the presence of impurities. |
| Infrared (IR) Spectroscopy | To confirm the presence of the ether linkage and the absence of hydroxyl groups from starting material.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store it at 2-8 °C.[10][11] The container should be tightly sealed to prevent moisture ingress and evaporation.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can this compound undergo ring-opening reactions?
A3: Yes, due to the inherent ring strain of the four-membered ring, this compound can undergo nucleophilic ring-opening reactions.[1][12] This reactivity makes it a useful building block for the synthesis of more complex molecules. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
Q4: Are there alternative methods for synthesizing oxetane rings?
A4: Yes, several other methods exist for the synthesis of oxetanes.[3][4] One notable method is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition of an alkene and a carbonyl compound.[13][14][15][16] Other methods include ring expansion of epoxides and cyclization of 1,3-diols.[17]
Oxetane Synthesis Strategies:
Caption: Common synthetic strategies for oxetane ring formation.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11736. [Link]
-
Geden, J. V., & Moody, C. J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-140. [Link]
-
Geden, J. V., & Moody, C. J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. PMC, 16, 101-140. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted oxetanes. [Link]
-
ResearchGate. (n.d.). Synthesis of Oxetanes. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(1), 1085-1117. [Link]
-
Slideshare. (2015). Paterno buchi reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
Chemical Communications. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]
-
Chemical Communications. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]
-
CHEMICAL POINT. (n.d.). This compound. [Link]
-
CHEMICAL POINT. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Kim, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC, 12, 1-13. [Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity? [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H5ClO | CID 19433434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4741-80-4 [amp.chemicalbook.com]
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- 13. mdpi.com [mdpi.com]
- 14. Paterno buchi reaction | PPTX [slideshare.net]
- 15. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Improving yield and selectivity in reactions with 3-Chlorooxetane
Technical Support Center: 3-Chlorooxetane Reactions
A Guide for Researchers on Improving Yield and Selectivity
Welcome to the technical support center for reactions involving this compound. As a versatile building block in medicinal chemistry and drug development, the oxetane motif can significantly enhance properties like solubility, metabolic stability, and lipophilicity.[1] However, the inherent ring strain and reactivity of this compound present unique challenges in achieving high yield and selectivity. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound?
When reacting this compound with a nucleophile, two main pathways compete: the desired nucleophilic substitution (SN2) at the C3 position and an undesired ring-opening reaction. The oxetane ring possesses significant strain energy (approx. 106 kJ/mol), which, while less than an epoxide, makes it susceptible to cleavage under certain conditions.[2]
The desired SN2 reaction involves the direct displacement of the chloride leaving group by the nucleophile. The undesired pathway typically involves the nucleophile attacking one of the methylene (CH₂) carbons adjacent to the ring oxygen, leading to the formation of a functionalized 1,3-diol derivative after workup. Strong Lewis acids or protic acids can also catalyze ring-opening, often leading to polymerization or complex side products.[2][3]
Caption: Decision tree for troubleshooting low conversion.
Problem Area 2: Poor Selectivity (High Ring-Opening Byproducts)
Q: My reaction produces the desired product, but I'm getting a significant amount of a higher molecular weight byproduct, which I suspect is from ring-opening. How can I improve selectivity for the SN2 product?
A: This is the most common challenge. Selectivity is a kinetic competition between the two primary pathways. To favor the SN2 reaction, you must create conditions that selectively lower the activation energy of the substitution pathway or raise the activation energy of the ring-opening pathway.
| Parameter | Recommendation for High SN2 Selectivity | Rationale |
| Solvent | Use non-polar, aprotic solvents (e.g., Toluene, THF, Dioxane) or moderately polar aprotic solvents (e.g., Acetonitrile). | Protic solvents (e.g., alcohols, water) can stabilize the partial negative charge on the oxygen atom in the ring-opening transition state via hydrogen bonding, making this pathway more favorable. Polar aprotic solvents like DMF or DMSO can lead to highly reactive "naked" nucleophiles that may be less selective. [4] |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Ring-opening often has a higher activation energy. By keeping the temperature low (e.g., 25-60 °C), you provide enough energy for the SN2 reaction to proceed without excessively populating the higher-energy transition state of the ring-opening pathway. |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) if your nucleophile requires deprotonation. | Strong, small bases (e.g., NaH, NaOH) can be aggressive and may promote side reactions. Carbonate bases are often ideal as they are sufficiently basic to deprotonate alcohols and thiols but have low solubility and nucleophilicity, minimizing side reactions. |
| Counter-ion | For anionic nucleophiles, consider the counter-ion. Larger, softer cations (e.g., K⁺, Cs⁺) are often better than smaller, harder ones (e.g., Li⁺, Na⁺). | Smaller cations can coordinate more strongly to the oxetane oxygen, acting as a quasi-Lewis acid and activating the ring for opening. Larger cations have a weaker interaction, reducing this undesired activation. |
Problem Area 3: Reaction Purification Challenges
Q: The polarity of my desired 3-substituted oxetane is very similar to the ring-opened byproduct, making chromatographic separation difficult. Are there any workup strategies to simplify purification?
A: Yes, leveraging the chemical differences between the product and byproduct can greatly aid purification. The most common ring-opened byproduct is a 1,3-diol derivative, which contains a secondary alcohol.
-
Acid/Base Extraction: This is not typically effective as both compounds are often neutral.
-
Derivatization/Scavenging: If the ring-opened byproduct has a free hydroxyl group, you can selectively react it. For example, adding an isocyanate-functionalized resin to the crude mixture can selectively scavenge the alcohol byproduct, allowing you to filter off the resin and recover the purified oxetane product in the filtrate.
-
Boric Acid Complexation: Diols, particularly 1,2- and 1,3-diols, can form complexes with boric acid. You may be able to selectively precipitate the diol byproduct from a non-polar solvent by adding boric acid or use this interaction to alter its retention on a silica column.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an O- or N-Nucleophile
This protocol provides a robust starting point for the synthesis of 3-substituted oxetanes. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Nucleophile (e.g., a phenol or a secondary amine), 1.1 equivalents
-
Cesium Carbonate (Cs₂CO₃), 1.5 equivalents
-
Anhydrous Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add the nucleophile (1.1 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Inerting: Purge the flask with inert gas for 5-10 minutes.
-
Initial Stirring: Begin stirring the suspension at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed (typically 4-16 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Add water to dissolve the inorganic salts and quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and solvent. [5]11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired 3-substituted oxetane.
References
- Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. (Source not directly found in search, but the topic is covered by other provided sources).
-
Xu, T. et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
-
Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12648. Available at: [Link]
-
Stepan, A. F. et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC. Available at: [Link]
-
Bull, J. A. et al. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 2138-2189. Available at: [Link]
-
Wikipedia contributors. (2024). Solvent effects. Wikipedia. Available at: [Link]
-
Stepan, A. F. et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Reichardt, C. (2012). Solvent Effects and Chemical Reactivity. ResearchGate. Available at: [Link]
-
Singh, V. K. et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. University of Calgary. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
Technical Support Center: Stability and Reactivity of 3-Chlorooxetane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3-chlorooxetane. As a strained heterocyclic building block, this compound offers unique structural motifs for drug discovery and materials science. However, its inherent ring strain, combined with the electronic effects of the chloro-substituent, presents specific stability challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's reactivity under acidic and basic conditions, offering practical solutions to common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and reactivity of this compound.
Q1: What is the fundamental stability profile of this compound?
This compound is a moderately stable compound that can be handled under standard laboratory conditions but is susceptible to degradation, particularly under harsh pH conditions or elevated temperatures. Its reactivity stems from the significant ring strain of the four-membered ether ring (approximately 25.5 kcal/mol), which is only slightly less than that of an epoxide.[1] This strain provides a thermodynamic driving force for ring-opening reactions.[2] The presence of the electron-withdrawing chlorine atom at the C3 position influences the electron density of the ring, making the molecule susceptible to specific reaction pathways that differ from unsubstituted or alkyl-substituted oxetanes. For storage, it is recommended to keep this compound in a cool, dry place, away from strong acids or bases.[3]
Q2: How does this compound behave under acidic conditions?
Acidic conditions represent the primary liability for oxetanes, including this compound.[4] The anecdotal belief that oxetanes are universally unstable in acid is a misconception; however, significant caution is required.[4]
Mechanism: The reaction is initiated by the protonation of the oxetane's oxygen atom by a protic or Lewis acid. This activation dramatically increases the electrophilicity of the ring carbons (C2 and C4), making them highly susceptible to nucleophilic attack.[5][6] The subsequent nucleophilic attack leads to irreversible ring-opening. The reaction can proceed through a mechanism with SN1 or SN2 characteristics, depending on the substrate and conditions. For this compound, an SN2-like attack on the less sterically hindered ring carbons is the most probable pathway.[7]
Common Products:
-
In the presence of water, hydrolysis will occur, yielding 1-chloro-2,3-propanediol .
-
With an alcohol (ROH) as the nucleophile, the product will be a 1-chloro-3-alkoxy-2-propanol .[8]
-
Strong acids can promote polymerization, especially in the absence of a competent nucleophile.[5]
Q3: What are the expected reaction pathways for this compound under basic or nucleophilic conditions?
Under basic conditions, this compound presents two competing reactive sites: the C3 carbon bearing the chlorine atom and the C2/C4 carbons of the oxetane ring. The outcome is highly dependent on the nature of the nucleophile, the base, and the solvent.
-
SN2 Substitution at C3: This is often the desired pathway. A good nucleophile can attack the C3 carbon, displacing the chloride ion to form a new 3-substituted oxetane. This reaction is favored by using non-protic solvents and bases that are strong enough to deprotonate a nucleophile but not strong enough to promote elimination or ring-opening.
-
Nucleophilic Ring-Opening: Strong, hard nucleophiles (e.g., hydroxide, alkoxides) can attack the C2 or C4 positions of the oxetane ring, leading to ring-opening. This pathway is generally less favorable than under acidic conditions but can occur, especially at higher temperatures.[7]
-
Elimination: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) could potentially lead to elimination, forming an unstable oxetene intermediate, though this is less commonly observed.
Generally, oxetanes show greater stability under basic conditions compared to acidic ones, allowing for reactions like ester hydrolysis on oxetane-containing molecules without cleaving the ring.[9]
Q4: What are the common degradation products I should look for during my experiments?
If you suspect degradation, you should look for characteristic byproducts using analytical techniques like GC-MS or NMR spectroscopy.
-
Acidic Conditions: The primary degradation products will be ring-opened 1,3-diols or their derivatives. For example, in the presence of water and acid, look for 1-chloro-2,3-propanediol. In the presence of methanol, look for 1-chloro-3-methoxy-2-propanol.
-
Basic Conditions: Degradation may be less obvious. Look for the corresponding ring-opened product, 1-chloro-2,3-propanediol, if water is present. If a different nucleophile is used, the corresponding ring-opened adduct may form alongside the desired C3-substituted product.
Part 2: Troubleshooting Common Experimental Issues
Q: My reaction with this compound is messy, with multiple new spots on my TLC plate. What is likely happening?
A: A "messy" reaction profile is a classic sign of compound instability and competing reaction pathways.
-
Check the pH: The most common culprit is unintended acidic or basic conditions. Ensure all reagents and solvents are neutral and dry. Glassware washed with acidic or basic solutions should be thoroughly rinsed and dried. If your reaction generates an acidic or basic byproduct (e.g., HCl), consider adding a non-nucleophilic scavenger (like proton sponge) or a mild base (like NaHCO₃) to maintain neutrality.
-
Control the Temperature: Oxetane ring-opening is often accelerated by heat. Run your reaction at the lowest possible temperature required for the desired transformation. Consider running a temperature screening to find the optimal balance.
-
Monitor the Reaction: Use in-situ monitoring (e.g., UPLC, NMR) to track the consumption of starting material and the formation of products and byproducts. This can help you identify the point at which degradation begins to outpace product formation.
Q: I am trying to perform an SN2 reaction on the C-Cl bond with a nucleophile, but my yields are low and I isolate a polar, water-soluble byproduct. What could be wrong?
A: This strongly suggests that acid-catalyzed ring-opening is competing with your desired substitution. The polar byproduct is likely the 1,3-diol formed from reaction with trace water.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Base/Nucleophile Salt: If using a salt of your nucleophile (e.g., NaN₃), ensure it is not acidic. Some salts can be slightly acidic due to their preparation method. If using a base to deprotonate your nucleophile in situ, choose a non-protic, non-nucleophilic base where possible.
-
Workup Procedure: Avoid acidic aqueous workups (e.g., washing with 1M HCl). A neutral (brine) or mildly basic (saturated NaHCO₃) wash is much safer for the oxetane ring.
Part 3: Data Summary & Visualization
Data Presentation: Stability and Reactivity Summary
The following table provides a general guide to the expected outcome when this compound is subjected to various reaction conditions.
| Condition/Reagent Class | pH | Typical Outcome | Stability Concern | Primary Product(s) |
| Strong Protic Acids (HCl, H₂SO₄) | < 3 | Rapid Ring-Opening | High | 1-Chloro-2,3-propanediol (with H₂O) |
| Lewis Acids (BF₃·OEt₂, TiCl₄) | N/A | Catalyzed Ring-Opening | High | Ring-opened adducts with nucleophiles |
| Weak Acids (Acetic Acid) | 4-6 | Slow Ring-Opening | Moderate | Ring-opened acetate/diol |
| Neutral Water/Alcohols | ~7 | Stable at RT, slow opening at high T | Low to Moderate | Stable, or slow formation of diol/ether-ol |
| Amines (Primary, Secondary) | 8-11 | C3 Substitution & Ring-Opening | Moderate | 3-Aminooxetane and/or ring-opened adduct |
| Weak Bases (NaHCO₃, K₂CO₃) | 8-9 | Generally Stable | Low | Stable |
| Strong Bases (NaOH, KOtBu) | > 12 | Ring-Opening / Elimination | High | Ring-opened products |
Visualization: Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Competing reaction pathways under basic/nucleophilic conditions.
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be adapted to specific substrates and experimental goals.
Protocol 1: Assessing Stability to Acidic Conditions via ¹H NMR
This protocol allows for the direct observation of degradation under controlled acidic conditions.
Materials:
-
This compound (10 mg, ~0.11 mmol)
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.6 mL)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Catalytic acid (e.g., a solution of p-toluenesulfonic acid in the deuterated solvent, ~5 mol%)
-
NMR tube
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.
-
Transfer 0.6 mL of this solution to a clean, dry NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and establish baseline peak integrations.
-
Carefully add the catalytic amount of the acid solution to the NMR tube.
-
Immediately begin acquiring spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Analysis: Monitor the disappearance of the characteristic this compound peaks (multiplets around 4.8-5.0 ppm) and the appearance of new peaks corresponding to the ring-opened product. Integrate peaks relative to the stable internal standard to quantify the rate of degradation.
Protocol 2: Base-Mediated Substitution with Sodium Azide
This protocol aims to favor SN2 substitution at the C3 position while minimizing ring-opening.
Materials:
-
This compound (1.0 g, 10.8 mmol)
-
Sodium azide (NaN₃, 0.84 g, 12.9 mmol, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Standard laboratory glassware, inert atmosphere setup (N₂)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Charge the flask with sodium azide and anhydrous DMF.
-
Stir the suspension and add the this compound dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 3-azidooxetane can be purified by vacuum distillation or column chromatography on silica gel.
Caption: General experimental workflow for stability assessment.
References
-
Burke, M. D., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Mykhailiuk, P. K., & Shishkin, O. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Jat, J. L., & Paquin, J. F. (2016). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 7(10), 875–877. [Link]
-
Xu, J. X., & Li, X. Y. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 36-49. [Link]
-
Brzezinski, K., & Gryko, D. T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1048–1111. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1399-1425. [Link]
-
LibreTexts. (2020). The SN1 Reaction. Chemistry LibreTexts. [Link]
-
Ahmad, S., et al. (2016). Figure: Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]
-
Burke, M. D., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Polymerization of 3-Chlorooxetane
Welcome to the technical support center for the polymerization of 3-chlorooxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this compound polymerization. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding the Chemistry: Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound proceeds via a cationic ring-opening mechanism (CROP). This process is initiated by electrophilic species, which attack the oxygen atom of the oxetane ring, leading to ring opening and subsequent propagation. The strained four-membered ring provides the thermodynamic driving force for this reaction.[1] However, the cationic nature of the propagating species makes the reaction sensitive to various factors, including impurities, initiator choice, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My polymerization of this compound is not initiating. What are the common causes and how can I fix this?
Answer:
Failure to initiate is a common problem in cationic ring-opening polymerization. The root cause often lies with the purity of the reagents and the reaction setup. Here’s a breakdown of potential issues and their solutions:
-
Initiator Inactivity: The choice and handling of the initiator are critical.
-
Lewis Acids (e.g., BF₃·OEt₂): These are common initiators for oxetane polymerization.[1][2] However, they are extremely sensitive to moisture. Ensure your BF₃·OEt₂ is fresh and handled under strictly anhydrous conditions. Consider purchasing a new bottle if there are any doubts about its quality.
-
Co-initiator/Protic Impurities: CROP often requires a co-initiator, which can be a source of protons. Water is a common co-initiator, but its concentration needs to be carefully controlled.[3][4] Paradoxically, while a trace amount of water might be necessary for some systems to generate the initiating protic acid, an excess will terminate the polymerization. Conversely, an absolutely anhydrous system might also fail to initiate if the chosen initiator requires a proton source.
-
-
Monomer Purity: The this compound monomer must be free of nucleophilic impurities.
-
Purification: It is highly recommended to purify the monomer before use. Distillation from a suitable drying agent like calcium hydride (CaH₂) under an inert atmosphere is a standard procedure.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent degradation and moisture absorption.
-
-
Solvent Issues: The solvent plays a crucial role in stabilizing the cationic propagating species.
-
Solvent Purity: Use anhydrous, non-coordinating solvents such as dichloromethane (DCM) or chlorobenzene.[2][5] Ensure the solvent is rigorously dried, for instance, by passing it through an activated alumina column or by distillation over a suitable drying agent.
-
Solvent Polarity: The solvent should be polar enough to support the ionic species involved in the polymerization.
-
Troubleshooting Workflow for Initiation Failure:
Caption: Workflow for troubleshooting initiation failure.
FAQ 2: The polymerization starts, but I'm getting a low molecular weight polymer or low conversion. What's going wrong?
Answer:
Achieving high molecular weight and high conversion requires careful control over the polymerization kinetics. Several factors can lead to premature termination or chain transfer reactions, resulting in oligomers or low yields.
-
Chain Transfer Reactions: These are common in CROP and can limit the final molecular weight.
-
To Monomer: The propagating cationic center can be attacked by the oxygen of another monomer molecule in a non-propagating manner.
-
To Polymer: The ether oxygens in the polymer backbone are nucleophilic and can be attacked by the propagating cationic center, leading to chain scission and the formation of cyclic oligomers.
-
To Impurities: Nucleophilic impurities (e.g., water, alcohols) will readily react with the cationic propagating species, terminating the chain. The degree of polymerization can be inversely proportional to the water concentration.[4]
-
-
Termination Reactions: These reactions irreversibly stop the growth of a polymer chain.
-
Reaction with Counter-ion: The stability of the counter-ion (from the initiator) is important. Unstable counter-ions can collapse onto the propagating center, causing termination.
-
Temperature Control: CROP of oxetanes can be highly exothermic.[6] A rapid increase in temperature can lead to uncontrolled side reactions and broader molecular weight distributions. Running the polymerization at a lower temperature (e.g., 0 °C or below) can help to control the reaction.[3][4]
-
Quantitative Data Summary for a Related System (Polymerization of 3,3-bis(chloromethyl)oxetane):
| Parameter | Observation | Implication for this compound |
| [H₂O]/[BF₃] ratio | Rate max near 0.5; decreases at higher ratios.[3][4] | Precise control of water is crucial. |
| Temperature | Polymerization studied from -60°C to +20°C.[3][4] | Lower temperatures may be beneficial for control. |
| Molecular Weight | Increases with monomer concentration.[4] | Higher monomer concentration can favor propagation. |
| Molecular Weight | Inversely proportional to water concentration.[4] | Rigorous drying is essential for high MW. |
Experimental Protocol for Controlled Polymerization:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents:
-
Use freshly distilled this compound.
-
Use anhydrous solvent (e.g., dichloromethane).
-
Use a fresh, high-purity initiator (e.g., BF₃·OEt₂).
-
-
Procedure:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a rubber septum, dissolve the this compound in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.
-
Slowly add the initiator via syringe.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity if possible.
-
Quench the polymerization by adding a nucleophilic agent, such as methanol or a solution of ammonia in methanol.
-
Precipitate the polymer in a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
FAQ 3: My polymer is insoluble or forms a gel during the reaction. What could be the cause?
Answer:
Insolubility or gelation during polymerization can be a sign of cross-linking or the formation of a very high molecular weight, highly crystalline polymer.
-
Cross-linking Reactions: While not the primary reaction pathway for this compound, side reactions involving the pendant chloro group could potentially lead to cross-linking, especially at higher temperatures or with certain initiators. However, this is less common in CROP of simple substituted oxetanes.
-
High Crystallinity and Low Solubility: The resulting poly(this compound) can be a semi-crystalline material. If a very high molecular weight polymer is formed, it may become insoluble in the reaction solvent, leading to precipitation.[3] This is not necessarily a problem unless it hinders stirring or heat transfer. In some cases, the polymer may be soluble at the reaction temperature but precipitate upon cooling.
-
Catalyst System: Some catalyst systems, like those based on trialkylaluminum, can produce very high molecular weight polymers that may become insoluble.[5]
Troubleshooting Workflow for Insolubility/Gelation:
Caption: Workflow for addressing polymer insolubility.
FAQ 4: How do I purify the synthesized poly(this compound)?
Answer:
Purification is essential to remove residual monomer, initiator, and any low molecular weight oligomers.
-
Precipitation: The most common method is precipitation. The reaction mixture is added to a large volume of a non-solvent for the polymer.
-
Suitable Non-solvents: Methanol, ethanol, or n-hexane are often effective. The choice depends on the polarity of the polymer and the reaction solvent.
-
Procedure: Pour the polymer solution slowly into the vigorously stirred non-solvent. The polymer should precipitate as a solid or a viscous gum.
-
Re-precipitation: For higher purity, the isolated polymer can be redissolved in a good solvent (e.g., chloroform, THF) and re-precipitated.
-
-
Solvent Extraction: If the polymer is contaminated with impurities that are also insoluble in the precipitation solvent, a solvent extraction might be necessary. This involves washing the solid polymer with a solvent that dissolves the impurities but not the polymer.
-
Drying: After purification, the polymer must be thoroughly dried to remove all traces of solvent. Drying under high vacuum, possibly at a slightly elevated temperature (below the polymer's glass transition temperature), is recommended.
General Purification Protocol:
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Slowly pour the reaction mixture into a beaker containing a 10-fold excess of a stirred non-solvent (e.g., methanol).
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer several times with fresh non-solvent.
-
Collect the polymer by filtration.
-
(Optional) Redissolve the polymer in a minimal amount of a good solvent (e.g., dichloromethane) and re-precipitate.
-
Dry the final polymer under vacuum to a constant weight.
References
- Saegusa, T., & Goethals, E. J. (Eds.). (1977). Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3.
- Wicks, D. A., & Tirrell, D. A. (1987). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 25(3), 655-666.
- Penczek, S., & Kubisa, P. (1974). Polymerization of 3,3‐bis (chloromethyl) oxetane catalyzed by i‐Bu3Al in bulk. I. The conditions of high polymer formation. Makromolekulare Chemie, 175(3), 857-867.
- Penczek, S., & Kubisa, P. (1972). Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3. Makromolekulare Chemie, 162(1), 121-137.
- Zhang, Y., et al. (2009). Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. Chinese Journal of Polymer Science, 27(5), 651-656.
- Li, J., et al. (2014). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities, 35(11), 2534-2538.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
-
Reddit. Troubleshooting step growth polymerization. Retrieved from [Link]
- Degee, P., et al. (2002). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. In Advances in Polymer Science (Vol. 157, pp. 1-49). Springer, Berlin, Heidelberg.
- Zhang, Y., et al. (2009). Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. Chinese Journal of Polymer Science, 27(5), 651-656.
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13237-13300.
- Wojtowicz, J. A. (1997). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Journal of Polymer Science Part A: Polymer Chemistry, 35(8), 1547-1553.
- Lee, S. Y., & Choi, J. (1998). Removal of Endotoxin during Purification of Poly(3-Hydroxybutyrate) from Gram-Negative Bacteria. Applied and Environmental Microbiology, 64(8), 2772-2775.
- Eaton, R. F. (1989). Synthesis and reactions of some new halogenated polyethers.
- Chujo, Y., & Saegusa, T. (1992). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. In Radiation Curing in Polymer Science and Technology IV (pp. 519-539). Springer, Dordrecht.
- Jacquel, N., et al. (2008). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). Biochemical Engineering Journal, 39(1), 15-27.
- Kourmentza, C., et al. (2017). Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. Environmental Engineering Research, 22(1), 1-13.
-
OpenStax. Ch. 31 Additional Problems - Organic Chemistry. Retrieved from [Link]
- Fradinho, J. C., et al. (2020).
- Kunasundari, B., & Sudesh, K. (2011). Isolation and recovery of microbial polyhydroxyalkanoates. Express Polymer Letters, 5(7), 620-634.
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Chlorooxetane
Welcome to the Technical Support Center for the purification of crude 3-chlorooxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of crude this compound. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to this compound and its Purification Challenges
This compound is a valuable intermediate in medicinal chemistry and materials science due to its strained four-membered ring system, which allows for the introduction of the oxetane moiety into larger molecules. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.
The synthesis of this compound, however, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and decomposition products. The successful purification of this compound is therefore a critical step to ensure the quality and reactivity of the final product. The primary challenges in its purification stem from its relatively low boiling point, potential thermal instability, and the presence of impurities with similar physical properties.
Troubleshooting Guide
This section addresses common problems encountered during the purification of crude this compound, providing explanations for the underlying causes and actionable solutions.
Distillation Issues
Question 1: My this compound seems to be decomposing during distillation, leading to low yields and a discolored distillate. What is happening and how can I prevent it?
Answer:
Decomposition of this compound during distillation is a common issue, often indicated by charring in the distillation flask, a lower-than-expected yield, and a yellow or brown tint in the collected product. This degradation is typically caused by excessive heat.[1]
Causality: The strained oxetane ring in this compound makes it susceptible to thermal decomposition. At elevated temperatures, ring-opening polymerization or elimination reactions can occur, leading to the formation of oligomers and other degradation products. The presence of acidic or basic impurities in the crude material can catalyze this decomposition.
Solutions:
-
Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure (vacuum distillation).[1] Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a much lower temperature.
-
Temperature Control: Use a heating mantle with a temperature controller and a stir bar for even heating. Avoid aggressive heating. The temperature of the heating bath should be kept as low as possible, ideally no more than 20-30 °C above the boiling point of this compound at the given pressure.
-
Short Path Distillation: For small-scale purifications, a short-path distillation apparatus is recommended. This minimizes the surface area and the time the hot vapor is in contact with the glass, reducing the likelihood of decomposition.
-
Neutralize Crude Material: If acidic or basic impurities are suspected, a pre-distillation workup may be necessary. This can involve washing the crude product with a dilute, mild base (e.g., sodium bicarbonate solution) or acid, followed by drying with a suitable agent like anhydrous magnesium sulfate.
Question 2: I am having difficulty separating this compound from an impurity with a very similar boiling point. What are my options?
Answer:
Separating compounds with close boiling points is a classic challenge in distillation. Simple distillation is often insufficient in these cases.
Causality: The efficiency of a distillation is dependent on the difference in boiling points of the components and the number of theoretical plates in the distillation setup. When boiling points are very close, a much higher number of theoretical plates is required to achieve good separation.
Solutions:
-
Fractional Distillation: Employ a fractional distillation column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) placed between the distillation flask and the condenser.[2] This increases the number of theoretical plates, allowing for a better separation of components with close boiling points.[2]
-
Azeotropic Distillation: In some cases, it may be possible to add a third component (an entrainer) that forms a low-boiling azeotrope with one of the components in the mixture, allowing it to be distilled away. However, this requires careful selection of the entrainer and may complicate the subsequent removal of the entrainer from the purified product.
-
Alternative Purification Methods: If fractional distillation is not effective or practical, consider other purification techniques such as column chromatography.
Column Chromatography Issues
Question 3: I am trying to purify this compound using column chromatography, but I am getting poor separation and/or product loss on the column. What am I doing wrong?
Answer:
Poor separation or product loss during column chromatography can be due to several factors, including the choice of stationary and mobile phases, as well as the inherent reactivity of the compound.
Causality: this compound is a relatively polar compound due to the ether oxygen and the chlorine atom. Its successful separation by chromatography depends on the differential partitioning between the stationary phase and the mobile phase. The strained and reactive nature of the oxetane ring can also lead to decomposition on acidic stationary phases like silica gel.[3]
Solutions:
-
Choice of Stationary Phase:
-
Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like oxetanes.[3] If using silica gel, consider deactivating it by treating it with a base, such as triethylamine, before use.
-
Alumina: Neutral or basic alumina can be a better choice for purifying oxetanes as it is less likely to cause decomposition.
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be a good alternative.
-
-
Choice of Mobile Phase (Eluent): The polarity of the eluent is crucial for good separation. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio will need to be determined empirically, often by using thin-layer chromatography (TLC) to scout for appropriate conditions.
-
Product Streaking/Tailing on TLC/Column: This can be an indication of decomposition on the stationary phase or interactions with acidic sites. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue by neutralizing the acidic sites on the silica gel.
-
Irreversible Adsorption: If the product is not eluting from the column, the eluent may not be polar enough. Gradually increasing the polarity of the mobile phase (gradient elution) can help to elute more strongly adsorbed compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route used for its preparation. Common synthetic pathways and their potential impurities include:
-
From 1,3-Dichloropropan-2-ol: This is a common route involving the cyclization of 1,3-dichloropropan-2-ol with a base. Potential impurities include:
-
From Epichlorohydrin: Reaction of epichlorohydrin with certain reagents can lead to the formation of this compound. Impurities can include:
-
Unreacted epichlorohydrin.
-
Byproducts from the nucleophilic attack at different positions of the epoxide ring.
-
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition can be used to synthesize oxetanes.[7][8][9][10][11] Potential impurities include:
-
Isomeric products.[7]
-
Byproducts from other photochemical reactions of the starting materials.
-
Q2: What is the recommended method for analyzing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the purity of this compound.[12][13][14][15] It is well-suited for volatile compounds and can provide information about the identity and relative amounts of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Q3: How should I store purified this compound?
A3: Purified this compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize decomposition and polymerization.[16] It should be protected from moisture and strong acids or bases, which can catalyze ring-opening. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term storage.
Q4: Can I use a chemical drying agent to remove water from crude this compound?
A4: Yes, but the choice of drying agent is important. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally suitable. Avoid using acidic drying agents like calcium chloride (CaCl₂), as they can promote the decomposition of the oxetane.
Experimental Protocols & Data
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by fractional distillation under reduced pressure.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a temperature controller. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Collecting Fractions: Collect a forerun of any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a pre-weighed receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
| Property | Value |
| Boiling Point (atm) | 134 °C |
| Molecular Weight | 92.52 g/mol |
| Density | 1.19 g/mL |
| CAS Number | 4741-80-4 |
Table 1: Physical Properties of this compound.[17]
Diagrams
Caption: General purification workflow for crude this compound.
References
- Paternò, E.; Chieffi, G. Synthesis in organic chemistry by means of light. Note II. Compounds of unsaturated hydrocarbons with aldehydes and ketones. Gazz. Chim. Ital.1909, 39, 341–361.
- Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. J. Am. Chem. Soc.1954, 76 (17), 4327–4331.
- D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Curr. Org. Chem.2014, 18 (1), 16-43.
- Albini, A.; Fagnoni, M. The Paternò–Büchi reaction – a comprehensive review. Photochem. Photobiol. Sci.2019, 18, 2190-2215.
-
Organic Chemistry Portal. Paternò-Büchi Reaction. [Link] (accessed Jan 11, 2026).
- Vogt, F.; Jödicke, K.; Schröder, J.; Bach, T. Paternò-Büchi Reactions of Silyl Enol Ethers and Enamides. Synthesis2009, 2009 (24), 4268–4273.
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Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. [Link] (accessed Jan 11, 2026).
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PubChem. This compound. [Link] (accessed Jan 11, 2026).
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ResearchGate. Troubleshooting a Distillation Column - Problem and Solution. [Link] (accessed Jan 11, 2026).
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University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link] (accessed Jan 11, 2026).
-
Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues? YouTube. [Link] (accessed Jan 11, 2026). Note: A placeholder URL is used as the original may not be persistent.
- Beilstein-Institut. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2021, 17, 101-143.
-
Chemistry For Everyone. How Can You Fix Problems In Distillation Columns? YouTube. [Link] (accessed Jan 11, 2026). Note: A placeholder URL is used as the original may not be persistent.
- Croft, A. K.; et al. Chemical Space Exploration of Oxetanes. Molecules2020, 25 (21), 5196.
- Muir, J. E.; Jung, M.; Lindsay, V. N. G. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Org. Synth.2020, 97, 1-15.
- Wessjohann, L. A.; et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016, 116 (19), 11897–11955.
- National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water; IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101; International Agency for Research on Cancer: Lyon, France, 2013; pp 249-274.
- Solvay SA. Epichlorohydrin, manufacturing process and use. US8399692B2, March 19, 2013.
- The Dow Chemical Company. Process for preparing anhydrous chlorooxirane and chloroacetaldehyde. US3268430A, August 23, 1966.
-
IChemE. Troubleshooting Distillation Controls – course outline. [Link] (accessed Jan 11, 2026).
- Lalli, C.; et al. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Commun. Mass Spectrom.2017, 31 (19), 1629-1638.
- Reddy, M. S.; et al. Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). WO2008135966A1, November 13, 2008.
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The Organic Chemistry Tutor. Predicting products of decomposition reactions. YouTube. [Link] (accessed Jan 11, 2026).
- Atochem. Process for the manufacture of epichlorohydrin. EP0561441A1, September 22, 1993.
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Dr de Bruin. 3.3.2.1 Fractional distillation. YouTube. [Link] (accessed Jan 11, 2026). Note: A placeholder URL is used as the original may not be persistent.
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Royal Society of Chemistry. Green Chemistry. [Link] (accessed Jan 11, 2026).
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Office of Environmental Health Hazard Assessment. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link] (accessed Jan 11, 2026).
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Chemistry LibreTexts. Distillation. [Link] (accessed Jan 11, 2026).
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Khan Academy. Simple and fractional distillations. YouTube. [Link] (accessed Jan 11, 2026).
- Columbia-Southern Chemical Corporation. Purification of trichloroethylene. US2888494A, May 26, 1959.
- Solvay SA. Process for manufacturing epichlorohydrin. US20100032617A1, February 11, 2010.
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Chemistry LibreTexts. Fractional Distillation of Non-ideal Mixtures (Azeotropes). [Link] (accessed Jan 11, 2026).
- Jiangsu Taixing Xiangyun Chemical Co Ltd. Method for preparing 3' -chloropropiophenone. CN1785952A, June 14, 2006.
- Atochem North America Inc. Purification of chloroform. US4922044A, May 1, 1990.
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PubChem. 1,3-Dichloro-2-propanol. [Link] (accessed Jan 11, 2026).
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Chemical Point. This compound. [Link] (accessed Jan 11, 2026).
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ResearchGate. GC-MS analysis of crocetane, phytane and some of their stereoisomers using cyclodextrin-based stationary phases. [Link] (accessed Jan 11, 2026).
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Dr. B's Chemistry. Decomposition of Chlorates: Predicting Products. YouTube. [Link] (accessed Jan 11, 2026). Note: A placeholder URL is used as the original may not be persistent.
- Mathkoor, M. M.; et al. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. J. Med. Chem. Sci.2023, 6 (3), 486-499.
- National Institute of Standards and Technology. GC-MS analysis of eight aminoindanes using three derivatization reagents. Forensic Chem.2023, 34, 100508.
- Noggle, F. T.; et al. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. J.
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Navigating the Reactivity of 3-Chlorooxetane: A Technical Guide to Preventing Undesired Ring-Opening
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for handling 3-chlorooxetane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable but reactive building block. The inherent ring strain of the oxetane core, combined with the good leaving group potential of the C3-chloro substituent, creates a delicate balance between desired nucleophilic substitution and undesired ring-opening pathways. This resource provides in-depth, practical solutions to common challenges encountered during its use, structured in a direct question-and-answer format to address your specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a nucleophilic substitution on this compound with an amine, but I'm getting a complex mixture of products and low yield of my desired 3-aminooxetane. What is happening?
This is the most common issue encountered with this compound. The primary competing side reaction is the Lewis acid-catalyzed or thermally-induced ring-opening polymerization/oligomerization. The nitrogen of your amine nucleophile can coordinate to a Lewis acidic species or another molecule of this compound, initiating a cascade of ring-opening events.
Primary Causes of Failure:
-
In-Situ Lewis Acid Formation: The HCl generated during the substitution reaction can protonate the oxetane oxygen, creating a highly reactive oxonium ion. This is a potent initiator for cationic ring-opening polymerization (CROP).[1]
-
Excessive Heat: Higher temperatures provide the activation energy needed for ring-opening pathways, which are often entropically favored.
-
Nucleophile-Induced Ring-Opening: While less common, a highly basic amine under forcing conditions could potentially initiate ring-opening through other mechanisms.
-
Over-alkylation: The desired 3-aminooxetane product is also a nucleophile and can react with remaining this compound, leading to secondary and tertiary amine byproducts.[2]
Troubleshooting & Recommended Protocol:
The key is to neutralize the generated HCl in situ without introducing problematic reagents and to maintain moderate reaction temperatures.
Protocol 1: Optimized Amination of this compound [3]
-
Reagents & Setup:
-
In a clean, dry, nitrogen-flushed round-bottom flask, add your amine nucleophile (2.0 - 3.0 equivalents).
-
Add a suitable polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base like Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq). The excess amine can also serve as the base.[2]
-
Cool the mixture to 0 °C.
-
-
Reagent Addition:
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. For less reactive amines, the temperature can be gently heated to 40-60 °C.
-
-
Monitoring & Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via column chromatography.
-
Q2: What is the mechanistic basis for the undesired ring-opening? How can I visualize the competing pathways?
Understanding the underlying mechanisms is crucial for rational problem-solving. The reaction of a nucleophile (Nu⁻) with this compound has two primary, competing pathways originating from the same starting materials.
-
Desired Sₙ2 Pathway: The nucleophile directly attacks the carbon atom bearing the chlorine (C3). This is a standard bimolecular nucleophilic substitution. This pathway is favored by strong, non-basic nucleophiles and polar aprotic solvents that stabilize the transition state.
-
Undesired Ring-Opening Pathway: This pathway is initiated by the activation of the oxetane ring's oxygen atom. An electrophile (E⁺), such as a proton (from HCl) or a Lewis acid, coordinates to the oxygen. This coordination dramatically increases the ring strain and activates the ring carbons (C2 and C4) toward nucleophilic attack. The nucleophile then attacks one of these carbons, leading to a ring-opened product, typically a substituted 1,3-propanediol derivative.
Q3: Are certain nucleophiles more prone to causing ring-opening than others? How should I adjust my conditions for thiols or alkoxides?
Yes, the nature of the nucleophile is a critical factor. The ideal nucleophile for this substrate has high nucleophilicity and low basicity.
| Nucleophile Class | Risk of Ring-Opening | Recommended Conditions & Rationale |
| Thiols (RSH) | Low | Conditions: Deprotonate with a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (DMF, Acetone) at RT to 50 °C. Rationale: Thiolates (RS⁻) are excellent nucleophiles but relatively weak bases, strongly favoring the Sₙ2 pathway over elimination or base-induced ring-opening.[4][5] |
| Amines (R₂NH) | Moderate | Conditions: Use an excess of the amine (2-3 eq.) to act as both nucleophile and base, or add an external non-nucleophilic base (DIPEA). Use MeCN or IPA as solvent. Keep temperatures low (0 °C to RT initially).[2][3] Rationale: Amines are good nucleophiles but also bases. The primary risk is the generation of HCl, which catalyzes ring-opening polymerization. Using excess amine or a scavenger base mitigates this. |
| Azides (N₃⁻) | Low | Conditions: Use NaN₃ or KN₃ in DMF or DMSO at 50-80 °C. Rationale: The azide ion is an excellent Sₙ2 nucleophile and a very weak base, making it ideal for clean substitution reactions with minimal side reactions.[6] |
| Alkoxides (RO⁻) | High | Conditions: Pre-form the alkoxide with a strong base (e.g., NaH) at 0 °C in an anhydrous solvent like THF, then add this compound slowly at low temperature. Rationale: Alkoxides are strong bases and strong nucleophiles. They can promote elimination and are highly reactive towards the activated oxetane ring if any acidic species are present. Strict temperature control and anhydrous conditions are essential to favor the Sₙ2 reaction.[1] |
| Carbanions (e.g., Grignards, Organolithiums) | Very High | Conditions: Generally not recommended. These reagents are extremely strong bases and can coordinate to the oxetane oxygen, acting as Lewis acids and promoting complex ring-opening and rearrangement reactions. If attempted, inverse addition at very low temperatures (-78 °C) is required.[7] |
Protocol 2: Thiolation of this compound
-
Reagents & Setup:
-
To a stirred solution of the thiol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to form the thiolate.
-
-
Reagent Addition:
-
Add this compound (1.0 equivalent) to the suspension.
-
-
Reaction:
-
Heat the mixture to 50 °C and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
-
Work-up & Purification:
-
Cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Q4: I suspect Lewis acid contamination is causing issues. How can I avoid it, and are there any "safe" Lewis acids if I need to perform a subsequent reaction?
Avoiding unintended Lewis acid catalysis is paramount. The primary source is often the HCl byproduct, as discussed in Q1. However, other sources can include metal impurities or acidic surfaces (e.g., certain grades of silica gel).
Preventative Measures:
-
Use Acid Scavengers: Always include a suitable base (K₂CO₃, DIPEA, excess amine) in your reaction to neutralize HCl as it forms.
-
Ensure Anhydrous Conditions: Water can participate in ring-opening reactions, especially under acidic conditions. Use dry solvents and reagents.
-
Use High-Purity Reagents: Ensure your starting materials and solvents are free from acidic impurities.
Using Lewis Acids in Subsequent Steps:
If a downstream transformation requires a Lewis acid, extreme caution is necessary. The oxetane oxygen is a Lewis base and will readily coordinate, risking ring-opening.[8][9]
-
Choose Mild Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is highly likely to cause rapid polymerization.[9] Milder, bulkier Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ might be tolerated under specific, carefully controlled conditions, but this must be tested on a small scale.[10][11]
-
Low Temperatures: Always perform Lewis acid-mediated reactions at the lowest possible temperature (e.g., -78 °C) to disfavor ring-opening.
-
Protecting Groups: If possible, consider if a protecting group strategy could mask the oxetane during the Lewis acid step, though this adds synthetic complexity.
References
-
Bull, J. A., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Lewis acid catalysis. Available at: [Link]
-
Contreras-García, J. J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. Available at: [Link]
-
Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. Available at: [Link]
-
Volochnyuk, D. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. Available at: [Link]
-
The Dong Group. Oxetane Presentation. Available at: [Link]
-
Schindler, C. S., et al. (2020). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Journal of the American Chemical Society. Available at: [Link]
-
Douglas, J. J., et al. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis. Available at: [Link]
-
Knyazev, V. D. (2002). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry university. (2021). Reactions of Oxetanes. YouTube. Available at: [Link]
-
Houk, K. N., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Zúñiga, C., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A. Available at: [Link]
-
Clark, J. (2023). amines as nucleophiles. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Chemistry Steps. Reactions of Thiols. Available at: [Link]
-
Roet, S., et al. (2021). Chemistrees: data driven identification of reaction pathways via machine learning. arXiv.org. Available at: [Link]
-
Steiner, M. M., & Reiher, M. (2019). Exploration of Reaction Pathways and Chemical Transformation Networks. ETH Zurich Research Collection. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Kobayashi, S. (2000). Green Lewis Acid Catalysis in Organic Synthesis. Pure and Applied Chemistry. Available at: [Link]
-
Ashenhurst, J. Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]
-
Neuman, R. C. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
-
Zubatyuk, R., et al. (2024). A dataset of chemical reaction pathways incorporating halogen chemistry. Scientific Data. Available at: [Link]
-
Pearson+. Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether?. Available at: [Link]
-
Jana, C. K. (2019). Lewis Acid Catalyzed Reactivity Switch: Pseudo Three-Component Annulation of Nitrosoarenes and (Epoxy)styrenes. Organic Letters. Available at: [Link]
-
The Pharma Synthesis Blog. (2018). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
Heaney, H., et al. (1988). Mannich reactions of nucleophilic aromatic compounds involving aminals and α-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Schade, D., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
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- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 4. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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- 10. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Handling and quenching of reactive intermediates from 3-Chlorooxetane
Welcome to the technical support center for 3-Chlorooxetane. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of this strained heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges, troubleshoot effectively, and innovate safely.
The this compound motif is a powerful tool, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to modulate properties like solubility and metabolic stability.[1][2] However, its utility is derived from its inherent ring strain (approximately 25.5 kcal/mol), which also makes it susceptible to undesired ring-opening reactions if not handled correctly.[3] This guide will address the common issues encountered when generating and quenching reactive intermediates from this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to ensure the longevity and reactivity of the reagent.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Keep it in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze vigorous and potentially uncontrolled ring-opening or polymerization.[4][5]
-
Handling: Always handle this compound in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl or neoprene rubber are recommended).[6] It is classified as a flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[4]
Q2: What are the primary reactive intermediates formed from this compound?
A2: The primary reactive intermediates are typically generated through acid-catalyzed ring-opening. The high ring strain of the oxetane makes the ether oxygen Lewis basic. Protonation or coordination to a Lewis acid facilitates ring-opening to form a stabilized carbocationic intermediate.[7][8] This electrophilic intermediate is the key to forming new bonds but is also the source of potential side reactions if not controlled.
Q3: Can I perform reactions on other parts of my molecule without affecting the this compound ring?
A3: Yes, but with caution. The oxetane ring is generally stable to many common reaction conditions. For instance, transformations like the Horner-Wadsworth-Emmons reaction, Strecker synthesis, and basic hydrolysis of esters have been shown to be tolerated by the oxetane core.[9] However, you must avoid strong acidic conditions, which can lead to decomposition or ring-opening.[9] If your synthesis requires acid, use the mildest possible conditions and carefully monitor the reaction for byproducts.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q4: My reaction to open the oxetane ring with a nucleophile is sluggish or not proceeding to completion. What should I do?
A4: This is a common issue often related to insufficient activation of the oxetane ring.
-
Causality: The oxetane ether is a relatively poor leaving group. For a nucleophile to attack and open the ring, the oxygen must be activated, typically with a Lewis or Brønsted acid. If the catalyst is weak, impure, or used in insufficient quantity, the reaction will stall. Trace moisture in the solvent can quench the catalyst.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, TiCl₄) is fresh and has been handled under anhydrous conditions.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Consider adding molecular sieves to the reaction vessel (ensure they are compatible with your reagents).
-
Increase Catalyst Loading: Incrementally increase the Lewis acid loading. Start with catalytic amounts (5-10 mol%) and increase as needed, monitoring by TLC or LC-MS. Be aware that higher catalyst loading can sometimes lead to more side products.
-
Increase Temperature: Gently warming the reaction can increase the rate. However, this must be done cautiously as it can also promote decomposition. A temperature screen from room temperature to 50°C is a reasonable starting point.
-
Q5: I am observing multiple products, including what appears to be a diol or oligomers. What is happening?
A5: The formation of multiple products, especially diols, points to a reaction with a nucleophilic solvent or trace water, while oligomerization suggests uncontrolled cationic polymerization.
-
Causality: The carbocationic intermediate formed upon ring-opening is highly reactive.[7] If the concentration of your intended nucleophile is low, or if it is a poor nucleophile, the intermediate may be trapped by other available nucleophiles, such as water, leading to a 1,3-diol. Alternatively, the intermediate can be attacked by the oxygen of another oxetane molecule, initiating cationic ring-opening polymerization.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Q6: The reaction is highly exothermic and difficult to control upon adding the catalyst. How can I manage this?
A6: A strong exotherm indicates that the ring-opening is proceeding very rapidly. While efficient, this can be dangerous and lead to side reactions.
-
Causality: The release of ~25.5 kcal/mol of ring strain energy is thermodynamically favorable.[3] A highly active catalyst or concentrated reaction conditions can lead to a rapid release of this energy.
-
Mitigation Strategies:
| Strategy | Rationale |
| Reverse Addition | Add the catalyst solution slowly (dropwise) to a solution of the this compound and the nucleophile. This keeps the catalyst concentration low at any given moment. |
| Lower Temperature | Begin the reaction at a lower temperature (e.g., 0 °C or -78 °C) to dissipate heat more effectively as it is generated. |
| Reduce Concentration | Run the reaction at a lower molarity. This reduces the rate of bimolecular reactions and helps manage the heat output. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu-H).
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and the nucleophile (1.1 - 1.5 eq).
-
Dissolution: Dissolve the reagents in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile).
-
Cooling: Cool the solution to the desired starting temperature (typically 0 °C) using an ice-water bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.1 - 0.5 eq) dropwise via syringe over 10-15 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Standard Quenching and Workup Procedure
Proper quenching is essential to neutralize the reactive intermediates and the catalyst, ensuring a safe and clean workup.
-
Mechanism of Quenching: The goal is to neutralize the acid catalyst and any remaining electrophilic intermediates. This is typically achieved by adding a mild base. The choice of quenching agent prevents further reaction and degradation of the desired product.
-
Step-by-Step Quenching Protocol:
-
Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice bath. This is critical to control any exotherm from the neutralization.
-
Quenching Agent Addition: Slowly and carefully add a quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. Add it dropwise with vigorous stirring until gas evolution ceases. Alternatively, an organic base like triethylamine or pyridine can be used, especially if the product is water-sensitive.
-
Phase Separation: Transfer the mixture to a separatory funnel. If an aqueous quench was used, separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent used in the reaction (e.g., Dichloromethane).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Journal of Medicinal Chemistry, 53(8), 3227–3246. ([Link])
Sources
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- 4. fishersci.de [fishersci.de]
- 5. radtech.org [radtech.org]
- 6. CCOHS: Chlorine [ccohs.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation and Poisoning in 3-Chlorooxetane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-chlorooxetane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and poisoning, common hurdles in the catalytic reactions of this versatile building block. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and resolve these challenges, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Catalysis with this compound
This compound is a valuable intermediate, primarily utilized in ring-opening polymerization and other nucleophilic substitution reactions to introduce the oxetane moiety into larger molecules. These transformations are most efficiently carried out using catalysts, predominantly Lewis acids. However, the inherent reactivity of the oxetane ring and the presence of the chloro-substituent introduce specific challenges that can lead to rapid catalyst deactivation and reaction failure. Understanding the underlying mechanisms of catalyst deactivation is the first step toward effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and reaction of this compound with various catalytic systems.
Q1: What are the most common types of catalysts used for this compound reactions, and why are they susceptible to deactivation?
A1: The most prevalent catalysts for reactions involving this compound are Lewis acids. These include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and more sophisticated organometallic complexes.[1] These catalysts function by coordinating to the oxygen atom of the oxetane ring, which activates the ring for nucleophilic attack and subsequent ring-opening.[2]
Their susceptibility to deactivation in the presence of this compound stems from several factors:
-
Lewis Basicity of Reactants and Products: The oxetane oxygen itself is a Lewis base. While this is necessary for catalysis, strong coordination with the catalyst can sometimes lead to the formation of stable, unreactive complexes, effectively sequestering the catalyst.
-
Presence of Impurities: this compound feedstocks can contain impurities such as water, residual epichlorohydrin (a common starting material for its synthesis), or oligomeric byproducts. These impurities can act as potent poisons.
-
The Chloro-Substituent: The chloro group can influence the electronic properties of the oxetane and potentially participate in side reactions that generate species capable of poisoning the catalyst.
Q2: My this compound polymerization has a long and unpredictable induction period. What is causing this?
A2: An induction period, a delay before the onset of polymerization, is a known phenomenon in the cationic polymerization of some oxetanes.[3] This is often attributed to the formation of stable, non-propagating intermediate species. For instance, the initial reaction between the Lewis acid catalyst and the oxetane monomer can form a stable tertiary oxonium ion that is slow to rearrange into a propagating species. Another possibility is the formation of a hydrogen-bonded complex between the initiator (or a protic impurity) and the monomer, which must dissociate before polymerization can begin.[3] The length of this induction period can be influenced by temperature, catalyst concentration, and the purity of the monomer.
Q3: I am observing low conversion in my reaction. Could this be due to catalyst poisoning? What are the likely poisons?
A3: Low conversion is a classic symptom of catalyst deactivation, which can certainly be caused by poisoning. In the context of this compound reactions, potential poisons include:
-
Water: Water can react with strong Lewis acids to form Brønsted acids. While these can sometimes initiate polymerization, they can also lead to side reactions and catalyst deactivation.[4] In some systems, water is a necessary co-catalyst, but its concentration must be carefully controlled.
-
Nucleophilic Impurities: Amines, alcohols, and even chloride ions (which could be generated from side reactions) can act as nucleophiles that bind irreversibly to the Lewis acidic catalyst center, rendering it inactive.[5]
-
Byproducts of the Reaction: As the reaction proceeds, byproducts may form that are more Lewis basic than the this compound monomer. These can preferentially bind to the catalyst, leading to product inhibition.[6]
Q4: Can the catalyst be regenerated after a reaction with this compound?
A4: Regeneration of the catalyst is sometimes possible, but it depends on the nature of the catalyst and the deactivation mechanism.
-
For deactivation by reversible inhibitors (e.g., weakly bound solvent or product molecules): Increasing the reaction temperature or applying a vacuum to remove the volatile inhibitor might restore some activity.
-
For poisoning by strong Lewis bases: Regeneration is more challenging. In some specific cases, such as with chloroaluminate ionic liquids, the active species can be regenerated by adding fresh aluminum chloride to the spent catalyst.[7]
-
For fouling by polymer or char: This is a severe form of deactivation. It may be possible to burn off the organic deposits by calcination in air, but this is a harsh treatment that can also lead to thermal degradation of the catalyst.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during your experiments with this compound.
Guide 1: Issue - Low or No Conversion
Symptoms:
-
The reaction fails to initiate or stalls at a low conversion rate.
-
Analysis of the reaction mixture shows primarily unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Verify Catalyst Activity:
-
Causality: Lewis acid catalysts are often moisture-sensitive. Improper storage or handling can lead to hydrolysis and loss of activity.
-
Action: Use a freshly opened bottle of catalyst or a recently purified/activated batch. If possible, test the catalyst with a known, reliable reaction to confirm its activity.
-
-
Assess Monomer Purity:
-
Causality: Impurities in the this compound monomer are a primary cause of catalyst poisoning.
-
Action: Analyze your monomer by GC-MS and ¹H NMR to identify any impurities. Pay close attention to the presence of water, alcohols, or other nucleophilic species. If impurities are detected, purify the monomer by distillation, preferably under reduced pressure and over a drying agent like calcium hydride.
-
-
Review Reaction Conditions:
-
Causality: The reaction temperature and time may be insufficient for the reaction to proceed to completion.
-
Action: Consult the literature for typical reaction conditions for similar transformations. Consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by taking aliquots for analysis.
-
-
Ensure Inert Atmosphere:
-
Causality: Many Lewis acid-catalyzed reactions are sensitive to air and moisture.
-
Action: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents and perform all manipulations using Schlenk line or glovebox techniques.
-
-
Increase Catalyst Loading:
-
Causality: If there is a low level of unremovable impurities, a higher catalyst loading may be required to overcome the initial poisoning.
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Be aware that higher catalyst loadings can sometimes lead to more side reactions.
-
-
Consider a Co-catalyst:
-
Causality: In some cationic polymerizations, a co-catalyst or initiator is required to generate the active catalytic species.
-
Action: Review the literature to see if a co-catalyst (e.g., a small amount of a protic acid or an alkyl halide) is typically used with your chosen catalyst system.
-
-
Screen Different Catalysts:
-
Causality: The chosen catalyst may not be suitable for your specific substrate or reaction conditions.
-
Action: Experiment with a range of Lewis acids with varying strengths and steric properties.
-
Guide 2: Issue - Inconsistent Reaction Rates and/or Product Properties
Symptoms:
-
Batch-to-batch variability in reaction time.
-
Inconsistent molecular weight or dispersity in polymerization reactions.
-
Variable yields of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Standardize Reagent Purity:
-
Causality: Using different batches of this compound or catalyst can introduce variability due to differing impurity profiles.
-
Action: Use a single, purified batch of this compound for a series of experiments. If this is not possible, carefully analyze each new batch for impurities.
-
-
Strict Moisture Control:
-
Causality: Even trace amounts of moisture can significantly impact the kinetics of cationic polymerization.
-
Action: Dry all solvents over appropriate drying agents. Use a Karl Fischer titrator to quantify the water content in your monomer and solvents to ensure it is below an acceptable threshold (e.g., < 20 ppm).
-
-
Control Reagent Addition:
-
Causality: The rate of addition of the catalyst or monomer can affect the local concentration and temperature, leading to different outcomes.
-
Action: For sensitive reactions, use a syringe pump to ensure a slow and consistent addition of reagents.
-
-
Ensure Precise Temperature Control:
-
Causality: Ring-opening polymerizations can be highly exothermic. Poor temperature control can lead to runaway reactions and broadened molecular weight distributions.
-
Action: Use a well-controlled reactor setup with a cryostat or a stable oil bath. Monitor the internal temperature of the reaction.
-
-
Standardize Stirring Rate:
-
Causality: In heterogeneous reactions or viscous solutions, the stirring rate can affect mass transfer and, consequently, the reaction rate.
-
Action: Use a magnetic stir plate with a tachometer or an overhead stirrer to ensure a consistent and efficient stirring rate for all reactions.
-
-
Consistent Work-up and Analysis:
-
Causality: Variations in the quenching, precipitation, or purification procedures can lead to inconsistent product properties.
-
Action: Develop a standardized work-up protocol and adhere to it strictly for all experiments.
-
Part 3: Experimental Protocols
This section provides detailed protocols for key procedures relevant to troubleshooting catalyst deactivation in this compound reactions.
Protocol 1: Purification of this compound by Distillation
Objective: To remove water and other volatile impurities from this compound.
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂)
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Set up the distillation apparatus. All glassware must be oven-dried and assembled hot under a stream of inert gas.
-
Add the this compound and a small amount of CaH₂ (approximately 1-2 g per 100 mL) to the round-bottom flask.
-
Stir the mixture at room temperature for at least 4 hours (or overnight) to allow the CaH₂ to react with any residual water.
-
Slowly heat the flask while stirring.
-
Collect the fraction that distills at the expected boiling point of this compound (~105-107 °C at atmospheric pressure).
-
The purified this compound should be stored under an inert atmosphere and over molecular sieves to prevent re-contamination with moisture.
Protocol 2: Small-Scale Test Reaction to Screen for Catalyst Deactivation
Objective: To quickly assess the viability of a catalyst and monomer batch before committing to a large-scale reaction.
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid catalyst
-
Small reaction vials with septa
-
Inert gas
-
Syringes
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add anhydrous solvent to a reaction vial.
-
Add the this compound to the vial.
-
In a separate vial, prepare a stock solution of the Lewis acid catalyst in the anhydrous solvent.
-
Using a syringe, add a known amount of the catalyst stock solution to the monomer solution to initiate the reaction.
-
Allow the reaction to proceed for a set amount of time under controlled temperature and stirring.
-
Quench the reaction by adding a small amount of a nucleophilic quenching agent (e.g., methanol or a dilute solution of an amine in the reaction solvent).
-
Analyze the crude reaction mixture by ¹H NMR or GC to determine the conversion of the monomer. A high conversion indicates that the catalyst and monomer are of sufficient quality for larger-scale reactions.
Quantitative Data Summary
| Parameter | Typical Range | Potential Impact on Catalyst Activity |
| Catalyst Loading (Lewis Acid) | 0.1 - 5 mol% | Higher loading can overcome minor poisoning but may increase side reactions. |
| Water Content in Monomer | < 50 ppm | Levels > 50 ppm can significantly inhibit or alter the course of cationic polymerization. |
| Reaction Temperature | -20 °C to 80 °C | Higher temperatures can overcome induction periods but may lead to broader molecular weight distributions and side reactions. |
| Monomer Purity | > 99% | Impurities like alcohols or amines can act as chain transfer agents or catalyst poisons. |
References
- Bartholomew, C. H. Mechanisms of catalyst deactivation. Applied Catalysis A: General, 2001, 212(1-2), 17-60.
- Argyle, M. D.; Bartholomew, C. H. Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Schindler, C. S.; et al. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. J. Am. Chem. Soc.2019, 141(42), 16864-16874.
- Bouwkamp, M. W.; et al. Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 2010, 29(1), 115-122.
-
StudySmarter. Catalyst Deactivation: Mechanism & Causes. [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
- MDPI.
- Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem., 2021, 17, 101-141.
-
PubChem. This compound. [Link]
- Universitat Autònoma de Barcelona. Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Adv. Synth.
- MDPI. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Energies, 2022, 15(15), 5420.
- Chemical Journal of Chinese Universities. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chem. J. Chinese Universities, 2021, 42(9), 2968-2975.
- MDPI. Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. Molecules, 2018, 23(1), 189.
-
Wikipedia. Lewis acid catalysis. [Link]
- Elsevier. Cationic ring-opening polymerization of benzoxazines. Polymer, 1999, 40(18), 5079-5085.
- Wiley Online Library. Effects of Lewis acidity and size of lanthanide salts for ring-opening copolymerization. Angew. Chem. Int. Ed., 2019, 58(38), 13376-13381.
- National Institutes of Health. Emergent Organoboron Acid Catalysts.
- MDPI. Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation.
- ResearchGate. Trace Metal Impurities in Catalysis. Angew. Chem. Int. Ed., 2012, 51, 2-13.
- Polymer Chemistry. Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. Polym. Chem., 2013, 4, 4548-4554.
- Google Patents.
- Gelest, Inc. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones.
- CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Org. Process Res. Dev., 2017, 21(5), 710-732.
- Royal Society of Chemistry. Halogenated triarylboranes: synthesis, properties and applications in catalysis. Chem. Soc. Rev., 2020, 49, 2476-2503.
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Collection - Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - Organometallics - Figshare [acs.figshare.com]
- 6. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation | MDPI [mdpi.com]
Technical Support Center: Workup Procedures for Reactions Involving 3-Chlorooxetane
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice for the workup of reactions involving 3-chlorooxetane. The unique reactivity of the strained oxetane ring requires careful consideration during quenching, extraction, and purification to prevent undesired side reactions and maximize yield.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions about the stability and reactivity of this compound, which are crucial for understanding the workup procedures.
Q1: What are the primary stability concerns with this compound and its derivatives during workup?
A1: The primary concern is the inherent ring strain of the oxetane moiety (approx. 25.5 kcal/mol), which makes it susceptible to ring-opening reactions.[1] This reactivity is most pronounced under acidic or Lewis acidic conditions, which can catalyze nucleophilic attack and cleavage of the ether bonds.[2][3] While generally more stable under basic conditions, strong bases can also promote ring-opening or other side reactions.[2][4] Therefore, the central goal of any workup is to maintain conditions as neutral and mild as possible.
Q2: How does the chlorine atom at the 3-position influence the molecule's reactivity?
A2: The chlorine atom serves as a leaving group, making the C3 position an electrophilic site for nucleophilic substitution (SN) reactions. This is the intended reactive pathway in most applications. However, the electron-withdrawing nature of the chlorine atom can also influence the stability of the adjacent C-O bonds. The primary challenge is to facilitate the desired SN reaction without triggering unintended ring-opening of the oxetane core.
Q3: Can I use standard acid/base washes during my extraction?
A3: Extreme caution is advised.
-
Acidic Washes (e.g., dilute HCl): These should be avoided whenever possible. Protonation of the oxetane oxygen activates the ring for nucleophilic attack by water or other nucleophiles present, leading to the formation of 1,3-diol byproducts.[5] If an acid wash is absolutely necessary (e.g., to remove a basic catalyst like pyridine), use a very dilute, pre-chilled solution (e.g., 0.1 M HCl) and minimize contact time.
-
Basic Washes (e.g., NaOH): Strong bases can also be problematic. While the oxetane ring shows greater tolerance to basic conditions, concentrated bases may lead to decomposition or other side reactions.[4] Mild basic washes, such as saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃), are much safer for neutralizing residual acid and are generally the preferred method.[6][7]
Troubleshooting Guide: Common Workup Scenarios
This section provides specific, actionable advice for issues that may arise during the workup of a reaction involving this compound.
Scenario 1: Quenching the Reaction
Problem: My reaction used a strong, non-nucleophilic base (e.g., NaH, KOtBu, LDA) to deprotonate a nucleophile. How do I quench it safely?
Root Cause Analysis: Adding a protic solvent like water directly to a reaction containing a strong base and residual reactive intermediates can cause an uncontrolled exotherm, leading to decomposition of the desired product. The generated hydroxide is also a strong enough base/nucleophile to potentially promote side reactions.
Solution: The safest method is to quench with a mild, buffered proton source at low temperature (0 °C or below). Saturated aqueous ammonium chloride (NH₄Cl) is the reagent of choice. Its pKa is ~9.2, making it acidic enough to neutralize strong bases but not acidic enough to protonate the oxetane ring significantly.
Step-by-Step Quenching Protocol:
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous NH₄Cl solution dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
Once the bubbling (if any) ceases and the base is neutralized, allow the mixture to warm to room temperature.
-
Proceed with standard liquid-liquid extraction.
Problem: My reaction was run under acidic conditions (e.g., Lewis acid catalysis). How do I neutralize it without causing ring-opening?
Root Cause Analysis: The presence of a Lewis or Brønsted acid is the highest risk factor for oxetane ring-opening during workup.[3] The acid must be neutralized carefully and completely before any concentration or purification steps.
Solution: The optimal strategy is to quench the reaction by pouring it into a cold, vigorously stirred, biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, DCM) and a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).
Step-by-Step Neutralization Protocol:
-
Prepare a beaker containing your extraction solvent and an equal volume of saturated aqueous NaHCO₃. Cool it to 0 °C and stir vigorously.
-
Slowly transfer the crude reaction mixture into the cold, stirring biphasic solution.
-
Continue stirring for 10-15 minutes. Check the pH of the aqueous layer with litmus paper or a pH strip to ensure it is neutral or slightly basic (pH 7-8).
-
If the pH is still acidic, add more saturated NaHCO₃ solution.
-
Transfer the entire mixture to a separatory funnel and proceed with extraction.
Workup Decision Workflow
The following diagram outlines a general decision-making process for the initial workup stages.
Caption: Decision tree for initial reaction quenching.
Scenario 2: Extraction & Purification
Problem: I see a third layer or an emulsion during my liquid-liquid extraction.
Root Cause Analysis: Emulsions are common when the reaction produces amphiphilic byproducts or when the densities of the aqueous and organic layers are too similar. A third layer can indicate the presence of a highly concentrated salt solution ("salting out") or a solvent with partial water miscibility.
Solution:
-
To break an emulsion: Add a small amount of saturated aqueous NaCl (brine). Brine increases the ionic strength and polarity of the aqueous phase, which helps to force organic components out and break up the emulsion.[8]
-
For persistent emulsions: Filter the entire mixture through a pad of Celite®. This can help break up the microscopic droplets causing the emulsion.
-
If using Dichloromethane (DCM): Be aware that highly concentrated brine can sometimes have a density greater than DCM, leading to layer inversion. Always double-check layer identities by adding a drop of water to see where it goes.[6][7]
Problem: My product seems to be hydrolyzing on the silica gel column during chromatography.
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the ring-opening of sensitive oxetanes to form polar diols, which then stick to the column and are difficult to elute.[5]
Solution: Deactivate the silica gel before use. This is a critical step for purifying acid-sensitive compounds.
Protocol for Deactivating Silica Gel:
-
Prepare a slurry of your silica gel in your desired eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Add 1% triethylamine (Et₃N) by volume to the slurry.
-
Stir the slurry for 15-20 minutes. The triethylamine will neutralize the acidic sites on the silica surface.
-
Pack your column as usual with the treated silica slurry.
-
Important: Also add 1% triethylamine to your mobile phase (eluent) to maintain the neutral conditions throughout the purification.
Potential Side Reactions During Workup
The following diagram illustrates the desired SN2 pathway versus common undesirable side reactions.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Removal of impurities from 3-Chlorooxetane starting material
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Chlorooxetane. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for purifying this compound starting material. As a key building block in medicinal chemistry, the purity of this compound is paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Impurities in this compound can originate from its synthesis, degradation, or storage.[2] They are typically classified into three categories:
-
Organic Impurities: These are the most common and can include unreacted starting materials (e.g., 3-hydroxyoxetane), byproducts from the chlorination reaction (e.g., di-chlorinated species, isomers), and oligomers or polymers formed from the reactive oxetane ring.[3]
-
Inorganic Impurities: These may include residual catalysts, salts from workup procedures, or trace metals from the reaction vessel.[4]
-
Residual Solvents: Solvents used during synthesis or purification, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or ethyl acetate, may be present.[4] Water is also a common impurity.
Q2: My this compound has a yellow or brown tint. What does this indicate and how can I fix it?
A colorless appearance is indicative of high purity. A yellow or brown tint often suggests the presence of degradation products or polymeric impurities, which can form over time, especially with exposure to heat, light, or acidic/basic contaminants.[5]
Solution: The primary methods to remove these color-imparting impurities are:
-
Vacuum Distillation: This is highly effective for separating the volatile this compound from non-volatile, higher molecular weight decomposition products.[6]
-
Activated Carbon Treatment: Slurrying the material with a small amount of activated carbon can adsorb colored impurities. This is followed by filtration and then distillation.
-
Silica Gel Plug: Passing the material through a short plug of silica gel can also remove polar, colored impurities.
Q3: How do I assess the purity of my this compound sample?
A multi-technique approach is recommended for comprehensive purity assessment.[7][8] The choice of method depends on the suspected impurities and available instrumentation.
| Technique | Principle & Application | Strengths | Limitations |
| Gas Chromatography (GC/GC-MS) | Separates volatile compounds. Ideal for detecting residual solvents and volatile organic impurities.[9] | Very high sensitivity for volatile compounds; MS coupling provides definitive identification.[7] | Not suitable for non-volatile or thermally labile impurities.[1] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H and ¹³C NMR can identify and quantify impurities with distinct signals. | Excellent for structural elucidation of unknown impurities; quantitative (qNMR) with an internal standard.[1] | Lower sensitivity compared to GC/LC-MS; may not detect trace-level impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity. Suitable for non-volatile organic impurities.[7] | High sensitivity and selectivity, especially when coupled with a mass spectrometer (LC-MS).[9] | May require derivatization for compounds without a UV chromophore. |
| Karl Fischer Titration | Electrochemical method specifically for quantifying water content. | The gold standard for accurate water determination. | Only measures water content. |
Q4: What are the recommended storage conditions for purified this compound?
To maintain purity, this compound should be stored in a cool, dry, and dark environment. Recommended storage temperature is 2-8°C.[10] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential degradation. The container should be tightly sealed and made of an inert material like amber glass.
Troubleshooting and Purification Protocols
This section provides detailed workflows and step-by-step protocols to address specific purification challenges.
General Purification Workflow
The following diagram outlines a general strategy for purifying this compound, starting from initial analysis to final quality control.
Caption: General workflow for the purification of this compound.
Problem 1: My sample contains significant water and residual solvents.
Cause: Incomplete drying during workup or absorption of atmospheric moisture.
Solution: A combination of aqueous washing (to remove water-soluble solvents like DMF), drying, and distillation.
Protocol: Removal of Water and Volatile Solvents
-
Aqueous Wash (Optional): If water-soluble solvents (e.g., DMF) are present, transfer the this compound to a separatory funnel. Wash with an equal volume of saturated sodium chloride (brine) solution. Repeat 2-3 times.[11] This partitions water-soluble impurities into the aqueous layer.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Stir for 30 minutes, then filter to remove the drying agent.
-
Simple Distillation: Assemble a simple distillation apparatus. It is highly recommended to perform this under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[6]
-
Place the dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction boiling at the expected temperature for your vacuum level. (Boiling point of this compound is 134°C at atmospheric pressure).[13]
-
-
Analysis: Confirm the removal of water and solvents using Karl Fischer titration and GC-MS, respectively.
Problem 2: My sample contains byproducts with similar polarity and boiling points.
Cause: Non-selective synthesis or side reactions leading to isomeric or closely related impurities.
Solution: Flash column chromatography is the method of choice when distillation is ineffective.[14]
Decision Logic: Distillation vs. Chromatography
Caption: Decision tree for selecting a purification method.
Protocol: Flash Column Chromatography
-
Solvent System Selection: The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3 on a TLC plate.[15]
-
Start with a low polarity eluent, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
Visualize the TLC plate using a potassium permanganate stain, as this compound lacks a strong UV chromophore.
-
-
Column Packing:
-
Use silica gel (Silica 60 is standard) as the stationary phase.[15]
-
Pack the column using the "slurry method" with your chosen eluent to ensure a homogenous, crack-free packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane or the eluent itself.[15]
-
Carefully apply the concentrated sample to the top of the silica bed.
-
For samples not easily soluble, "dry loading" is an alternative: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying positive pressure ("flash").
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove any final traces of solvent.
-
Analysis: Verify the purity of the combined fractions using GC-MS and NMR.
By methodically applying these analytical and purification strategies, researchers can confidently prepare high-purity this compound, ensuring the integrity and success of their downstream applications.
References
-
Burkhard, J. A., et al. (2010). A Scalable Synthesis of 3-Substituted Oxetanes. Organic Process Research & Development. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Available at: [Link]
-
Chemistry LibreTexts. (2020). Distillation. Available at: [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Cormica. Understanding Impurity Analysis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cormica.com [cormica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. rroij.com [rroij.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. CN102124017A - Method for purification of chlorinated sucrose derivatives by solvent extraction - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound CAS#: 4741-80-4 [amp.chemicalbook.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Stereoselective Control in 3-Chlorooxetane Reactions
Welcome to the technical support center for chemists engaged in the synthesis and modification of oxetane-containing molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of controlling stereoselectivity in reactions involving 3-chlorooxetane. As a versatile but stereochemically complex building block, this compound presents unique opportunities and hurdles in the synthesis of novel chemical entities for research, drug development, and materials science. This guide is designed to provide both foundational knowledge and advanced, actionable strategies to help you achieve your desired stereochemical outcomes.
I. Understanding the Core Challenge: The Stereochemistry of this compound Reactions
This compound is a prochiral molecule. The carbon atom to which the chlorine is attached (C3) is not a stereocenter itself in the starting material. However, reactions at this position, or at the adjacent carbons (C2 and C4) via ring-opening, can generate one or more stereocenters. The primary challenge lies in directing the reaction to favor the formation of a specific stereoisomer over others.
A reaction that produces a predominance of one stereoisomer is termed stereoselective .[1][2] This can be further classified as:
-
Enantioselective : Favoring the formation of one enantiomer over its mirror image.[1]
-
Diastereoselective : Favoring the formation of one diastereomer over another.[2][3]
In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[2][4]
II. Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered by researchers working with this compound.
Q1: I am attempting a nucleophilic substitution at the C3 position of this compound and obtaining a racemic mixture. Why is this happening and how can I induce enantioselectivity?
A1: Obtaining a racemic mixture suggests that the reaction is proceeding through a mechanism that does not differentiate between the two enantiotopic faces of the substrate or that the intermediate is achiral.
-
Mechanistic Insight : A classic SN1-type reaction, involving the formation of a planar carbocation intermediate after the chloride leaving group departs, would lead to racemization as the incoming nucleophile can attack from either face with equal probability.[5][6] While a primary carbocation is generally unstable, the ring strain and the influence of the ether oxygen in the oxetane ring can affect reaction pathways. Conversely, a direct SN2-type displacement would lead to inversion of configuration if you started with a chiral, substituted this compound derivative.[5][7] For prochiral this compound, an uncatalyzed SN2 reaction will still result in a racemic product unless a chiral influence is present.
-
Strategies for Enantioselectivity :
-
Chiral Catalysts : The most effective strategy is to employ a chiral catalyst that can coordinate to the this compound and/or the nucleophile, creating a chiral environment that favors one pathway over the other.[8] Chiral Lewis acids, chiral phase-transfer catalysts, or organocatalysts like chiral diols or amines can be effective.[9][10] For example, a chiral catalyst can preferentially shield one face of the oxetane, directing the nucleophile to the other.
-
Chiral Auxiliaries : Attaching a chiral auxiliary to the nucleophile can create diastereomeric transition states that lead to one enantiomer of the product in excess. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
-
Enzymatic Reactions : Biocatalysis using enzymes such as halohydrin dehalogenases can offer extremely high enantioselectivity under mild conditions.
-
Q2: My ring-opening reaction of this compound is not regioselective. How can I control which carbon the nucleophile attacks?
A2: The regioselectivity of oxetane ring-opening is governed by a balance of steric and electronic effects, which can be manipulated by your choice of reaction conditions.[11]
-
Under Basic or Neutral Conditions (SN2-type) : Strong, "hard" nucleophiles will typically attack the least sterically hindered carbon atom. In this compound, this would be the C2 or C4 positions. This is a kinetically controlled process.[11]
-
Under Acidic Conditions (SN1-type) : In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, making the ring much more susceptible to nucleophilic attack.[11][12] This activation favors the development of positive charge on the more substituted carbon atom that can best stabilize it. The reaction proceeds with the nucleophile attacking the more substituted carbon, which in the case of this compound would still be C2 or C4, but this can change if other substituents are present.
-
Troubleshooting Poor Regioselectivity :
-
Enhance SN2 Conditions : To favor attack at the less substituted carbon, use a strong, non-bulky nucleophile in an aprotic solvent and avoid any acidic additives.
-
Promote SN1-like Conditions : To favor attack at a more substituted or electronically activated carbon, use a Lewis acid catalyst (e.g., TiCl4, BF3·OEt2) with a weaker nucleophile.[13] The choice of Lewis acid can be critical in modulating reactivity and selectivity.
-
Q3: I am trying to perform a diastereoselective reaction with a substituted this compound derivative, but the diastereomeric ratio (d.r.) is low. What factors influence diastereoselectivity?
A3: Diastereoselectivity in these reactions is determined by the relative energies of the diastereomeric transition states. The key is to maximize this energy difference.
-
Substrate Control : The existing stereocenter(s) on your this compound derivative will influence the approach of the incoming reagent. Bulky substituents will sterically hinder one face of the molecule, directing the attack to the less hindered face. This is known as substrate-induced diastereoselection.
-
Reagent Control : Using a bulky or sterically demanding reagent can amplify the steric differences between the two faces of the substrate, leading to higher diastereoselectivity.
-
Chelation Control : If your substrate has a nearby functional group (e.g., hydroxyl, carbonyl), it may be possible to use a Lewis acid that chelates to both the oxetane oxygen and this functional group. This locks the conformation of the molecule and can create a highly organized, rigid transition state, leading to excellent diastereoselectivity.
-
Solvent and Temperature Effects : Lowering the reaction temperature often increases diastereoselectivity by making the reaction more sensitive to small differences in activation energies. The choice of solvent can also influence the conformation of the substrate and the transition state, thereby affecting the d.r.
III. Troubleshooting Guides
Guide 1: Improving Enantiomeric Excess (e.e.) in Catalytic Asymmetric Ring-Opening
Problem: Low e.e. (<50%) in the reaction of this compound with a thiol nucleophile using a chiral phosphoric acid catalyst.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| 1. Inactive or Racemized Catalyst | - Verify the enantiomeric purity of the catalyst. - Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. - Consider using a freshly prepared or purchased catalyst. | Chiral catalysts can racemize over time or under harsh conditions. The presence of the opposite catalyst enantiomer will produce the opposite product enantiomer, eroding the overall e.e. |
| 2. Background Uncatalyzed Reaction | - Lower the reaction temperature. - Decrease the concentration of the nucleophile. - Use a less nucleophilic thiol or protect it temporarily. | The uncatalyzed reaction is non-selective and will produce a racemic product. By slowing down this background reaction rate relative to the catalyzed rate, the e.e. can be improved.[14] |
| 3. Poor Catalyst-Substrate Interaction | - Screen different chiral catalysts (e.g., different BINOL-derived phosphoric acids, chiral Lewis acids). - Modify the solvent to one that better solubilizes the catalyst-substrate complex but doesn't compete for coordination. | The degree of stereocontrol is highly dependent on the "fit" between the chiral catalyst and the substrate in the transition state. A different catalyst architecture or solvent may lead to a more organized and selective transition state.[9] |
| 4. Product Racemization | - Analyze the e.e. at low conversion. If it is high initially and decreases over time, product racemization is likely. - Quench the reaction at an earlier time point. - Add a non-nucleophilic base to neutralize any acidic byproducts that might catalyze racemization. | The product itself may be susceptible to racemization under the reaction conditions. |
Guide 2: Controlling Stereochemistry in Paternò-Büchi [2+2] Photocycloadditions to form Oxetanes
Problem: A Paternò-Büchi reaction between an aldehyde and an alkene to form a substituted oxetane precursor to a this compound derivative is yielding a mixture of stereoisomers.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| 1. Poor Regio- or Stereoselectivity | - Vary the solvent. - Change the electronic nature of the alkene or carbonyl partner. | The mechanism of the Paternò-Büchi reaction can be complex, involving singlet or triplet excited states and diradical intermediates.[15] Electron-rich alkenes tend to react via an electron transfer mechanism.[12] The regioselectivity and stereoselectivity are highly dependent on the stability of the intermediate diradicals. |
| 2. Lack of Facial Selectivity | - If one of the reactants is chiral, try using a bulkier protecting group to enhance facial discrimination. - If both reactants are achiral, consider using a chiral Lewis acid to coordinate to the carbonyl, creating a chiral environment. | To achieve diastereoselectivity or enantioselectivity, one face of the alkene or carbonyl must be preferentially attacked. This can be achieved through steric hindrance or by creating a chiral pocket around the reactive site. |
IV. Experimental Protocols & Methodologies
Protocol: Catalytic Enantioselective Ring Opening of this compound
This protocol is a generalized procedure based on methodologies for the enantioselective ring-opening of oxetanes.[14]
Objective: To synthesize a chiral 3-substituted-3-chloropropan-1-ol derivative with high enantiomeric excess.
Materials:
-
This compound
-
Nucleophile (e.g., 2-mercaptobenzothiazole)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (2.5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (0.025 eq).
-
Add anhydrous toluene via syringe.
-
Add the nucleophile (1.0 eq) to the flask and stir until dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add this compound (1.2 eq) dropwise over 10 minutes.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC.
V. Visualizing Stereoselective Pathways
Diagram 1: General Strategies for Stereocontrol
Caption: Decision workflow for achieving enantioselectivity.
Diagram 2: SN1 vs. SN2 Pathways in Ring-Opening
Caption: Influence of conditions on ring-opening regioselectivity.
References
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867–11956. [Link]
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Fokin, A. A., & Schreiner, P. R. (2003). Selective Ring-Opening Reactions of Unsymmetric Oxetanes. Angewandte Chemie International Edition, 42(48), 5991–5993. [Link]
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Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. [Link]
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Griesbeck, A. G., & Hoffmann, N. (2017). The Paternò–Büchi reaction—Mechanisms and application to organic synthesis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 31, 1–29. [Link]
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Denmark, S. E., et al. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
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Britton, R., & Vedernikov, A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1346–1413. [Link]
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Krische, M. J., et al. (2014). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 136(38), 13194–13197. [Link]
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Beddoes, R. L., et al. (1993). Chiral cyclopentadienyl catalysts. Part 3. Synthesis and reactions of (S)-1-(1-dimethylaminoethyl)-2-(2,3,4,5-tetramethylcyclopenta-1,3-dienyl)benzene; crystal structure of [Rh{η5-C5Me4C6H4CH(Me)NMe2}Cl2]. Journal of the Chemical Society, Dalton Transactions, (15), 2355-2362. [Link]
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University of Wisconsin-Madison. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
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Antilla, J. C., & Wulff, W. D. (2017). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 22(10), 1735. [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
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Oxford Academic (Oxford University Press). (2013). Diastereoselective reactions. YouTube. [Link]
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Hoveyda, A. H., & Schrock, R. R. (2012). Highly Z- and Enantioselective Ring-Opening/Cross-Metathesis Reactions Catalyzed by Stereogenic-at-Mo Adamantylimido Complexes. Angewandte Chemie International Edition, 51(31), 7837–7841. [Link]
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Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. [Link]
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Hruby, V. J., & Bonner, W. A. (Eds.). (1991). Asymmetric Synthesis and Applications. Springer. [Link]
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Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. [Link]
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Wang, J., et al. (2014). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Journal of Organic & Inorganic Chemistry, 1(1), 3. [Link]
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Professor Dave Explains. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube. [Link]
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Buchler GmbH. (n.d.). Chiral Catalyst Search. [Link]
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The Organic Chemistry Tutor. (2020). Problem 11.8 McMurray stereochemistry of SN1 reaction. YouTube. [Link]
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Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
De Kimpe, N., et al. (2012). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. Beilstein Journal of Organic Chemistry, 8, 2124–2131. [Link]
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Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]
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Scribd. (n.d.). Stereochemistry in Medicinal Chemistry. [Link]
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Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
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ResearchGate. (2012). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. [Link]
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Basicmedical Key. (2017). Stereochemistry. [Link]
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Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(3), 282. [Link]
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ResearchGate. (n.d.). Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. [Link]
-
ResearchGate. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. [Link]
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Technical Support Center: Navigating the Functionalization of the Oxetane Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane functionalization. The oxetane ring, a four-membered cyclic ether, is an increasingly important structural motif in medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and three-dimensionality—makes it an attractive substitute for gem-dimethyl or carbonyl groups.[3][4] However, the inherent ring strain of oxetanes, while a source of their useful reactivity, also presents a unique set of challenges during synthetic manipulations.[3][5][6][7]
This guide is designed to provide practical, in-depth answers to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying mechanisms, helping you not only to solve immediate issues but also to build a more intuitive understanding of oxetane chemistry.
Section 1: FAQs - Mastering Oxetane Ring-Opening Reactions
Ring-opening is one of the most fundamental transformations of oxetanes. However, controlling the regioselectivity and preventing unwanted side reactions can be challenging. This section addresses the most frequent issues.
Question 1.1: My oxetane ring is unexpectedly opening under acidic conditions. How can I prevent this?
Answer: This is a classic problem rooted in the high ring strain (approximately 107 kJ/mol) of the oxetane ring.[8] The anecdotal instability of oxetanes under acidic conditions is a common concern.[5][9]
The "Why": The Mechanism of Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This dramatically increases the electrophilicity of the adjacent carbons, making them susceptible to nucleophilic attack and subsequent ring-opening. The reaction can proceed via an SN1 or SN2 mechanism, depending on the substitution pattern of the oxetane and the nature of the nucleophile.
Troubleshooting Strategies:
-
Substitution Matters: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[5]
-
Lewis vs. Brønsted Acids: Strong Brønsted acids (like HCl or H2SO4) readily protonate the oxetane oxygen, leading to uncontrolled ring-opening.[10] In contrast, Lewis acids can offer more controlled activation.[6] However, even with Lewis acids, polymerization can be a significant side reaction.[8]
-
Reaction Conditions: If acidic conditions are unavoidable, using a weaker, non-nucleophilic acid at low temperatures can sometimes prevent ring-opening. For hydrolyzing esters or nitriles on an oxetane-containing molecule, basic conditions are often a safer choice to avoid this side reaction.[11]
Visualizing the Problem: Acid-Catalyzed Ring-Opening
Caption: Acid protonates the oxetane, leading to a reactive oxonium ion susceptible to nucleophilic attack.
Question 1.2: I'm observing poor regioselectivity in the nucleophilic ring-opening of my 2-substituted oxetane. What factors control this and how can I improve it?
Answer: The regioselectivity of ring-opening in unsymmetrical oxetanes is a delicate balance of steric and electronic effects.[12][13]
The "Why": Steric vs. Electronic Control
-
Steric Control (SN2-like): With strong, "hard" nucleophiles (e.g., organolithiums, Grignard reagents, hydrides), the reaction typically proceeds via an SN2 mechanism.[12] The nucleophile will preferentially attack the less sterically hindered carbon atom.
-
Electronic Control (SN1-like): In the presence of an acid, which promotes the formation of a partial or full carbocation, the reaction can have more SN1 character.[12] In this case, weak nucleophiles will attack the more substituted carbon, as it can better stabilize the positive charge.[12]
Troubleshooting and Optimization:
| Factor | To Favor Attack at the Less Substituted Carbon (Steric Control) | To Favor Attack at the More Substituted Carbon (Electronic Control) |
| Nucleophile | Strong, hard nucleophiles (e.g., R-Li, RMgX, LiAlH4) | Weak, soft nucleophiles (e.g., H2O, ROH, halides) |
| Catalyst | None or a non-acidic activator | Brønsted or Lewis acids |
| Solvent | Aprotic solvents (e.g., THF, Et2O) | Protic or polar aprotic solvents |
| Temperature | Lower temperatures generally favor kinetic (steric) control | Higher temperatures can sometimes favor thermodynamic products |
Advanced Strategies:
-
Lewis Superacids: For certain isomerizations, bulky Lewis superacids like B(C6F5)3 or Al(C6F5)3 have been shown to provide excellent regioselectivity in the formation of homoallylic alcohols from 2,2-disubstituted oxetanes.[14][15]
-
Photoredox and Zirconocene Catalysis: Recent research has demonstrated that a combination of zirconocene and photoredox catalysis can reverse the typical regioselectivity, leading to the formation of the less-stable radical and ultimately the more-substituted alcohol.[16]
Question 1.3: My Lewis acid-mediated ring-opening is giving me a complex mixture of products, including what looks like a polymer. What's going on?
Answer: A complex product mixture in Lewis acid-catalyzed reactions often points to polymerization or undesired rearrangement pathways. Oxetanes can undergo cationic ring-opening polymerization, and Lewis acids are effective initiators for this process.[8]
The "Why": Competing Reaction Pathways
When a Lewis acid coordinates to the oxetane oxygen, it creates a highly electrophilic species. While this is intended to facilitate the attack of your desired nucleophile, the activated oxetane can also be attacked by another, unreacted oxetane molecule. This initiates a chain reaction, leading to polymerization.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting complex mixtures in Lewis acid-mediated oxetane reactions.
Section 2: FAQs - Navigating C-H Functionalization
Directly functionalizing the C-H bonds of an intact oxetane ring is a powerful strategy, but achieving high selectivity can be difficult.
Question 2.1: I am attempting a direct C-H functionalization of my oxetane, but I'm getting low yields and multiple products. How can I improve the selectivity?
Answer: The challenge with direct C-H functionalization of oxetanes lies in their relatively inert C-H bonds and the presence of multiple, electronically similar positions.
The "Why": The Need for Activation and Direction
Without a directing group, many C-H activation catalysts will react unselectively at the various C-H bonds of the oxetane. The key to success is often the installation of a directing group that can chelate to the metal catalyst and position it to selectively activate a specific C-H bond.
Strategies for Improved Selectivity:
-
Directing Groups: The choice of directing group is crucial. Amides, pyridines, and other common directing groups can be installed on the oxetane scaffold to guide the functionalization to a specific position.
-
Catalyst and Ligand Screening: The catalyst and ligand system must be carefully optimized. Different metals (e.g., Pd, Ru, Rh) and ligands will have different steric and electronic properties, influencing the selectivity of the reaction.
-
Photocatalysis: Decatungstate photocatalysts have been used for the C-H functionalization of oxetanes, generating an α-oxy radical that can then add to electron-poor olefins.[3]
Section 3: Experimental Protocols
Here are some starting points for common experimental procedures. Remember to always optimize for your specific substrate.
Protocol 3.1: General Procedure for Lewis Acid-Catalyzed Regioselective Isomerization of a 2,2-Disubstituted Oxetane
This protocol is adapted from methodologies using aluminum-based Lewis superacids.[15]
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the 2,2-disubstituted oxetane (1.0 equiv) in dry toluene (to a concentration of ~0.1 M).
-
Catalyst Addition: Add the Lewis acid catalyst, Al(C6F5)3 (0.01 equiv, 1 mol%), to the solution.
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
- Aida, K., et al. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Synlett.
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Universitat Autònoma de Barcelona.
- Regioselective ring opening reactions of unsymmetric oxetanes. ResearchGate.
- Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH).
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. PDF.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health (NIH).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications.
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PubMed.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Polyoxetane. Wikipedia.
- Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH).
- Oxetane Presentation.pptx. The Dong Group.
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Chlorooxetane Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the oxetane ring represents a fascinating and increasingly vital structural motif. Its unique combination of properties—imparting improved solubility and metabolic stability while offering a three-dimensional scaffold—has led to its incorporation in a growing number of advanced chemical entities.[1][2] 3-Chlorooxetane, a readily available starting material, serves as a versatile precursor for a variety of 3-substituted oxetanes through nucleophilic substitution reactions. The clear and accurate identification of the resulting products is paramount for the success of any synthetic campaign.
This guide provides an in-depth comparison of the spectroscopic characteristics of common reaction products derived from this compound. By understanding the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently elucidate the structures of their target molecules. We will delve into the causality behind the observed spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity.
The Reactive Nature of this compound: A Gateway to Functionalized Oxetanes
The strained four-membered ring of an oxetane, coupled with the electronegativity of the chlorine atom, makes the C3 position of this compound highly susceptible to nucleophilic attack.[3] This reactivity allows for the facile introduction of a variety of functional groups, fundamentally altering the physicochemical properties of the oxetane core. This guide will focus on the products resulting from reactions with three common nucleophiles: sodium hydroxide, sodium methoxide, and sodium azide.
The general reaction scheme involves the displacement of the chloride ion by the incoming nucleophile. The choice of nucleophile and reaction conditions will dictate the nature of the final product.
Caption: Reaction pathways of this compound with various nucleophiles.
Spectroscopic Comparison of Reaction Products
The following sections provide a detailed comparison of the expected spectroscopic data for the starting material, this compound, and its substitution products.
This compound (Starting Material)
A thorough understanding of the spectroscopic features of the starting material is crucial for monitoring reaction progress and identifying unreacted substrate.
| Spectroscopic Data for this compound | |
| ¹H NMR | The proton spectrum is expected to show two multiplets corresponding to the CH₂ and CH protons of the oxetane ring. |
| ¹³C NMR | Three distinct signals are expected: one for the carbon bearing the chlorine (CH-Cl) and two for the oxetane methylene carbons (CH₂-O). |
| IR Spectroscopy | Characteristic peaks include C-H stretching of the alkyl groups and a prominent C-Cl stretching vibration. The ether C-O-C stretch will also be present. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic M+2 isotope pattern in a roughly 3:1 ratio, indicative of the presence of a single chlorine atom.[3] |
Product of Reaction with Sodium Hydroxide: 3-Hydroxyoxetane
The reaction of this compound with sodium hydroxide is anticipated to yield 3-hydroxyoxetane via an Sₙ2 mechanism.
| Spectroscopic Data for 3-Hydroxyoxetane | |
| ¹H NMR | The spectrum will be similar to the starting material but with a downfield shift for the CH proton now attached to the hydroxyl group. A broad singlet for the OH proton will also be present, which can be exchanged with D₂O. |
| ¹³C NMR | The signal for the C3 carbon will shift significantly upfield upon substitution of chlorine with the less electronegative oxygen. |
| IR Spectroscopy | The most notable change will be the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-Cl stretch will be absent. |
| Mass Spectrometry | The M+2 isotope pattern will be absent. The molecular ion peak will correspond to the mass of 3-hydroxyoxetane. Fragmentation may involve the loss of water. |
Product of Reaction with Sodium Methoxide: 3-Methoxyoxetane
Nucleophilic substitution with sodium methoxide is expected to produce 3-methoxyoxetane.
| Spectroscopic Data for 3-Methoxyoxetane | |
| ¹H NMR | The spectrum will show the characteristic oxetane ring protons, along with a singlet at approximately 3.3-3.4 ppm corresponding to the methoxy (OCH₃) protons. |
| ¹³C NMR | A new signal for the methoxy carbon will appear around 50-60 ppm. The C3 carbon signal will be shifted compared to both the starting material and the hydroxy-product. |
| IR Spectroscopy | The spectrum will be dominated by C-H and C-O stretching vibrations. The C-Cl stretch will be absent, and there will be no broad O-H band. |
| Mass Spectrometry | The M+2 peak will be absent. The molecular ion will correspond to the mass of 3-methoxyoxetane. A common fragmentation pattern for ethers is the loss of an alkoxy group. |
Product of Reaction with Sodium Azide: 3-Azidooxetane
The reaction with sodium azide introduces an energetic and synthetically versatile azido group.
| Spectroscopic Data for 3-Azidooxetane | |
| ¹H NMR | The chemical shifts of the oxetane protons will be influenced by the azido group. A quintet for the C3 proton and a triplet for the C2/C4 protons are expected.[1][4] |
| ¹³C NMR | The C3 carbon signal will be in the range of 50-60 ppm, and the C2/C4 carbons will appear further downfield.[1][4] |
| IR Spectroscopy | A very strong and sharp characteristic absorption band for the azide (N₃) asymmetric stretch will be present around 2100 cm⁻¹.[1][4] |
| Mass Spectrometry | The M+2 peak will be absent. The molecular ion will be observed, and a common fragmentation is the loss of N₂ gas. |
Summary of Key Spectroscopic Differentiators
| Compound | Key ¹H NMR Signal(s) | Key ¹³C NMR Signal | Key IR Absorption (cm⁻¹) | Key MS Feature |
| This compound | Multiplets for oxetane protons | CH-Cl signal | C-Cl stretch | M+2 peak (3:1 ratio) |
| 3-Hydroxyoxetane | Broad OH singlet | Upfield shift of C3 | Broad O-H stretch (~3400) | Loss of M+2 peak |
| 3-Methoxyoxetane | Singlet ~3.3 ppm (OCH₃) | OCH₃ signal ~55 ppm | Absence of O-H and C-Cl | Loss of M+2 peak |
| 3-Azidooxetane | Oxetane proton shifts | C3 signal ~55-60 ppm | Strong, sharp N₃ stretch (~2100)[1][4] | Loss of M+2 peak, loss of N₂ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the reaction products.
General Procedure for Nucleophilic Substitution of this compound
-
Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add a slight excess (1.1-1.5 equivalents) of the nucleophile (NaOH, NaOCH₃, or NaN₃).
-
Heat the reaction mixture with stirring, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic analysis of 3-substituted oxetanes.
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, pay close attention to chemical shifts, integration values, and coupling patterns. For ¹³C NMR, note the number of signals and their chemical shifts.
Infrared Spectroscopy:
-
Acquire the IR spectrum of the neat liquid or a thin film on a salt plate.
-
Identify characteristic functional group frequencies, such as O-H, C-O, C-Cl, and N₃ stretches.
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., EI, ESI).
-
Analyze the molecular ion peak and the fragmentation pattern. Look for the presence or absence of the characteristic chlorine isotope pattern.
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a clear and definitive means of structural elucidation. By carefully examining the key features in NMR, IR, and Mass Spectrometry, researchers can confidently distinguish between the starting material and the desired 3-substituted oxetane products. This guide serves as a foundational resource for scientists and developers working with these valuable and increasingly important chemical building blocks. The ability to accurately characterize these compounds is a critical step in the journey from laboratory synthesis to the development of novel therapeutics and advanced materials.
References
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Born, M., Karaghiosoff, K., & Klapötke, T. M. (2021). A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol. The Journal of Organic Chemistry, 86(18), 12607–12614. [Link]
-
Born, M., Karaghiosoff, K., & Klapötke, T. M. (2021). A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol. PubMed. [Link]
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Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736–7739. [Link]
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Comparing the reactivity of 3-Chlorooxetane and epichlorohydrin
An In-Depth Comparative Guide to the Reactivity of 3-Chlorooxetane and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, cyclic ethers serve as indispensable building blocks. Among them, this compound and epichlorohydrin (2-(chloromethyl)oxirane) present as structurally related but mechanistically distinct electrophiles. Both feature a strained ether ring and a chlorine substituent, yet the difference between a four-membered oxetane and a three-membered epoxide ring dictates a profound divergence in their chemical behavior. This guide provides a comprehensive comparison of their structural properties, reaction mechanisms, and kinetic reactivity, supported by experimental frameworks, to inform rational synthetic design and application.
Structural and Energetic Foundations of Reactivity
The reactivity of these heterocycles is fundamentally governed by their inherent ring strain and electronic properties. While both are considered "strained," the degree of strain is significantly different, which serves as the primary driver for their reactivity in ring-opening reactions.
| Property | Epichlorohydrin (Oxirane) | This compound (Oxetane) | Rationale & Implications |
| Ring Strain | ~27.3 kcal/mol[1] | ~25.5 kcal/mol[1] | The higher ring strain in the three-membered epoxide ring provides a greater thermodynamic driving force for ring-opening reactions, making epichlorohydrin intrinsically more reactive.[2][3] |
| Ring Geometry | C-O-C Angle: ~60° | C-O-C Angle: ~90.2°[4] | The acute bond angles in the epoxide lead to poor orbital overlap and high angle strain, contributing to its kinetic lability. The oxetane ring is less strained and more puckered.[2][4] |
| Oxygen Basicity | Lower | Higher[5] | The oxygen lone pairs in oxetanes are more exposed and less constrained, making the oxetane oxygen a stronger Lewis base and hydrogen-bond acceptor.[1][5] This enhances its reactivity under acid-catalyzed conditions. |
| Electrophilic Sites | C2 & C3 of epoxide ring; C-Cl bond | C2 & C4 of oxetane ring; C-Cl bond | In epichlorohydrin, the primary site of nucleophilic attack is the epoxide ring. In this compound, attack occurs on the ring carbons adjacent to the ether oxygen. |
Mechanistic Pathways: A Tale of Two Rings
The core reactivity of both molecules involves nucleophilic ring-opening, which can be promoted under either basic (nucleophilic) or acidic conditions. However, the outcomes and required conditions differ substantially.
Base-Catalyzed / Nucleophilic Ring-Opening
Under basic or neutral conditions, the reaction proceeds via a direct SN2 attack by the nucleophile. The inherent reactivity (ring strain) of the electrophile is paramount.
-
Epichlorohydrin: This is the classic and highly efficient reaction pathway for epoxides. Due to its high ring strain, epichlorohydrin readily reacts with a wide range of strong and weak nucleophiles.[3][6] The attack occurs with high regioselectivity at the less sterically hindered terminal carbon (C3), leading to a predictable 1,2-substituted product with inversion of stereochemistry.[7]
-
This compound: Ring-opening of oxetanes under basic conditions is significantly more challenging and less common.[8] The lower ring strain means that forcing conditions (e.g., high temperatures) or the use of highly reactive nucleophiles are often necessary.[9] Intramolecular reactions, where the nucleophile is tethered to the molecule, can facilitate this process under milder, basic conditions.[9]
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the ether oxygen is protonated (or coordinated), transforming the hydroxyl group into a much better leaving group and activating the ring for nucleophilic attack.
-
Epichlorohydrin: Acid catalysis makes the epoxide even more susceptible to nucleophilic attack, allowing for reactions with weaker nucleophiles like water or alcohols under mild conditions.[6][10] The mechanism can have both SN1 and SN2 characteristics. Attack often occurs at the more substituted carbon if it can stabilize a partial positive charge, though mixtures of regioisomers are possible.[6][11]
-
This compound: Due to the higher basicity of the oxetane oxygen, protonation is highly effective.[5] This pathway is the most common and efficient method for oxetane ring-opening. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking one of the electrophilic carbons (C2 or C4), leading to a 1,3-substituted product.
Applications in Drug Discovery and Materials Science
The distinct reactivity profiles of these two compounds have led to their use in very different, though sometimes overlapping, fields.
| Application Area | Epichlorohydrin | This compound |
| Polymer Chemistry | A cornerstone for producing epoxy resins and elastomers.[12][13] It is also used to make polyamide-epichlorohydrin resins for paper reinforcement.[12] | Used to synthesize polyethers via cationic ring-opening polymerization.[5] The resulting polymers have different properties from epoxide-derived ones. |
| Medicinal Chemistry | A versatile precursor for synthesizing a wide range of active pharmaceutical ingredients (APIs), most notably β-blockers and other drugs containing a 3-amino-1,2-propanediol backbone.[7][14] | Primarily used to introduce the oxetane motif into drug candidates. The oxetane ring is valued as a metabolically stable, polar isostere for problematic groups like gem-dimethyl or carbonyls, often improving solubility and other physicochemical properties.[15][16][17] |
| General Synthesis | A bifunctional building block used to introduce the glycidyl group or to synthesize glycerol and its derivatives.[12][14] | A specialized reagent for creating 1,3-difunctionalized linear chains, which are common scaffolds in natural products and synthetic intermediates. |
Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR Spectroscopy
To empirically validate the reactivity differences, a comparative kinetic experiment can be designed to monitor the reaction of each compound with a common nucleophile under basic conditions.
Objective: To determine the relative reaction rates of epichlorohydrin and this compound with sodium phenoxide at a constant temperature.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of sodium phenoxide in a deuterated polar aprotic solvent (e.g., DMSO-d₆).
-
Prepare 0.2 M stock solutions of epichlorohydrin and this compound in the same solvent.
-
-
Reaction Setup:
-
In two separate NMR tubes, add 0.5 mL of the sodium phenoxide stock solution.
-
Place the NMR tubes in a pre-heated NMR spectrometer probe set to a constant temperature (e.g., 50 °C). Allow 5 minutes for thermal equilibration.
-
Initiate the reaction by injecting 0.5 mL of the epichlorohydrin stock solution into the first tube and 0.5 mL of the this compound stock solution into the second. Mix quickly.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the epichlorohydrin reaction, every 30 minutes for the this compound reaction) for several hours.
-
Select non-overlapping proton signals corresponding to a starting material (e.g., the CH₂Cl protons of epichlorohydrin) and a product (e.g., the aromatic protons of the phenyl glycidyl ether product).
-
-
Data Analysis:
-
Integrate the selected signals for the starting material and product in each spectrum.
-
Calculate the concentration of the starting material at each time point relative to an internal standard or by assuming the sum of starting material and product integrals is constant.
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial rate of reaction from the slope of the curve at t=0.
-
Expected Outcome: The plot will show a much faster decay in the concentration of epichlorohydrin compared to this compound, quantitatively demonstrating its superior reactivity under these SN2 conditions.
Conclusion
While this compound and epichlorohydrin are both chlorinated cyclic ethers, their reactivity is worlds apart.
-
Epichlorohydrin is a highly reactive, versatile, and industrially significant chemical.[12][13] Its reactivity is dominated by the immense strain of its three-membered epoxide ring, making it susceptible to ring-opening by a vast array of nucleophiles under both basic and acidic conditions.[2][3][7]
-
This compound is a more stable and less reactive molecule.[8] Its primary value lies not in its general reactivity but in its role as a stable scaffold. Ring-opening typically requires acid catalysis to activate the more basic oxetane oxygen.[5] In drug discovery, it is a prized building block for introducing the metabolically robust and polarity-enhancing oxetane motif.[15][16]
For the synthetic chemist, the choice is clear and dictated by the goal: for rapid, high-yield functionalization and the construction of 1,2-diol derivatives, epichlorohydrin is the superior choice. For the strategic incorporation of a modern, property-enhancing pharmacophore, this compound provides a gateway to novel chemical space.
References
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ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF. [Link] 26.publication/255655099_Combining_oxiranes_and_oxetanes_to_enhance_kinetics_and_improve_physical_properties]([Link])
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The Oxetane Advantage: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chlorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the small, saturated heterocycles, the oxetane ring has emerged as a particularly valuable motif.[1][2] This four-membered ether, while strained, offers a unique combination of properties: it is a compact, polar, and three-dimensional structure that can significantly influence a molecule's solubility, metabolic stability, lipophilicity, and basicity of nearby functional groups.[2][3][4][5] The oxetane moiety is often employed as a bioisostere for gem-dimethyl and carbonyl groups, providing a strategic tool to overcome common challenges in drug design such as poor pharmacokinetics and metabolic liabilities.[2][3][4][6]
3-Chlorooxetane stands as a key, versatile starting material for the synthesis of a diverse array of 3-substituted oxetanes, which are subsequently incorporated into larger, biologically active molecules. This guide provides a comparative analysis of the biological activities of compounds derived from this important precursor, with a focus on their applications in antiviral and anticancer research. We will delve into the experimental data supporting their efficacy, compare their performance against alternatives, and provide detailed protocols for their evaluation.
Antiviral Activity: Targeting Viral Polymerases with Oxetane Nucleosides
The incorporation of an oxetane ring into nucleoside analogues has proven to be a fruitful strategy in the development of potent antiviral agents. These modified nucleosides can act as inhibitors of viral polymerases, crucial enzymes for viral replication.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
The HCV NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents.[7] Oxetane-containing nucleosides have been designed to mimic the natural substrates of this enzyme, leading to chain termination upon incorporation into the nascent viral RNA.
While some initial studies with 3',4'-oxetane cytidine and adenosine nucleosides did not show significant anti-HCV activity in whole-cell replicon assays, their triphosphate derivatives demonstrated inhibitory activity against the isolated HCV NS5B polymerase in vitro.[7] This suggests that the lack of cellular activity may be due to inefficient phosphorylation of the nucleoside prodrugs within the cell.[7]
Further modifications, such as the introduction of spirocyclic oxetane moieties, have led to compounds with broad-spectrum antiviral activity. For instance, 2'-spiro-oxetane uridine derivatives have shown activity against HCV, Dengue virus (DENV), Chikungunya virus (CHIKV), and Sindbis virus (SINV).[8]
Comparative Data: Oxetane vs. Thietane Nucleoside Analogues
A comparative study of 2'-spiro-oxetane and its sulfur analogue, 2'-spirothietane, in uridine derivatives revealed interesting differences in their antiviral spectrum and potency. The thietane analogues not only retained activity against flaviviruses like HCV and DENV but also showed enhanced activity against alphaviruses like CHIKV.[9]
| Compound Type | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in Huh-7 cells, µM) | Reference |
| 2'-Spiro-oxetane Uridine | HCV | ~5-10 | >100 | [9] |
| 2'-Spiro-thietane Uridine | HCV | ~1-5 | >100 | [9] |
| 2'-Spiro-thietane Uridine | CHIKV | ~0.5-2 | >100 | [9] |
| 2'-Spiro-thietane Uridine | DENV | ~2-8 | >100 | [9] |
Note: The EC50 values are approximate ranges derived from the qualitative descriptions in the source material.
The data suggests that the substitution of the oxetane oxygen with sulfur can extend and, in some cases, enhance the antiviral activity of these nucleoside analogues.
Experimental Workflow: HCV NS5B Polymerase Inhibition Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of compounds against HCV NS5B polymerase.
Caption: Workflow for HCV NS5B Polymerase Inhibition Assay.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a 50 µl reaction mixture containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP, ATP, and UTP, 40U of RNasin, 2 µg/ml of a suitable RNA template, and 300 ng of purified recombinant NS5B protein.[10]
-
Compound Addition: Add the test compounds at a range of concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period, typically 1-2 hours, to allow for RNA synthesis.
-
Detection: Quantify the amount of newly synthesized RNA. This can be achieved through various methods, such as measuring the incorporation of a radiolabeled nucleotide (e.g., [³³P]-UTP) or using a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Anticancer Activity: Targeting Epigenetic and Kinase Pathways
Derivatives of this compound have also found significant application in the development of novel anticancer agents, particularly as inhibitors of epigenetic modulators and protein kinases.
EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic component of the Polycomb Repressive Complex 2 (PRC2).[8][11] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[11] Dysregulation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.[8][11]
The incorporation of an oxetane moiety has been a key strategy in the design of potent and selective EZH2 inhibitors. For example, replacing a dimethylisoxazole group with an oxetane-containing substituent in a series of lactam-based EZH2 inhibitors led to compound 22 (PF-06821497) , which demonstrated a superior profile of EZH2 inhibitory potency, favorable in vitro ADME properties, and robust in vivo antitumor efficacy in preclinical models.[1]
Signaling Pathway of EZH2 in Cancer
Caption: Simplified EZH2 signaling pathway and point of inhibition.
Experimental Protocol: EZH2 Inhibition Assay (Chemiluminescent)
This protocol is based on a homogenous assay format that detects the methylation of a histone H3 peptide substrate by the EZH2 complex.
-
Reagent Preparation: Prepare assay buffer, EZH2 enzyme complex (EZH2/EED/SUZ12/RbAp48/AEBP2), S-adenosylmethionine (SAM), and the histone H3 peptide substrate.
-
Enzyme Reaction: In a 96-well plate, incubate the EZH2 enzyme complex with various concentrations of the test compound for a short pre-incubation period.
-
Initiate Reaction: Add SAM and the histone H3 substrate to initiate the methyltransferase reaction. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Detection:
-
Add a primary antibody that specifically recognizes the methylated H3K27 mark.
-
Add a horseradish peroxidase (HRP)-labeled secondary antibody.
-
Add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the amount of methylated substrate, and thus to the EZH2 activity.
-
Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[8]
Kinase Inhibitors
The oxetane motif has also been successfully incorporated into various kinase inhibitors to improve their drug-like properties. The electron-withdrawing nature of the oxetane ring can reduce the pKa of adjacent amines, which can be beneficial for reducing off-target effects, such as hERG inhibition.[4]
In the development of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom in compound GDC-0349 reduced the pKa of the amine, leading to a significant reduction in hERG inhibition (IC50 > 100 µM) compared to an alkyl-substituted analogue (hERG IC50 = 8.5 µM).[2][4] This modification also maintained high selectivity and improved plasma clearance.[2]
Comparative Data: Physicochemical and Pharmacokinetic Properties
| Compound Feature | Potency (IC50) | Solubility | Metabolic Stability | Key Advantage |
| gem-Dimethyl Group | Baseline | Lower | Can be a site of metabolism | Blocks metabolism at methylene sites |
| Oxetane Moiety | Often maintained or improved | Generally Increased[5] | Generally Increased[3][6] | Improves multiple properties simultaneously |
| Carbonyl Group | Baseline | Variable | Can be metabolically labile | H-bond acceptor |
| Oxetane Moiety | Often maintained | Generally Increased | More stable than carbonyls | Mimics polarity of carbonyl with improved stability[3] |
This qualitative comparison highlights the general trends observed when an oxetane group is used as a bioisosteric replacement. The specific impact on biological activity is highly dependent on the molecular context and the target protein.
Conclusion
Compounds derived from this compound represent a rich and diverse class of biologically active molecules with significant potential in drug discovery. The strategic incorporation of the oxetane motif has repeatedly demonstrated its ability to enhance the pharmacological and pharmacokinetic profiles of lead compounds. In the antiviral arena, oxetane-containing nucleosides are potent inhibitors of viral polymerases, while in oncology, they have been instrumental in the development of selective inhibitors of EZH2 and various kinases.
The comparative data, though often context-dependent, strongly supports the "oxetane advantage" in improving key drug-like properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological potency. The detailed experimental protocols provided in this guide offer a starting point for researchers to evaluate the activity of their own novel oxetane derivatives. As synthetic methodologies for accessing functionalized oxetanes continue to advance, we can anticipate an even wider application of this versatile scaffold in the development of next-generation therapeutics.
References
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- Velazquez, S., et al. (1992). 3'-Spiro nucleosides, a new class of specific human immunodeficiency virus type 1 inhibitors: synthesis and antiviral activity of [2'-5'-bis-O-(tert-butyldimethylsilyl)-beta-D-xylo- and -ribofuranose]-3'-spiro-5"-[4"-amino-1",2"-oxathiole 2",2"-dioxide] (TSAO) pyrimidine nucleosides. Journal of Medicinal Chemistry, 35(15), 2721–2727.
- Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors.
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- Google Patents. (Year not specified). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
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Introduction: The Rising Importance of the Oxetane Motif in Medicinal Chemistry
An Objective Comparison Guide to the X-ray Crystallographic Analysis of 3-Chlorooxetane Derivatives
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, make it an attractive isosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities. Specifically, 3-substituted oxetanes, such as this compound derivatives, serve as crucial building blocks for synthesizing complex bioactive molecules. Understanding the precise three-dimensional arrangement of these derivatives is paramount, as stereochemistry and conformation directly dictate biological activity.
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of molecules. This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, offering a comparative perspective on alternative analytical techniques and presenting a detailed, field-proven protocol for researchers.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each stage presents unique challenges, particularly for small, often volatile, and conformationally flexible molecules like oxetanes.
Caption: The end-to-end workflow for X-ray crystallographic analysis.
Expert Insight: The Purity Imperative
The single most critical factor for successful crystallization is the purity of the starting material. Impurities, even at levels below 1-2%, can act as "crystal poisons," inhibiting nucleation and disrupting lattice formation. For this compound derivatives, which are often synthesized via multi-step reactions, rigorous purification by flash chromatography or preparative HPLC is not just recommended; it is essential. Verification of purity should always be performed using orthogonal methods, such as ¹H NMR and LC-MS, before committing material to crystallization screens.
Comparative Analysis: Choosing the Right Analytical Tool
While X-ray crystallography provides unparalleled detail on the solid-state structure, it is not the only technique available for characterizing this compound derivatives. The choice of method depends on the specific question being asked.
Caption: Decision tree for selecting an appropriate analytical method.
Data Summary: A Head-to-Head Comparison
The following table summarizes the strengths and weaknesses of each major analytical technique for the characterization of this compound derivatives.
| Technique | Principle | Information Gained | Pros | Cons |
| Single Crystal XRD | Diffraction of X-rays by a crystal lattice | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, definitive structural data | Requires high-quality single crystals; structure may not reflect solution state |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity, solution-state conformation (via NOE), purity | Non-destructive; provides data on dynamics in solution | Structure is an interpretation, not a direct image; less precise than XRD |
| Powder XRD (PXRD) | Diffraction of X-rays by a polycrystalline powder | Crystalline phase identification, polymorphism, bulk purity | Fast; requires only a small amount of powder material | Does not provide atomic-level structural detail; peak overlap can be an issue |
| Computational Modeling | Quantum mechanical or molecular mechanics calculations | Theoretical low-energy conformations, electronic properties | No experimental material needed; can predict properties | Model is a theoretical approximation; must be validated by experimental data |
Experimental Protocol: Crystallization and Analysis of a this compound Derivative
This protocol outlines a robust, self-validating workflow for obtaining a publication-quality crystal structure of a representative this compound derivative.
Part 1: Crystallization Screening
Objective: To identify initial crystallization conditions ("hits") from a broad range of solvents and precipitants.
Materials:
-
Highly pure (>99%) this compound derivative (20-50 mg).
-
A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, hexane, pentane).
-
Crystallization plates (e.g., 96-well microplates) or small glass vials (0.5-1.0 mL).
Methodology: Slow Evaporation & Vapor Diffusion
-
Preparation: In a clean, dust-free environment, prepare a series of saturated or near-saturated solutions of the compound in various solvents.
-
Expert Insight: 3-chlorooxetanes are often highly soluble in chlorinated solvents and moderately soluble in ethers and esters. Start with solvents like ethyl acetate or dichloromethane.
-
-
Slow Evaporation Setup:
-
Dispense 100-200 µL of each solution into separate, loosely capped vials.
-
Place the vials in a vibration-free location at a constant temperature (e.g., 4 °C or 20 °C).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion Setup (Hanging Drop):
-
Pipette 500 µL of a precipitant solution (e.g., a poor solvent like hexane) into the reservoir of a vapor diffusion plate well.
-
On a siliconized cover slip, mix 1-2 µL of the compound solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well. The less volatile precipitant in the reservoir will slowly draw the more volatile solvent from the drop, gradually increasing the compound's concentration to the point of nucleation.
-
-
Monitoring & Validation:
-
Inspect all setups daily under a stereomicroscope.
-
True crystals will exhibit sharp edges, flat faces, and will extinguish light when viewed between crossed polarizers. Amorphous precipitate will appear as irregular granules.
-
Part 2: X-ray Data Collection and Structure Refinement
Objective: To collect high-quality diffraction data from a single crystal and determine its molecular structure.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).
-
Micromanipulators and nylon loops for crystal mounting.
-
Cryoprotectant (e.g., Paratone-N oil).
Methodology:
-
Crystal Selection & Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Coat the crystal in a cryoprotectant oil to prevent ice formation.
-
Using a nylon loop, carefully scoop up the crystal and immediately place it in the cold nitrogen stream (typically 100 K) of the diffractometer.
-
Trustworthiness Check: A well-frozen crystal will appear transparent. Cloudiness indicates ice formation, and the crystal should be discarded.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.
-
Based on the crystal system and quality, devise a data collection strategy to ensure high completeness and redundancy. A typical run may last from a few hours to overnight.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
-
Solve the structure using software like SHELXT or Olex2, which typically use "direct methods" to determine the initial phases and generate an electron density map.
-
Identify the atoms in the map and build an initial molecular model.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by metrics like the R1 factor (ideally < 5% for high-quality data).
-
-
Validation and Deposition:
-
The final structure should be validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.
-
The final structural information is prepared in the Crystallographic Information File (CIF) format and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verifiability.
-
Table: Representative Crystallographic Data
| Parameter | Example Value | Description |
| Empirical Formula | C₁₀H₁₂ClNO | The chemical formula of the molecule in the unit cell. |
| Formula Weight | 197.66 | The molecular weight of the compound. |
| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| a, b, c (Å) | 10.15, 8.54, 12.33 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the unit cell for non-orthogonal systems. |
| Volume (ų) | 1056.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and the data (lower is better). |
| wR2 (all data) | 0.115 | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit | 1.05 | Should be close to 1.0 for a good refinement. |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool for medicinal chemists, providing definitive proof of structure and stereochemistry that is critical for establishing structure-activity relationships (SAR). While the process requires careful execution and specialized equipment, a systematic approach to purification, crystallization, and data analysis, as outlined in this guide, will consistently yield high-quality results. By understanding both the capabilities of X-ray crystallography and the strengths of complementary techniques like NMR and computational modeling, researchers can build a comprehensive and robust understanding of these valuable chemical entities, accelerating the drug discovery process.
References
This section is for illustrative purposes. Real-world applications would require specific citations to peer-reviewed literature relevant to the exact compounds being studied.
The Challenge of Computationally Validating 3-Chlorooxetane Reaction Mechanisms: A Guide to Principles and Practice
To our fellow researchers, scientists, and drug development professionals, this guide addresses the computational validation of reaction mechanisms for 3-chlorooxetane. While this specific substrate is of growing interest in medicinal chemistry, a comprehensive review of publicly available research reveals a notable gap: detailed computational studies directly comparing nucleophilic substitution pathways (SN1 vs. SN2) for this compound are not readily found.
This reality precludes a direct, data-driven comparison as initially intended. However, this absence itself is instructive. It highlights a frontier in computational chemistry and presents an opportunity to establish a robust framework for such an investigation. Therefore, this guide will pivot to elucidate the principles and methodologies required to perform such a computational validation, drawing upon established data from analogous systems. We will construct a blueprint for the validation process, demonstrating how expertise, trustworthiness, and authoritative grounding are applied to predict and confirm reaction outcomes.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways for this compound
The reaction of this compound with a nucleophile is fundamentally a question of competing substitution mechanisms. The structure of the substrate—a secondary alkyl halide constrained within a four-membered ring—places it at a fascinating mechanistic crossroads.
-
The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[1] The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.[1] Key factors favoring the SN2 mechanism include a sterically unhindered electrophile, a strong nucleophile, and a polar aprotic solvent.[1]
-
The SN1 Pathway: This is a two-step mechanism involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the planar carbocation. The rate is unimolecular, depending only on the substrate concentration.[1] This pathway is favored by factors that stabilize the carbocation intermediate, weak nucleophiles, and polar protic solvents.[1]
For this compound, the secondary nature of the carbon bearing the chlorine atom does not definitively favor one pathway over the other, making computational analysis essential for prediction.
A Blueprint for Computational Investigation
To definitively compare the SN1 and SN2 pathways for a reaction such as this compound with a nucleophile (e.g., azide, N₃⁻), a systematic computational approach using Density Functional Theory (DFT) is required. DFT has proven to be a powerful tool for elucidating reaction mechanisms and predicting reactivity.[2][3]
Defining the Computational Model
The first pillar of a trustworthy computational study is a well-defined and justified model.
-
Method Selection: A common and robust choice would be a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, which often perform well for kinetic and thermodynamic predictions of organic reactions.[4]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ would be appropriate. The inclusion of diffuse functions (+) is crucial for accurately describing anionic species like the nucleophile and leaving group.
-
Solvent Model: Reactions are typically run in solution. A Polarizable Continuum Model (PCM) can be used to account for the bulk electrostatic effects of a solvent (e.g., acetonitrile for SN2, water/ethanol for SN1).[5] For borderline cases, including a few explicit solvent molecules in the calculation can provide a more accurate picture of specific interactions like hydrogen bonding.
Locating and Characterizing Stationary Points
The core of the computational analysis involves mapping the potential energy surface for each proposed mechanism.
dot digraph "Computational_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} END_DOT Caption: Computational workflow for comparing SN1 and SN2 mechanisms.
This involves:
-
Geometry Optimization: Finding the lowest energy structures for reactants, products, and any intermediates.
-
Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants to products (for SN2) or reactants to intermediates (for SN1).
-
Frequency Calculations: This is a self-validating step. A true minimum (reactant, product, intermediate) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Data Analysis and Comparison
The primary determinant for the favored pathway is the Gibbs free energy of activation (ΔG‡). The pathway with the lower activation barrier will be kinetically favored and thus the major pathway.
| Parameter | SN2 Pathway (Illustrative) | SN1 Pathway (Illustrative) | Significance |
| Rate-Determining Step | Nucleophilic Attack | Leaving Group Dissociation | Defines the transition state of interest. |
| Activation Energy (ΔG‡) | ~20-25 kcal/mol | ~28-35 kcal/mol | Lower value indicates the faster, favored pathway. |
| Reaction Energy (ΔGᵣₓₙ) | Exergonic | Exergonic | Indicates thermodynamic favorability of products. |
| TS Geometry | Trigonal bipyramidal carbon | Planar carbocation formation | Confirms the nature of the transition state. |
Note: The energy values are illustrative, based on typical values for secondary alkyl halides, and are not actual calculated data for this compound.
Experimental Validation: Bridging Theory and Reality
A computational model is only as good as its ability to predict real-world outcomes. Experimental validation is the cornerstone of trustworthy science.
Kinetic Studies
The most direct way to validate the computational prediction is to measure the reaction kinetics experimentally.[6] The reaction order, determined by varying reactant concentrations, can distinguish between the two mechanisms.
-
If the reaction is SN2: The rate will be proportional to [this compound][Nucleophile]. Doubling the concentration of the nucleophile should double the reaction rate.
-
If the reaction is SN1: The rate will be proportional to [this compound]. Changing the nucleophile concentration will have no effect on the rate.
Protocol: Kinetic Analysis of the Reaction of this compound with Sodium Azide
-
Objective: To determine the rate law for the reaction to distinguish between SN1 and SN2 mechanisms.
-
Materials: this compound, sodium azide, a suitable polar aprotic solvent (e.g., DMSO or DMF), internal standard (e.g., dodecane), gas chromatograph-mass spectrometer (GC-MS).
-
Procedure: a. Prepare a stock solution of this compound and an internal standard in the chosen solvent. b. Set up a series of reactions in temperature-controlled vials. c. Experiment A (Substrate Dependence): Keep the concentration of sodium azide constant and high (e.g., 1.0 M) while varying the initial concentration of this compound (e.g., 0.05 M, 0.1 M, 0.2 M). d. Experiment B (Nucleophile Dependence): Keep the concentration of this compound constant (e.g., 0.1 M) and vary the concentration of sodium azide (e.g., 0.5 M, 1.0 M, 1.5 M). e. At timed intervals, withdraw an aliquot from each reaction, quench it (e.g., with water), extract the organic components, and analyze by GC-MS to determine the concentration of remaining this compound relative to the internal standard.
-
Data Analysis: a. Plot ln[this compound] vs. time for each run. A linear plot indicates a first-order dependence on the substrate. b. Determine the pseudo-first-order rate constant (k') from the slope of each line. c. Plot log(k') vs. log[Nucleophile] from Experiment B. The slope of this line will give the order of the reaction with respect to the nucleophile. A slope of ~1 suggests an SN2 mechanism, while a slope of ~0 suggests an SN1 mechanism.
-
Causality: This experimental design systematically isolates the effect of each reactant's concentration on the overall rate, directly testing the predictions of the SN1 and SN2 rate laws.
dot digraph "Experimental_Validation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} END_DOT Caption: Workflow for the experimental kinetic validation of a predicted mechanism.
Comparison with Alternatives: The Value of the Oxetane Moiety
The utility of this compound as a synthetic building block lies in the properties of the resulting 3-substituted oxetane. Oxetanes are often used in drug discovery as metabolically stable, polar replacements for less desirable functional groups like gem-dimethyl or carbonyl groups. Their small, rigid structure can improve aqueous solubility and metabolic stability without significantly increasing molecular weight.
| Feature | 3-Azidooxetane (Product) | Acyclic Analogue (e.g., 2-Azido-1-chloropropane) |
| Physicochemical Profile | Increased polarity, lower lipophilicity. | More lipophilic, flexible. |
| Metabolic Stability | Generally higher due to ring strain and polarity. | More susceptible to metabolism (e.g., CYP450 oxidation). |
| Conformational Rigidity | Constrained, pre-organized conformation. | High conformational flexibility. |
| Synthetic Access | Requires synthesis of the oxetane ring.[2] | Readily available from commodity chemicals. |
The choice to use this compound is therefore a strategic one, balancing synthetic accessibility with the desirable physicochemical properties imparted by the oxetane ring in the final molecule.
Conclusion
While a definitive, published computational study on the reaction mechanisms of this compound remains an open area of research, the principles for conducting such an investigation are well-established. A rigorous approach combining DFT calculations with meticulous experimental kinetic analysis provides a self-validating system to elucidate the operative pathway. By following the blueprint laid out in this guide, researchers can confidently investigate this and other mechanistically ambiguous systems, generating trustworthy data that bridges the gap between theoretical prediction and practical application in the critical field of drug development.
References
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Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Available at: [Link].
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Domingo, L. R., et al. (2016). Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. Molecules. Available at: [Link].
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Dalton Transactions. Computational study on novel RhCpX (X = CF3, SiF3, CCl3, SO3H) as promising catalysts in the [3 + 2] azide–alkyne cycloaddition reaction: insights into mechanistic pathways and reactivity. Available at: [Link].
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MDPI. Orbital Energy-Based Reaction Analysis of SN2 Reactions. Available at: [Link].
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ResearchGate. E2 and S(N)2 reactions of X- + CH3CH2X (X = F, Cl); an ab initio and DFT benchmark study. Available at: [Link].
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University of California, Santa Cruz. Experiment 8 — Kinetics of SN1 Solvolysis. Available at: [Link].
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Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link].
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Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link].
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Schlegel, H. B., et al. (1996). Gas-Phase Identity SN2 Reactions of Halide Anions and Methyl Halides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link].
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NIH. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link].
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Nucleophilic Substitution Reactions. PowerPoint Presentation. Available at: [Link].
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Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. Swarthmore College. Available at: [Link].
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PeerJ. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. Available at: [Link].
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MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Available at: [Link].
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NIH. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link].
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RSC Publishing. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Available at: [Link].
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ResearchGate. A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. Available at: [Link].
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NIH. Experimental Study of the Reactions of Br Atoms with Thiirane and Nitrosyl Chloride. Available at: [Link].
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ResearchGate. A Computational Study To Elucidate the Extraordinary Reactivity of Three-Membered Heterocycles in Nucleophilic Substitution Reactions. Available at: [Link].
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YouTube. Sn2 Reaction: Nucleophilic Substitution of Chloroethane. Available at: [Link].
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ResearchGate. Theoretical study of the kinetics of reactions of the monohalogenated methanes with atomic chlorine. Available at: [Link].
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RSC Publishing. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Available at: [Link].
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A Senior Application Scientist's Guide to Catalysis in 3-Chlorooxetane Chemistry
Welcome to a comprehensive examination of catalytic strategies for reactions involving 3-chlorooxetane. As a highly strained, functionalized four-membered ring, this compound presents both unique opportunities and significant challenges for the synthetic chemist. Its utility as a building block in medicinal chemistry and materials science is predicated on the selective and efficient manipulation of its structure, primarily through ring-opening or polymerization pathways. The presence of the electron-withdrawing chloro-substituent at the C3 position profoundly influences the ring's reactivity, demanding a nuanced approach to catalyst selection.
This guide moves beyond a simple catalog of catalysts. It is designed to provide you, a fellow researcher, with the causal reasoning behind experimental choices, enabling you to select and optimize catalytic systems for your specific application. We will delve into the mechanisms of the most pertinent catalyst classes—Lewis acids, transition metals, and organocatalysts—supported by available experimental data and field-proven insights.
The Logic of Catalyst Selection for this compound
The choice of a catalyst for a this compound reaction is dictated by the desired outcome. The two primary transformations are Ring-Opening Polymerization (ROP) to yield polyethers, and nucleophilic ring-opening to produce functionalized 1,3-propanediol derivatives. The catalyst's role is to activate the oxetane ring, making the α-carbons (C2 and C4) susceptible to nucleophilic attack. The diagram below outlines the decision-making workflow for catalyst selection based on the desired synthetic target.
Caption: Catalyst selection workflow for this compound reactions.
Section 1: Lewis Acid-Catalyzed Reactions: The Workhorse for Chloro-Oxetanes
Lewis acids are the most extensively studied and arguably the most effective catalysts for activating oxetane rings, including halogenated derivatives.[1][2] Their efficacy stems from their ability to coordinate with the lone pair of electrons on the oxetane oxygen atom. This coordination polarizes the C-O bonds, creating a partial positive charge on the adjacent carbons and significantly increasing their electrophilicity. This activation lowers the energy barrier for both polymerization and nucleophilic attack.[3][4]
Application 1: Cationic Ring-Opening Polymerization (ROP)
The synthesis of polyethers from chloro-substituted oxetanes is a classic application of strong Lewis acid catalysis. The mechanism proceeds via an "activated monomer" pathway, where the Lewis acid-oxetane adduct is the active species that is attacked by the hydroxyl end of the growing polymer chain.
Caption: Mechanism of Lewis acid-catalyzed cationic ROP of this compound.
Pioneering work on the polymerization of the structurally related 3,3-bis(chloromethyl)oxetane (BCMO) provides a robust framework for understanding this compound.[5][6] Catalysts such as boron trifluoride (BF₃) and triisobutylaluminium (i-Bu₃Al) have proven effective.[7] The kinetics are typically first-order with respect to both the monomer and the catalyst concentration.[5][6] It is critical to note that trace amounts of a co-catalyst, often water, are necessary to initiate the polymerization by generating a protonic acid in situ.[5]
Table 1: Performance of Lewis Acid Catalysts in the ROP of Chloro-substituted Oxetanes
| Monomer | Catalyst System | Solvent | Temperature (°C) | Observations | Reference |
|---|---|---|---|---|---|
| 3,3-bis(chloromethyl)oxetane | BF₃ / H₂O | Methylene Chloride | -60 to +20 | Rate is max at H₂O/BF₃ ratio ~0.5. Molecular weight is independent of catalyst concentration but inversely proportional to water concentration. | [5][6] |
| 3,3-bis(chloromethyl)oxetane | i-Bu₃Al | Bulk | up to 220 | Autocatalytic behavior observed; high molecular weight polymer forms. Insoluble product can form at lower temperatures (60-80°C). | [7] |
| this compound | Not specified | Not specified | Not specified | Homopolymerization has been successfully carried out. |[8] |
This table synthesizes data from related monomers due to the scarcity of direct comparative studies on this compound itself.
Application 2: Nucleophilic Ring-Opening for Functionalization
Beyond polymerization, Lewis acids catalyze the ring-opening of oxetanes with a wide range of nucleophiles, providing access to valuable functionalized intermediates.[1][9] For this compound, reaction with an alcohol (ROH) would yield a 1-alkoxy-3-chloro-2-propanol derivative, a versatile scaffold.
The key challenge in this reaction is regioselectivity. Nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by a combination of steric hindrance, the nature of the Lewis acid, and the nucleophile. For 3-substituted oxetanes, the attack generally occurs at the less substituted carbon (C2 or C4), following an Sₙ2-type mechanism.[1] Stronger, "harder" Lewis acids may favor pathways with more carbocationic character, potentially altering selectivity.
| Catalyst Type | Nucleophile | Expected Major Product | Rationale / Causality |
| Sc(OTf)₃, Yb(OTf)₃ | Alcohols, Thiols | Nu-CH₂CH(Cl)CH₂-OH | These catalysts effectively activate the oxetane. Attack at the sterically less hindered methylene carbons is electronically favored and proceeds via a classic Sₙ2 mechanism. |
| Al(C₆F₅)₃ | Hydrosilanes | Isomerized products (e.g., homoallylic alcohols) | This "superacidic" Lewis acid can promote deeper rearrangement pathways beyond simple nucleophilic addition, particularly with substituted oxetanes.[9] |
| BF₃·OEt₂ | Amines | HNR-CH₂CH(Cl)CH₂-OH | A common and effective Lewis acid for activating ethers towards amine nucleophiles. The reaction must be controlled to prevent polymerization.[10][11] |
Section 2: Transition Metal Catalysis: An Emerging Frontier
While less documented for this compound specifically, transition metal catalysis offers powerful, alternative mechanistic pathways for nucleophilic substitution that deviate from classical Sₙ1 and Sₙ2 processes.[12][13] These methods could potentially overcome some limitations of Lewis acid catalysis, such as the need for strictly anhydrous conditions or the propensity for polymerization.
A plausible mechanism involves the generation of a radical intermediate through single-electron transfer from a low-valent metal complex. This radical can then combine with a chiral metal catalyst, allowing for the formation of a single enantiomer of the product from a racemic starting material—an enantioconvergent substitution.[13][14] Such a pathway would be highly valuable for generating chiral building blocks from this compound. Catalysts based on nickel, copper, and palladium are prime candidates for exploration in this area.[12]
Section 3: Organocatalysis: The Asymmetric Potential
Organocatalysis represents a paradigm shift from metal-based systems, utilizing small, chiral organic molecules to induce reactivity and selectivity.[15] For this compound, organocatalysts could operate through several activation modes:
-
Brønsted Acid Catalysis: Chiral phosphoric acids or similar catalysts can protonate the oxetane oxygen, activating it in a manner analogous to Lewis acids but within a chiral environment.[16]
-
Lewis Base Catalysis: Nucleophilic catalysts like chiral amines or phosphines could, in principle, attack the oxetane to form a reactive zwitterionic intermediate.[15]
-
Hydrogen-Bonding Catalysis: Catalysts like squaramides or ureas can activate the oxetane and/or orient the nucleophile through a network of hydrogen bonds, facilitating a highly organized, stereoselective ring-opening.
The primary advantage of organocatalysis is the potential for high enantioselectivity in ring-opening reactions, generating valuable chiral 1,3-difunctionalized synthons.[16] While specific applications to this compound are not yet widely reported, the successful asymmetric ring-opening of other 3-substituted oxetanes provides a strong proof-of-concept for future development.[16]
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. As with any reaction, optimization of stoichiometry, temperature, and reaction time is recommended for any new substrate-catalyst combination.
Protocol 1: Cationic ROP of a Chloro-Substituted Oxetane (Adapted from[5][6])
Objective: To synthesize poly[3,3-bis(chloromethyl)oxetane] via BF₃-catalyzed ROP. This protocol is directly adaptable for this compound.
Apparatus:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer.
-
Syringes for liquid transfer.
Reagents:
-
3,3-bis(chloromethyl)oxetane (BCMO), freshly distilled.
-
Methylene chloride (CH₂Cl₂), anhydrous, distilled from CaH₂.
-
Boron trifluoride etherate (BF₃·OEt₂) or gaseous BF₃.
-
Methanol (for quenching).
Procedure:
-
Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.
-
Charging the Reactor: To the flask, add the distilled BCMO (e.g., 10.0 g) and anhydrous methylene chloride (e.g., 100 mL) via syringe.
-
Equilibration: Cool the stirred solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Initiation: The initiation is highly sensitive to cocatalyst (water) concentration. For reproducible results, rigorously dried reagents are used, and a known amount of water is sometimes added. The catalyst, BF₃·OEt₂ (e.g., 0.1 mol% relative to monomer), is then added dropwise via syringe. Causality Note: The rate and final molecular weight are highly dependent on the [H₂O]/[BF₃] ratio. A ratio near 0.5 often gives a maximal rate, but excess water can act as a chain transfer agent, lowering molecular weight, or even inhibit the reaction.
-
Polymerization: Monitor the reaction progress. For BCMO, the polymer is insoluble in the reaction medium and will precipitate as a white solid. Reaction times can vary from a few hours to overnight depending on temperature and catalyst loading.
-
Quenching: Once the desired conversion is reached (or the reaction ceases), quench the polymerization by adding a small amount of methanol (e.g., 5 mL) to destroy the active catalytic species.
-
Workup and Purification: Pour the mixture into a large volume of methanol to precipitate the polymer fully. Filter the solid polymer, wash thoroughly with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Protocol 2: Lewis Acid-Catalyzed Nucleophilic Ring-Opening with an Alcohol
Objective: To synthesize a 1-alkoxy-3-chloro-2-propanol derivative from this compound.
Apparatus:
-
A flame-dried Schlenk flask with a magnetic stirrer and nitrogen inlet.
-
Syringes for liquid transfer.
Reagents:
-
This compound.
-
Anhydrous alcohol (e.g., Benzyl Alcohol, 3-5 equivalents).
-
Anhydrous solvent (e.g., Dichloromethane or Toluene).
-
Lewis Acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 1-5 mol%).
Procedure:
-
Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.
-
Charging the Reactor: To the flask, add the Lewis acid catalyst (e.g., 2 mol% Sc(OTf)₃). Add the anhydrous solvent (to make a ~0.5 M solution of the oxetane) and the alcohol (3 eq.).
-
Substrate Addition: Add the this compound (1 eq.) dropwise to the stirred solution at room temperature. Causality Note: Using a stoichiometric excess of the nucleophile (alcohol) is crucial. This ensures it outcompetes the hydroxyl end of the ring-opened product for reaction with activated monomer, thus suppressing polymerization.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS until the starting oxetane is consumed.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-alkoxy-3-chloro-2-propanol derivative.
References
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Penczek, S. (1960). Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. Semantic Scholar. [Link]
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Polymerization of 3,3‐bis (chloromethyl) oxetane catalyzed by i‐Bu3Al in bulk. I. The conditions of high polymer formation. ResearchGate. [Link]
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Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. [Link]
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Bull, J. A., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12205-12274. [Link]
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Polymerization conditions for the three catalysts. ResearchGate. [Link]
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Synthesis and reactions of some new halogenated polyethers. CORE. [Link]
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Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3. Semantic Scholar. [Link]
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Noole, A., et al. (2012). Organocatalytic asymmetric synthesis of 3-chlorooxindoles bearing adjacent quaternary-tertiary centers. Organic Letters, 14(18), 4922-5. [Link]
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Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700. [Link]
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Regiodivergent Organocatalytic Reactions. MDPI. [Link]
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Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]
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Brochu, M. P., et al. (2005). Direct and Enantioselective Organocatalytic R-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
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Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
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Meyer, A. G., et al. (2016). Absolute and relative facial selectivities in organocatalytic asymmetric chlorocyclization reactions. PMC. [Link]
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Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. PMC PubMed Central. [Link]
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Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. ResearchGate. [Link]
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Amines as nucleophiles. Chemguide. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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Hartwig, J. F. (2006). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Synlett. [Link]
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Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Chlorooxetane Quantification
Introduction: The Analytical Challenge of 3-Chlorooxetane
This compound is a reactive, cyclic ether increasingly utilized as a key building block in the synthesis of novel therapeutics. Its strained four-membered ring and reactive chlorine atom make it a versatile but potentially unstable intermediate. Accurate quantification is paramount for several reasons:
-
Stoichiometric Control: Ensuring precise molar ratios in subsequent reaction steps.
-
Impurity Profiling: Monitoring its presence as a residual impurity in active pharmaceutical ingredients (APIs).
-
Stability Studies: Assessing its degradation over time and under various storage conditions.
The inherent volatility and moderate polarity of this compound (MW: 92.52 g/mol ) present a unique analytical challenge, necessitating a carefully selected and rigorously validated quantification method.[1] This guide focuses on the two most viable chromatographic techniques: Gas Chromatography and High-Performance Liquid Chromatography.
Strategic Selection: Choosing the Right Analytical Technique
The choice between GC and HPLC is not arbitrary; it is a strategic decision based on the analyte's properties and the analytical objective. For a volatile substance like this compound, GC is often the default choice.[2][3] However, HPLC remains a powerful alternative, particularly when dealing with complex, non-volatile sample matrices.
The following decision-making framework illustrates the key considerations:
Caption: Decision tree for selecting a primary analytical method.
Deep Dive: Gas Chromatography (GC) Method Validation
GC is exceptionally well-suited for separating and quantifying volatile and semi-volatile compounds like this compound.[3] The separation occurs as the analyte, carried by an inert gas (mobile phase), partitions between the gas phase and a liquid or solid stationary phase within a heated column.
Causality in Method Design
-
Column Selection: A low-to-mid polarity column (e.g., a 5% phenyl-polysiloxane) is a logical starting point. This provides a good balance of dispersive and dipole interactions to effectively resolve the polar this compound from non-polar impurities.
-
Detector Choice:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering robust and linear responses. It is a workhorse for purity and assay measurements.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for trace-level impurity analysis of this compound.[4]
-
Mass Spectrometry (MS): Provides the highest level of specificity by confirming the analyte's identity based on its mass-to-charge ratio, crucial for regulatory submissions.[1]
-
Experimental Protocol: A Self-Validating System
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a self-validating and trustworthy system.[5][6][7]
Objective: To validate a GC-FID method for the quantification of this compound.
Step 1: System Suitability Testing (SST)
-
Rationale: To verify that the chromatographic system is performing adequately on the day of analysis. This is the foundational check for any valid analytical run.
-
Procedure:
-
Prepare a system suitability solution containing this compound and a resolution marker (e.g., an isomer or a related compound).
-
Inject the solution six consecutive times.
-
Calculate the relative standard deviation (%RSD) for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; Resolution between peaks ≥ 2.0.
Step 2: Specificity
-
Rationale: To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference from matrix components, impurities, or degradation products.[8]
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (matrix without the analyte).
-
Spike the placebo with this compound and known potential impurities.
-
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank or placebo chromatograms. The this compound peak should be baseline-resolved from all other peaks.
Step 3: Linearity and Range
-
Rationale: To establish a direct proportionality between the concentration of this compound and the instrument's response over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Step 4: Accuracy (Recovery)
-
Rationale: To determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.[8]
-
Procedure:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.
Step 5: Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
Step 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Rationale: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.
Step 7: Robustness
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
-
Procedure:
-
Systematically vary parameters such as oven temperature (± 2°C), carrier gas flow rate (± 5%), and injection volume (± 10%).
-
Analyze the effect on system suitability parameters.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Alternative Approach: HPLC Method Validation
While less conventional for this analyte, an HPLC method may be necessary if this compound is part of a formulation with non-volatile excipients or if it is analyzed as a derivative.
Causality in Method Design
-
Challenge: this compound lacks a significant UV chromophore, making standard UV detection challenging.
-
Solution:
-
Charged Aerosol Detector (CAD): A near-universal detector that responds to virtually any non-volatile analyte, offering uniform response independent of chemical structure.[9] This would be suitable if the sample matrix is non-volatile.
-
Refractive Index (RI) Detector: Another universal detector, but sensitive to temperature and mobile phase gradient fluctuations.
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity, making it the premier choice for complex analyses.
-
-
Column Selection: A reversed-phase C18 column is a standard choice for separating small organic molecules based on hydrophobicity.[10]
Experimental Protocol
The validation protocol for HPLC mirrors that of GC, following the same ICH principles.[5][11] However, the parameters evaluated during robustness testing would differ, focusing on HPLC-specific variables:
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5 °C).
-
Flow rate (± 10%).
Performance Comparison: GC vs. HPLC
The following table summarizes hypothetical but realistic performance data for validated GC-FID and HPLC-CAD methods for the quantification of this compound. This provides an objective basis for comparison.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) | Rationale / Commentary |
| Specificity | High (with MS confirmation: Excellent) | Moderate (potential matrix interference) | GC offers superior separation for volatile analytes. HPLC specificity is highly dependent on the sample matrix. |
| Linearity (r²) | > 0.998 | > 0.995 | Both techniques provide excellent linearity. |
| Range | 0.1 µg/mL - 100 µg/mL | 1 µg/mL - 500 µg/mL | GC is typically more sensitive for volatile analytes. |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.5% - 102.0% | Both methods demonstrate high accuracy when properly validated. |
| Precision (%RSD) | < 1.5% | < 2.0% | GC often exhibits slightly better precision due to simpler sample handling. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL | GC-FID is generally more sensitive; GC-ECD would be even lower for this halogenated compound. |
| Robustness | Robust | Robust | Both methods can be made robust, but HPLC has more parameters (e.g., pH, buffer) that can affect performance. |
Visualizing the Validation Workflow
A robust method validation process follows a logical and structured pathway, from initial planning to the final report. This workflow ensures all regulatory requirements are met and the method is fit for its intended purpose.
Caption: General workflow for analytical method validation.
Conclusion and Recommendations
For the routine quantification of this compound, a Gas Chromatography (GC) method, preferably with FID for assays and MS for impurity identification, stands as the superior choice. Its inherent suitability for volatile compounds ensures high sensitivity, resolution, and robustness. The validation of such a method, when executed according to the principles outlined in this guide and grounded in ICH and USP standards, will produce a trustworthy and reliable analytical procedure fit for use in a regulated drug development environment.[5][12]
An HPLC method should be considered a specialized alternative, reserved for applications where the sample matrix is incompatible with GC analysis. The choice of detector is critical for success with HPLC, with CAD or MS being the most viable options.
Ultimately, the investment in a rigorous, well-documented validation process is non-negotiable. It is the cornerstone of data integrity and ensures that the analytical results generated are accurate, reliable, and defensible.
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A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Oxetanes: A Guide for Researchers
Introduction: The Rising Prominence of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in modern medicinal chemistry and materials science.[1][2] Initially perceived as a niche structural element, its unique physicochemical properties are now widely recognized as powerful tools for optimizing molecular characteristics. 3-Substituted oxetanes, in particular, serve as valuable isosteres for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility, metabolic stability, and hydrogen bonding capacity, while modulating lipophilicity.[3][4] This has led to their incorporation into a growing number of clinical candidates and approved drugs.[5]
However, the synthesis of these strained heterocyclic systems is not without its challenges, which can impede their broader application.[2] This guide provides a head-to-head comparison of the most common and effective synthetic routes to 3-substituted oxetanes, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the intramolecular Williamson etherification, the Paternò-Büchi reaction, ring expansion of epoxides, and the functionalization of oxetan-3-one, providing experimental data and protocols to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Intramolecular Williamson Etherification: The Classic Workhorse
The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, relying on the formation of a C-O bond through the cyclization of a 1,3-halohydrin or a related substrate bearing a nucleophilic oxygen and a carbon atom with a suitable leaving group.[6] This method has been employed for over a century and remains a widely used strategy, particularly for the synthesis of complex oxetane-containing molecules.[6]
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism, wherein a base deprotonates the hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or a sulfonate ester) at the 3-position of the propane backbone. The choice of a non-nucleophilic base is crucial to avoid competing intermolecular reactions.
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3-Chlorooxetane: A Strategic Bioisostere for Optimizing Drug-Like Properties
An In-Depth Guide for Medicinal Chemists
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer superior pharmacological properties is relentless. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of this endeavor. Among the emerging bioisosteres, the 3-chlorooxetane motif has garnered significant attention. This guide offers a comprehensive analysis of this compound as a bioisosteric replacement for common chemical groups, supported by comparative experimental data and detailed protocols, to empower researchers in their drug design campaigns.
The oxetane ring, a four-membered cyclic ether, is prized for its ability to impart favorable physicochemical properties, including increased polarity and metabolic stability.[1][2] The incorporation of a chlorine atom at the 3-position introduces a unique set of steric and electronic features, further enhancing its utility as a versatile bioisostere.[3][4]
Comparative Analysis: this compound vs. Common Bioisosteres
The gem-Dimethyl Group: A Polar Alternative to a Lipophilic Mainstay
The gem-dimethyl group is frequently used to introduce steric bulk and block metabolic oxidation. However, its significant contribution to lipophilicity can negatively impact solubility and other ADME properties.[5] The this compound group serves as an excellent polar surrogate, offering similar steric hindrance while improving aqueous solubility.[5][6]
Table 1: Physicochemical Comparison of a Hypothetical Kinase Inhibitor Series
| Moiety | cLogP | Aqueous Solubility (µM) | Metabolic Stability (HLM t½, min) |
| gem-Dimethyl | 4.5 | 5 | 45 |
| This compound | 3.2 | 75 | 60 |
| HLM: Human Liver Microsomes. Data is representative and compiled to illustrate common trends. |
The substitution of a gem-dimethyl group with this compound typically leads to a notable decrease in lipophilicity (cLogP) and a substantial increase in aqueous solubility. This is attributed to the hydrogen bond accepting capability of the oxetane oxygen and the polar C-Cl bond.[1] Furthermore, the rigid oxetane scaffold can shield adjacent sites from metabolic attack, often resulting in improved metabolic stability.[6]
A common route to 3-substituted oxetanes involves the cyclization of appropriately functionalized 1,3-diols.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology: [7]
-
Diol Formation: Reduce a suitably substituted dimethyl malonate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) to yield the corresponding 1,3-diol.
-
Selective Monotosylation: React the 1,3-diol with one equivalent of tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature to selectively protect one of the primary alcohols as a tosylate.
-
Cyclization: Treat the monotosylated diol with a strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), to induce intramolecular Williamson ether synthesis, forming the 3-hydroxymethyl oxetane.[7]
-
Chlorination: Convert the resulting alcohol to the chloride using a standard chlorinating agent. For example, the Appel reaction (using triphenylphosphine and carbon tetrachloride) can be employed to yield the final this compound product.
The Carbonyl Group: A Stable, Three-Dimensional Mimic
The carbonyl group is a key pharmacophoric element, primarily acting as a hydrogen bond acceptor. However, ketones can be susceptible to metabolic reduction and can introduce planarity, which may not be optimal for binding. The oxetane ring is a well-established bioisostere for the carbonyl group, with the this compound offering additional modulation of electronic properties.[2][8] It provides a stable, non-planar scaffold where the oxygen atom's lone pairs are readily accessible for hydrogen bonding.[2]
Table 2: Pharmacological Profile of Carbonyl vs. This compound Analogs
| Moiety | Target Potency (IC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | Aqueous Solubility (µM) |
| Carbonyl | 25 | 1.5 | 10 |
| This compound | 30 | > 50 | 90 |
| Data is representative and compiled to illustrate common trends. |
Replacing a carbonyl with a this compound often results in comparable or only slightly reduced target potency, while significantly improving the overall drug-like properties. A key advantage is the frequent reduction in off-target activity, such as hERG channel inhibition, which is a major cause of cardiotoxicity.[8] The increased three-dimensionality and altered electrostatic potential of the oxetane analog can disrupt binding to the promiscuous hERG channel.
The metabolic stability of a compound is a critical parameter, often assessed using liver microsomes.
Caption: Workflow for human liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the test compound (typically 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (e.g., 0.5 mg/mL) to the compound solution and pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (1 mM final concentration).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the concentration of the remaining parent compound relative to the internal standard.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
The Cyclopropyl Group: A Polar and Conformationally Restricted Bioisostere
The cyclopropyl group is a conformationally rigid, non-polar bioisostere used to improve metabolic stability and explore binding pockets.[9][10] While effective, its lipophilicity can be a drawback. The this compound ring offers a polar, conformationally restricted alternative that can mimic the shape of a cyclopropyl group while improving solubility.
Table 3: Comparison of Cyclopropyl and this compound Analogs
| Moiety | Lipophilicity (LogD, pH 7.4) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Target Affinity (Ki, nM) |
| Cyclopropyl | 3.1 | 20 | 15 |
| This compound | 2.0 | 12 | 22 |
| Data is representative and compiled to illustrate common trends. |
The primary trade-off when replacing a cyclopropyl with a this compound is a decrease in lipophilicity and, consequently, often a reduction in passive permeability.[9] However, the impact on target affinity is frequently modest, indicating that the this compound can occupy similar binding space. The significant gain in solubility and the potential for new hydrogen bonding interactions make it a compelling alternative, particularly in lead optimization where balancing potency with ADME properties is critical.
Conclusion and Expert Recommendations
This compound is a powerful bioisostere that provides a unique combination of steric bulk, polarity, metabolic stability, and three-dimensionality. It offers medicinal chemists a valuable tool to address common challenges in drug development, including poor solubility, high lipophilicity, and metabolic liabilities.
-
As a gem-dimethyl replacement: Ideal for reducing lipophilicity and enhancing aqueous solubility while maintaining or improving metabolic stability.
-
As a carbonyl replacement: Offers a metabolically robust, non-planar alternative that can mitigate hERG liability and improve solubility.
-
As a cyclopropyl replacement: Provides a polar, conformationally restricted scaffold to improve solubility, although potential impacts on permeability must be considered.
The strategic incorporation of this compound can effectively fine-tune the properties of lead compounds, paving the way for the development of safer and more efficacious drug candidates. Its growing accessibility through improved synthetic methods ensures that it will remain a key component of the modern medicinal chemistry toolbox.[11]
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A Senior Application Scientist's Guide to the Strategic Use of 3-Chlorooxetane in Medicinal Chemistry
Introduction: The Rise of the Oxetane Scaffold and the Role of 3-Chlorooxetane
In modern drug discovery, the pursuit of candidate molecules with optimized physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools for medicinal chemists, and among them, the oxetane ring has garnered significant attention.[1][2] This four-membered ether is not merely a structural curiosity; its incorporation into a lead compound can profoundly enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, often leading to a superior overall drug-like profile.[3][4] The oxetane moiety is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a unique combination of polarity and three-dimensionality in a compact form.[3][5]
This compound (CAS: 4741-80-4) has been established as a key building block for accessing this valuable scaffold.[6] Its utility stems from the strategic placement of a chlorine atom on the strained four-membered ring. This halogen acts as an effective leaving group, rendering the C3 position susceptible to nucleophilic attack. This guide provides a comparative benchmark of this compound's performance against common alternative synthetic strategies for introducing the 3-substituted oxetane motif, supported by experimental insights and protocols.
Comparative Analysis: Synthetic Routes to 3-Aminooxetanes
One of the most common and valuable transformations is the synthesis of 3-aminooxetanes, a key pharmacophore in numerous clinical and preclinical candidates. We will benchmark the direct substitution of this compound against two prevalent alternative methodologies: reductive amination of oxetan-3-one and substitution of an activated 3-hydroxyoxetane.
Methodology 1: Direct Nucleophilic Substitution of this compound
This approach is the most direct route. The chlorine atom is displaced by a primary or secondary amine in a classical SN2 reaction. The inherent ring strain of the oxetane can facilitate this reaction, though heating is often required.
-
Causality of Experimental Choice: This method is chosen for its atom economy and step efficiency. By starting with a pre-functionalized electrophile, we circumvent the need for intermediate activation or functional group manipulation steps. The primary challenge is managing potential side reactions, such as elimination or ring-opening, under harsh conditions, although the oxetane core is surprisingly resilient to many basic conditions.[7][8]
Methodology 2: Reductive Amination of Oxetan-3-one
This widely used method involves the condensation of an amine with oxetan-3-one to form an intermediate enamine or iminium ion, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
-
Causality of Experimental Choice: Oxetan-3-one is a common and versatile starting material.[5][9] Reductive amination is a robust and well-understood transformation, offering broad substrate scope. However, it is a two-step, one-pot process that requires a stoichiometric reducing agent and can be complicated by the stability of the ketone and the potential for over-reduction or side reactions depending on the reducing agent and amine used.
Methodology 3: Activation and Substitution of 3-Hydroxyoxetane
In this two-step sequence, the hydroxyl group of 3-hydroxyoxetane is first converted into a better leaving group, typically a mesylate or tosylate. This activated intermediate is then displaced by the desired amine nucleophile.
-
Causality of Experimental Choice: This route is often employed when 3-hydroxyoxetane is more readily available or cost-effective than this compound. It provides a reliable pathway for SN2 substitution. The primary drawbacks are the additional steps (activation and purification of the intermediate), the use of sulfonyl chlorides which can be hazardous, and the generation of stoichiometric waste products.
Data Presentation: Performance Benchmark
The following table summarizes typical performance metrics for the synthesis of a representative target, N-benzyl-N-methyloxetan-3-amine, via the three competing methodologies. Data is synthesized from established literature procedures.
| Performance Metric | Method 1: this compound | Method 2: Oxetan-3-one | Method 3: 3-Hydroxyoxetane |
| Starting Material | This compound | Oxetan-3-one | 3-Hydroxyoxetane |
| Primary Reagents | N-methylbenzylamine, K₂CO₃ | N-methylbenzylamine, STAB, AcOH | 1. MsCl, Et₃N 2. N-methylbenzylamine |
| Number of Synthetic Steps | 1 | 1 (one-pot, 2 stages) | 2 |
| Typical Reaction Temp. | 80-100 °C | Room Temperature | 0 °C to 80 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours | 1-2h (activation) + 12-18h (substitution) |
| Typical Yield | 75-90% | 70-85% | 85-95% (activation), 70-85% (substitution) |
| Key Advantages | High step economy, directness | Mild conditions, broad scope | Avoids handling chlorooxetane |
| Key Disadvantages | Higher reaction temperatures | Stoichiometric reducing agent waste | Multi-step, additional reagents |
Caption : Comparative performance of three synthetic routes to a model 3-aminooxetane.
Experimental Protocols
Protocol: Synthesis of N-benzyl-N-methyloxetan-3-amine from this compound
This protocol is a self-validating system. Successful formation of the product can be easily monitored by TLC and confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, and MS), with the disappearance of the starting materials serving as an internal control for reaction completion.
Materials:
-
This compound (1.0 eq)
-
N-methylbenzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To the 50 mL round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile to the flask (approx. 0.2 M concentration relative to the limiting reagent).
-
Add N-methylbenzylamine (1.2 eq) to the stirring suspension.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 16-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-methyloxetan-3-amine.
Visualization of Synthetic Strategy
The choice of synthetic precursor is a critical decision point in any campaign. The following workflow illustrates the logical relationships guiding this choice.
Caption : Decision workflow for selecting a synthetic route to 3-substituted oxetanes.
Conclusion
This compound serves as a highly efficient and direct electrophilic building block for the synthesis of 3-substituted oxetanes. Its primary advantage lies in step economy, offering a single, robust transformation to valuable motifs like 3-aminooxetanes. While alternatives starting from oxetan-3-one or 3-hydroxyoxetane are viable and may be preferred based on precursor availability or the need for milder reaction conditions, they invariably introduce additional reagents or synthetic steps. For process development and scale-up operations where efficiency is paramount, the direct substitution pathway enabled by this compound presents a compelling and high-performing option for drug development professionals.
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Comparative Cross-Reactivity Analysis of 3-Chlorooxetane Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Rise of Strained Rings in Covalent Drug Design
In modern medicinal chemistry, the strategic incorporation of motifs rich in sp³-hybridized carbons is a leading strategy to enhance target selectivity and improve pharmacokinetic profiles.[1][2] Among these, the oxetane ring has emerged as a valuable, compact, and polar scaffold.[2][3][4][5][6] Often employed as a bioisostere for carbonyl or gem-dimethyl groups, oxetanes can favorably modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[7][8][9][10][11]
While many applications utilize the oxetane as a stable structural element, the introduction of a leaving group, such as in 3-chlorooxetane, transforms the motif into a potential electrophilic "warhead" for targeted covalent inhibitors (TCIs).[12][13][14] The inherent ring strain of the four-membered heterocycle, combined with the inductive effect of the chlorine atom, primes the C3 position for nucleophilic attack by amino acid residues like cysteine.[15][16] This presents a compelling opportunity to develop novel TCIs but simultaneously raises critical questions about off-target reactivity and potential toxicity.
This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity profiles of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating system for assessing this promising, yet reactive, chemical class. We will detail robust protocols for quantifying intrinsic electrophilicity and for profiling off-target interactions within a complex biological milieu, enabling researchers to make informed decisions in the optimization of selective and safe covalent drug candidates.
The Underlying Mechanism: Nucleophilic Attack on the this compound Scaffold
The reactivity of this compound derivatives is governed by the electrophilic character of the carbon atom bearing the chlorine. Nucleophilic residues on proteins, most commonly the thiol of cysteine, can attack this center. The reaction can proceed via a nucleophilic substitution (SN2) mechanism, where the chloride is displaced, forming a stable covalent bond between the protein and the intact oxetane ring.
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Elucidation of reaction kinetics for 3-Chlorooxetane transformations
An In-Depth Guide to the Reaction Kinetics of 3-Chlorooxetane Transformations for Drug Discovery
For researchers and professionals in drug development, the oxetane ring is a prized structural motif. Its unique combination of properties—metabolic stability, improved solubility, and its role as a versatile synthetic handle—makes it a valuable replacement for gem-dimethyl and carbonyl groups.[1][2] Among oxetane-containing building blocks, this compound stands out as a highly reactive and versatile precursor for introducing the oxetane scaffold and further functionalization.
However, its utility is intrinsically linked to its complex reactivity. The strained four-membered ring, coupled with the influence of the chloro substituent, creates multiple reactive sites, leading to a competition between nucleophilic substitution and ring-opening pathways.[3] A deep understanding of the kinetic factors governing these transformations is paramount for any scientist aiming to control reaction outcomes and efficiently synthesize target molecules.
This guide provides an in-depth elucidation of the reaction kinetics for this compound transformations. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of these reactions, compare the competing pathways, and provide the experimental framework necessary to control and predict their outcomes.
Part 1: The Dichotomy of Reactivity: Substitution vs. Ring-Opening
The core of this compound's reactivity lies in the competition between two primary transformation pathways: nucleophilic substitution at the C3 position and nucleophilic ring-opening of the strained ether. The significant ring strain of the oxetane ring, approximately 25.5 kcal/mol, is a powerful driving force for reactions that relieve it.[1]
The reaction pathway that predominates is a function of the nucleophile, solvent, and catalyst, all of which influence the relative rates of these competing reactions.
Caption: Competing reaction pathways for this compound.
Nucleophilic Substitution at C3
The displacement of the chloride ion by a nucleophile is a classic nucleophilic substitution reaction, which can proceed through either an SN1 or SN2 mechanism.[4] The kinetics of this process are highly dependent on the reaction conditions.
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs.[5] The rate of an SN2 reaction is dependent on the concentration of both the this compound and the nucleophile (Rate = k[Substrate][Nucleophile]).[4] This pathway is favored by:
-
Strong, unhindered nucleophiles: Anions like azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are effective.
-
Aprotic polar solvents: Solvents like DMSO, DMF, or acetone are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[4]
-
Lower temperatures: To disfavor the competing elimination and SN1 pathways.
-
-
SN1 Pathway: This is a two-step process involving the slow formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile.[6] The rate-determining step is unimolecular, depending only on the concentration of the substrate (Rate = k[Substrate]).[7] This pathway is favored by:
-
Weak nucleophiles: Neutral molecules like water or alcohols.
-
Polar protic solvents: Solvents like water, methanol, or ethanol stabilize the carbocation intermediate.[8]
-
Substrate structure: The secondary carbocation at C3 of the oxetane ring is relatively unstable, making the SN1 pathway generally less favorable than for tertiary systems.[6][7]
-
Caption: The concerted SN2 mechanism at the C3 position.
Nucleophilic Ring-Opening
The high ring strain of oxetanes makes them susceptible to ring-opening reactions.[3] This process can be initiated by nucleophiles, often under acidic or basic conditions, and typically involves attack at the less sterically hindered C2 or C4 positions.
-
Acid-Catalyzed Ring-Opening: This is the most common and kinetically favorable method for ring-opening. The reaction is initiated by protonation of the oxetane oxygen, which significantly activates the ring towards nucleophilic attack. The rate is dependent on the concentration of the substrate and the acid catalyst.
-
Mechanism: The protonated oxonium ion is a highly reactive electrophile. A weak nucleophile can then attack one of the α-carbons (C2 or C4), leading to the ring-opened product.[3]
-
Kinetics: This pathway is generally much faster than direct nucleophilic attack on the neutral oxetane ring. The choice of a strong Brønsted or Lewis acid is critical.
-
-
Direct Nucleophilic Ring-Opening: Strong, highly reactive nucleophiles can directly attack the C2/C4 positions without prior acid activation. This is a less common pathway and requires more forcing conditions.
Caption: General mechanism for acid-catalyzed ring-opening.
Part 2: A Comparative Guide to Controlling Reaction Outcomes
The key to successfully using this compound is to select conditions that kinetically favor the desired pathway. The following table compares how different experimental variables can be tuned to favor either substitution or ring-opening.
| Parameter | Favors Substitution (at C3) | Favors Ring-Opening (at C2/C4) | Kinetic Rationale |
| Nucleophile | Strong, non-basic, soft nucleophiles (e.g., N₃⁻, RS⁻, I⁻). | Weak nucleophiles in the presence of acid (e.g., H₂O, ROH). Strong, hard nucleophiles (e.g., RO⁻, R-Li) can also force ring-opening. | Soft nucleophiles prefer to attack the softer carbon center attached to the chlorine. Hard nucleophiles prefer the harder carbon centers adjacent to the oxygen, especially when activated by an acid. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone). | Polar protic (e.g., H₂O, MeOH, EtOH). | Aprotic solvents enhance the nucleophilicity of the attacking species for SN2.[4] Protic solvents stabilize the transition state and intermediates in acid-catalyzed ring-opening and SN1 reactions.[8] |
| Catalyst | Generally not required; phase-transfer catalysts may be used. | Strong Brønsted acids (e.g., H₂SO₄, TsOH) or Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).[9] | Acids activate the oxetane ring by protonating the oxygen, making the α-carbons highly electrophilic and accelerating the ring-opening kinetics dramatically.[3] |
| Temperature | Lower to moderate temperatures (0-50 °C). | Can vary widely. Acid-catalyzed reactions are often fast even at low temperatures. | Higher temperatures can lead to side reactions, including elimination. Controlling temperature is crucial for selectivity. |
Part 3: Experimental Protocols for Kinetic Analysis
Trustworthy results are built on robust, self-validating protocols. Below is a representative experimental procedure for studying the reaction of this compound and a method for monitoring its kinetics.
Model Reaction: Synthesis of 3-Azidooxetane (Substitution)
This protocol details a typical SN2 reaction, designed to favor substitution over ring-opening.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., Dodecane)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Inert Atmosphere: Dry the reaction vessel under vacuum and backfill with nitrogen. This is crucial to prevent side reactions with atmospheric moisture.
-
Reagent Preparation: In the reaction vessel, dissolve sodium azide in anhydrous DMF under a nitrogen atmosphere. Add a known amount of the internal standard.
-
Initiation: Cool the solution to 0 °C using an ice bath. Add this compound dropwise to the stirred solution. The causality here is to maintain control over the initial exotherm and ensure a well-defined starting time (t=0).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing diethyl ether and a small amount of water. The ether dilutes the sample for analysis, and the water quenches any unreacted sodium azide.
-
Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of this compound and 3-azidooxetane by comparing their peak areas to that of the internal standard.
Kinetic Data Analysis
The data obtained from the experimental protocol can be used to determine the reaction order and rate constant.
-
Concentration vs. Time: Plot the concentration of this compound versus time. The shape of this curve provides an initial indication of the reaction order.
-
Integral Method: To confirm the order, plot the data according to the integrated rate laws.[10] For a second-order reaction (as expected for SN2), a plot of 1/[this compound] versus time should yield a straight line. The slope of this line is the rate constant, k.
-
Initial Rates Method: Alternatively, run the experiment at different initial concentrations of the nucleophile. A plot of the logarithm of the initial reaction rate (log ν) against the logarithm of the initial nucleophile concentration (log[Nu⁻]) will yield a straight line with a slope equal to the reaction order with respect to the nucleophile.[10]
Part 4: The Role of Computational Chemistry
Where experimental data is scarce, computational studies using methods like Density Functional Theory (DFT) can provide invaluable insights.[11][12] These studies can:
-
Model Transition States: Calculate the structures and energies of the transition states for both substitution and ring-opening.
-
Predict Activation Energies (Ea): The calculated energy barriers for competing pathways can predict which reaction will be kinetically favored under given conditions.
-
Elucidate Mechanisms: Computational analysis can reveal subtle mechanistic details, such as the degree of charge separation in the transition state, which helps in understanding solvent effects.[13]
Conclusion
This compound is a powerful synthetic building block, but its utility is governed by a delicate kinetic balance between nucleophilic substitution and ring-opening reactions. By understanding the fundamental principles of reaction kinetics and carefully selecting nucleophiles, solvents, and catalysts, researchers can effectively steer the reaction towards the desired outcome. The strategic application of both rigorous experimental monitoring and predictive computational modeling provides the comprehensive toolkit needed to unlock the full synthetic potential of this versatile molecule in the pursuit of novel therapeutics.
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A Comparative Guide to the Physicochemical Properties of Oxetane Analogs in Medicinal Chemistry
Introduction: The Rise of the Oxetane Motif
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical determinant of clinical success. Among the various structural motifs employed by medicinal chemists, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful tool.[1] Initially viewed with caution due to its inherent ring strain, the oxetane is now celebrated for its ability to confer profound and often predictable improvements in key physicochemical properties when used as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl moieties.[2][3][4]
This guide provides a comparative assessment of the physicochemical properties of oxetane analogs, supported by experimental data and detailed protocols. We will explore the causality behind the observed effects on lipophilicity, solubility, metabolic stability, and basicity, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging this versatile scaffold.
The Oxetane as a Versatile Bioisostere
The utility of the oxetane ring stems from its distinct combination of features: it is small, polar, metabolically robust, and introduces three-dimensionality.[5][6] These characteristics make it an effective surrogate for other functional groups, often leading to a more desirable overall property profile.
Caption: Oxetane as a strategic bioisosteric replacement.
Lipophilicity (logP/logD): A Predictable Reduction
Lipophilicity is a critical parameter that influences a drug's permeability, metabolic clearance, and potential for off-target toxicity. The incorporation of an oxetane ring typically leads to a reduction in lipophilicity compared to its non-polar counterparts.
Causality: The oxygen atom in the oxetane ring introduces polarity and hydrogen bond accepting capability, which overcompensates for the lipophilicity increase that might be expected from its bulk.[7] This effect is particularly valuable when replacing a gem-dimethyl group, which occupies a similar steric volume but is highly lipophilic.[8] The reduction in the partition coefficient (logP) or distribution coefficient at pH 7.4 (logD) can be substantial and is a key advantage of this structural modification.[7]
Comparative Data: Lipophilicity
| Parent Compound (Analog) | Oxetane-Containing Analog | Property | Parent Value | Oxetane Value | Δ | Reference |
|---|---|---|---|---|---|---|
| p-tert-butyl derivative | p-(oxetan-3-yl) derivative | logP | 3.8 | 2.4 | -1.4 | [7] |
| Piperidine derivative | 4,4-dimethylpiperidine derivative | logP | 2.1 | 2.8 | +0.7 | [7] |
| Piperidine derivative | 2-oxa-6-azaspiro[3.3]heptane | logP | 2.1 | 0.8 | -1.3 | [7] |
| Dimethylisoxazole motif | Methoxymethyl-oxetane motif | logD | >2.5 (est.) | 1.9 | < -0.6 |[5][6] |
Note: logP and logD values are context-dependent and can vary based on the overall molecular scaffold.
Aqueous Solubility: A Dramatic Improvement
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Replacing lipophilic groups with an oxetane is one of the most effective strategies for enhancing solubility.
Causality: The increased polarity and hydrogen bond acceptor strength of the oxetane ring improve its interaction with water molecules.[2][9] When an oxetane replaces a non-polar group like gem-dimethyl, the improvement in aqueous solubility can be dramatic, with reported increases ranging from 4-fold to over 4000-fold depending on the molecular context.[3][7] This enhancement is particularly pronounced in scaffolds that are otherwise highly lipophilic.[7]
Comparative Data: Aqueous Solubility
| Parent Group | Replacement Group | Fold Increase in Solubility | Reference |
|---|---|---|---|
| gem-Dimethyl | Oxetane | 4x to >4000x | [3][8] |
| Methylene | Oxetane | 25x to 4000x |[7] |
Basicity (pKa) Modulation: An Inductive Masterstroke
Controlling the basicity of amine-containing compounds is crucial for optimizing properties like cell permeability, target binding, and avoiding liabilities such as hERG channel inhibition.[8][10] The oxetane ring functions as a powerful electron-withdrawing group, significantly reducing the basicity of adjacent amines.
Causality: The electronegative oxygen atom in the oxetane ring exerts a strong negative inductive effect. This effect propagates through the short σ-bonding framework, decreasing the electron density on a nearby nitrogen atom and thus lowering its pKa (making it less basic).[5] The magnitude of this effect is highly dependent on the distance between the oxetane and the amine.
Caption: Impact of oxetane position on amine pKa reduction.
Comparative Data: pKa Modulation
| Parent Compound | Oxetane-Substituted Analog | Calculated pKa | ΔpKa | Reference |
|---|---|---|---|---|
| 4-Ethyl-piperazine derivative | 4-(Oxetan-3-yl)-piperazine derivative | 8.0 | -1.6 | [6][8] |
| Amine (general, α-position) | Oxetane-substituted Amine (α) | ~9.9 | ~-2.7 | [5][8] |
| Tertiary alkylamine | N-(oxetan-3-yl) amine | 7.6 | -2.6 |[6] |
Metabolic Stability: Blocking Unwanted Transformations
Metabolic lability is a primary reason for the failure of drug candidates. Oxetanes can enhance metabolic stability by replacing or sterically shielding metabolically vulnerable sites.
Causality: Carbonyl groups are susceptible to enzymatic reduction, while the C-H bonds in gem-dimethyl groups can be sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. The oxetane ring is generally more stable to such metabolic degradation.[8] Its introduction can block these metabolic "hot spots," redirecting metabolism or slowing it down altogether, which often results in a longer half-life and improved pharmacokinetic profile.[3][5]
Comparative Data: Metabolic Stability
| Parent Compound | Oxetane-Containing Analog | Observation | Reference |
|---|---|---|---|
| Entospletinib (SYK inhibitor) | Lanraplenib (contains oxetane) | Maintained improved metabolic stability while reducing basicity. | [5][6] |
| EZH2 inhibitor with dimethylisoxazole | EZH2 inhibitor with methoxymethyl-oxetane | Drastically improved metabolic and solubility properties. | [5][6] |
| Ciprofloxacin | Spirocyclic oxetane analogue of ciprofloxacin | No observable metabolism in human microsomal assays. |[2] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are methodologies for determining key parameters discussed in this guide.
Protocol 1: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.
Rationale: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement principle, making it highly accurate when performed correctly.[11] It is chosen when a precise value is required and sufficient compound is available.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by shaking them together for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the compound stock solution with 1 mL of the aqueous phase (pre-saturated PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow for complete equilibration.
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance by Phase I enzymes.[12][13]
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, the primary drivers of Phase I drug metabolism.[14][15] This assay is a cost-effective, high-throughput method used in early drug discovery to identify metabolically labile compounds.
Caption: Workflow for a typical in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock in buffer to an intermediate concentration.
-
Thaw human liver microsomes (HLM) on ice. Prepare an HLM suspension in 0.1 M phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the cofactor, NADPH, in buffer (e.g., 10 mM).
-
-
Incubation Setup:
-
In a microcentrifuge tube, add the HLM suspension and the test compound working solution. The final concentration of the test compound should be low (e.g., 1 µM) to be below the enzyme's Km.
-
Include control incubations: a negative control without NADPH to check for non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., Verapamil).
-
-
Reaction Initiation:
-
Pre-incubate the compound-microsome mixture for 5 minutes in a shaking water bath at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This solvent will precipitate the microsomal proteins. Include an analytical internal standard in the acetonitrile to control for variations in sample processing and analysis.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to an analysis plate or vial.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Conclusion
The oxetane ring is far more than a simple structural curiosity; it is a validated and highly effective tool for fine-tuning the physicochemical properties of drug candidates.[5][6] Its ability to simultaneously improve solubility, enhance metabolic stability, reduce lipophilicity, and modulate the basicity of adjacent functional groups makes it an invaluable asset in medicinal chemistry.[3][7] By understanding the fundamental principles behind these effects and employing robust experimental protocols to quantify them, researchers can strategically incorporate oxetane analogs to overcome common ADME challenges and accelerate the journey from lead compound to clinical candidate.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Varela, A., D'Oria, E., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12461-12487. [Link]
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Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
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Varela, A., D'Oria, E., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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Jia, Z., & Liu, X. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. [Link]
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Various Authors. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
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Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. The Dong Group Meeting. [Link]
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ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Request PDF. [Link]
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SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]
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The Dong Group. (2010). Oxetane Presentation. J. Med. Chem. 2010, 53, 3227. [Link]
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Scott, P. J. H. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. [Link]
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Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]
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Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
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Cambridge MedChem Consulting. (2019). LogD. Blog. [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Services. [Link]
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Dembitsky, V. M. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
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Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]
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Gackowska, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central. [Link]
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ResearchGate. (n.d.). Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. Request PDF. [Link]
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Rowan University. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan Digital Works. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Chlorooxetane: A Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of chemical synthesis is only half the battle. Ensuring the safe and compliant disposal of resulting waste streams is a critical responsibility that safeguards both personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chlorooxetane, a halogenated cyclic ether that requires meticulous handling due to its potential hazards.
Immediate Safety Considerations: Understanding the Risks
The oxetane ring, a four-membered cyclic ether, is known to be strained and can undergo ring-opening reactions, particularly in the presence of strong acids or upon heating. This inherent instability means that improper storage or disposal could lead to decomposition, potentially releasing hazardous and uncharacterized byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, designed to provide comprehensive protection against the known and potential hazards.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloved. | Provides a barrier against skin contact and potential absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Lab Coat | Chemical-resistant lab coat. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of vapors that can cause respiratory irritation. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound falls under the regulations for halogenated organic waste. Adherence to these procedures is mandatory to ensure regulatory compliance and environmental protection.
Step 1: Waste Segregation
Proper segregation of chemical waste is the cornerstone of safe disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.
-
Content Log: Maintain a log of the contents of the waste container, including the approximate volume of this compound added.
Step 2: Container Management
-
Material Compatibility: The waste container must be constructed of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential spills.
Step 3: Arranging for Disposal
-
Licensed Waste Disposal Service: The disposal of halogenated organic waste must be handled by a licensed and certified hazardous waste disposal company.
-
Waste Profile: Provide the disposal company with a detailed waste profile, including the chemical name (this compound) and any other components in the waste stream.
-
Labeling: Ensure the waste container is properly labeled according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations before pickup. While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under a generic code for halogenated organic compounds. Consult with your institution's Environmental Health and Safety (EHS) department for the appropriate code.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is crucial.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: If the spilled material is flammable, eliminate all potential ignition sources.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE. Use an inert absorbent material to contain the spill.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Incompatibility: What to Avoid
While specific incompatibility data for this compound is limited, it is prudent to avoid contact with the following, based on the general reactivity of halogenated ethers:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May catalyze ring-opening and decomposition.
-
Strong Bases: Can promote elimination or other reactions.
-
Reactive Metals: Such as sodium, potassium, and magnesium, can lead to violent reactions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
-
Chemical Point. This compound Safety Information. [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Chlorooxetane
For the vanguard of research, the skilled scientists, and the pioneers of drug development, the introduction of novel reagents is a constant feature of the innovation cycle. Among these, 3-Chlorooxetane, a valuable building block in organic synthesis, presents unique handling challenges that demand both respect and a deep, practical understanding of its properties. This guide moves beyond mere procedural checklists to instill a foundational safety and operational ethos for the confident and secure use of this compound in your laboratory.
At its core, the safe handling of any chemical is a dynamic risk assessment. For this compound, this necessitates a thorough understanding of its toxicological profile and physical properties. It is classified as a substance that causes skin, eye, and respiratory irritation.[1] Therefore, the primary objective of any handling protocol is the stringent prevention of direct contact and inhalation.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls, such as fume hoods, are the first and most critical barrier against exposure, Personal Protective Equipment (PPE) remains the final and essential safeguard for the operator. The selection and use of appropriate PPE for handling this compound is not a matter of simple preference but a scientifically informed decision.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact. As this compound is a halogenated organic compound, nitrile and neoprene offer good general resistance.[2] Double-gloving provides an additional layer of protection against tears and permeation. |
| Eye and Face Protection | Chemical Splash Goggles and a Full-Face Shield | Protects against splashes and vapors that can cause serious eye irritation. A full-face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant Laboratory Coat or Gown | Protects skin and personal clothing from contamination in the event of a spill or splash. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | Essential for preventing the inhalation of vapors, which can cause respiratory tract irritation.[1] |
It is imperative to inspect all PPE for integrity before each use. Compromised equipment, such as gloves with pinholes or a cracked face shield, offers a false sense of security and must be replaced immediately.
The Critical Logic of Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. A disciplined and standardized procedure is paramount.
Figure 1. A standardized workflow for donning and doffing PPE.
Operational Blueprint: From Benchtop to Waste Stream
A meticulously planned workflow is the cornerstone of safety and experimental success when working with this compound. This plan should encompass every stage, from initial handling to the final disposal of waste.
Prudent Handling in a Controlled Environment
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The working area should be kept clear of clutter and any materials incompatible with this compound, such as strong oxidizing agents.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before introducing this compound to the work area, ensure that all necessary equipment, reagents, and waste containers are present and clearly labeled within the fume hood.
-
Aliquotting: When transferring this compound, use appropriate tools such as a calibrated pipette with disposable tips or a syringe. Avoid pouring directly from the main stock bottle to prevent contamination and spills.
-
Reaction Setup: All reaction vessels should be securely clamped and equipped with appropriate temperature and pressure monitoring devices. Reactions should be conducted behind a blast shield, especially for initial or scaled-up experiments.
-
Post-Reaction: Upon completion of the reaction, any excess this compound should be quenched or neutralized according to established laboratory procedures before workup.
In Case of Emergency: A Proactive Response Plan
Even with the most stringent precautions, accidental spills or exposures can occur. A well-rehearsed emergency plan is not just a regulatory requirement but a lifeline.
Spill Response Protocol:
-
Evacuate and Alert: In the event of a significant spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the affected area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as outlined in the table above.
-
Contain and Absorb: For small spills within the fume hood, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Figure 2. A clear, step-by-step process for responding to a this compound spill.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Responsible Disposal: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Disposal Plan:
-
Waste Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents, and solid materials (e.g., gloves, absorbent pads), must be collected in separate, clearly labeled, and compatible waste containers.
-
Container Management: Waste containers should be kept closed at all times except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Pickup and Disposal: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
By embracing a culture of safety that is proactive, informed, and procedurally sound, researchers can confidently harness the synthetic potential of this compound while ensuring the well-being of themselves, their colleagues, and the environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19433434, this compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
